1,1-Dimethyl-4-acetyl-tetralin
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)ethanone |
InChI |
InChI=1S/C14H18O/c1-10(15)11-8-9-14(2,3)13-7-5-4-6-12(11)13/h4-7,11H,8-9H2,1-3H3 |
InChI Key |
UROJOBFHQULQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(C2=CC=CC=C12)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Dimethyl-4-acetyl-tetralin: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyl-4-acetyl-tetralin is a substituted tetralin derivative with applications in the fragrance industry. Its molecular structure, characterized by a tetralin core with two methyl groups at the C1 position and an acetyl group at the C4 position, gives rise to its unique chemical and olfactory properties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and safety considerations, drawing upon available data and insights from related compounds.
Chemical Structure and Properties
The chemical structure of 1,1-Dimethyl-4-acetyl-tetralin is presented below. The IUPAC name for this compound is 1-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one.
Caption: Chemical structure of 1,1-Dimethyl-4-acetyl-tetralin.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C14H18O | - |
| Molecular Weight | 202.29 g/mol | - |
| Boiling Point | 69 °C at 0.07 mmHg | [1] |
| Refractive Index (nD20) | 1.5333 | [1] |
| Appearance | Likely a colorless liquid | Inferred from related compounds. |
| Density | Not available | Data for the parent compound, tetralin, is 0.970 g/cm³[2]. The density of 1,1-Dimethyl-4-acetyl-tetralin is expected to be in a similar range. |
| Melting Point | Not available | - |
| Solubility | Insoluble in water; soluble in alcohol. | Inferred from properties of similar aromatic ketones. |
| Odor | Described as having notes of rose, tobacco, damascones, fruit, and honey. | [3] |
Synthesis of 1,1-Dimethyl-4-acetyl-tetralin
A known method for the synthesis of 1,1-Dimethyl-4-acetyl-tetralin involves the reaction of 1,1-dimethyl-tetralin-4-carboxylic acid with an organolithium reagent.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of 1,1-Dimethyl-4-acetyl-tetralin.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis.[1]
Materials:
-
1,1-dimethyl-tetralin-4-carboxylic acid (16.8 g)
-
2 M solution of methyl lithium in ether (99.2 ml, 198.4 mmol)
-
Absolute ether (200 ml)
-
Saturated ammonium chloride solution
-
Sodium sulphate
-
Nitrogen or argon gas supply
Procedure:
-
In a flask equipped for reaction under an inert atmosphere, dissolve 16.8 g of 1,1-dimethyl-tetralin-4-carboxylic acid in 200 ml of absolute ether.
-
Under a nitrogen or argon atmosphere, add 99.2 ml of a 2 M solution of methyl lithium in ether dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Following the initial stirring, heat the mixture to reflux and maintain for an additional hour.
-
After reflux, cool the mixture and pour it into a saturated ammonium chloride solution.
-
Extract the aqueous mixture with ether.
-
Wash the ether extracts until neutral with water and then dry over sodium sulphate.
-
Evaporate the ether to yield the crude product.
-
Purify the residue by fractional distillation to obtain 1,1-dimethyl-4-acetyl-tetralin (8.4 g, 50% yield) with a boiling point of 69 °C at 0.07 mmHg.[1]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups at the C1 position, a singlet for the acetyl methyl group, and multiplets for the aliphatic protons on the tetralin ring. The aromatic protons would appear as a complex multiplet in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbons, the methyl carbons, the methylene carbons of the tetralin ring, the carbonyl carbon of the acetyl group, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 202.29). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the tetralin ring.
Applications
The primary application of 1,1-Dimethyl-4-acetyl-tetralin is in the fragrance industry . Its complex scent profile, with notes of rose, tobacco, fruit, and honey, makes it a valuable component in the formulation of perfumes and other scented products.[3]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1,1-Dimethyl-4-acetyl-tetralin is not publicly available. However, based on the safety information for the parent compound, tetralin, and other acetylated tetralins, the following precautions are recommended.
-
General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hazards: Related compounds are reported to be harmful if swallowed and may cause skin and eye irritation.[4] Tetralin itself can form explosive peroxides upon prolonged exposure to air and should be handled with care, especially when heating or distilling.[5]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition. Keep containers tightly closed.
Conclusion
1,1-Dimethyl-4-acetyl-tetralin is a specialty chemical with significant utility in the fragrance industry. While a complete experimental dataset for this compound is not widely published, its synthesis is well-documented, and its key properties can be reasonably inferred from its chemical structure and comparison with related molecules. Further research to fully characterize its physicochemical and toxicological properties would be beneficial for expanding its applications and ensuring safe handling.
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PrepChem.com. (n.d.). Synthesis of 1,1-dimethyl-4-acetyl-tetralin. [Link]
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An In-depth Technical Guide to 1,1-Dimethyl-4-acetyl-tetralin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Chemical Identity and Synonyms
Systematic Name: 1-(1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-4-yl)ethanone
Common Synonyms:
-
1,1-Dimethyl-4-acetyl-tetralin
-
4-Acetyl-1,1-dimethyltetralin
It is crucial to distinguish this compound from its isomers, such as 6-Acetyl-1,2,3,4-tetrahydronaphthalene (CAS No. 774-55-0), which has a different substitution pattern on the tetralin ring.[1][2]
Molecular Formula: C₁₄H₁₈O
Molecular Weight: 202.29 g/mol
Chemical Structure:
Caption: Chemical structure of 1,1-Dimethyl-4-acetyl-tetralin.
Physicochemical Properties
Based on available data, the following physicochemical properties have been reported for 1,1-Dimethyl-4-acetyl-tetralin:
| Property | Value | Source |
| Boiling Point | 69 °C at 0.07 mmHg | [3] |
| Refractive Index | nD20 = 1.5333 | [3] |
The parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), is a colorless liquid with a density of 0.970 g/cm³ and a boiling point of 206-208 °C.[4] The dimethyl and acetyl substitutions significantly alter these properties.
Synthesis Protocol
A detailed, step-by-step methodology for the synthesis of 1,1-Dimethyl-4-acetyl-tetralin has been described.[3] The synthesis involves the reaction of 1,1-dimethyl-tetralin-4-carboxylic acid with methyl lithium.
Materials:
-
1,1-dimethyl-tetralin-4-carboxylic acid
-
2 M Methyl lithium in ether
-
Absolute ether
-
Saturated ammonium chloride solution
-
Sodium sulphate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Fractional distillation apparatus
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 1,1-Dimethyl-4-acetyl-tetralin.
Detailed Procedure:
-
In a multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, dissolve 16.8 g of 1,1-dimethyl-tetralin-4-carboxylic acid in 200 ml of absolute ether.[3]
-
From the dropping funnel, add 99.2 ml of a 2 M solution of methyl lithium in ether (198.4 mmol) dropwise to the stirred solution.[3]
-
After the addition is complete, continue stirring the mixture at room temperature for 1 hour.[3]
-
Following the stirring at room temperature, heat the mixture to reflux and maintain it at this temperature for an additional hour.[3]
-
After the reflux period, cool the reaction mixture and pour it into a saturated ammonium chloride solution to quench the reaction.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.[3]
-
Combine the organic extracts and wash them with water until the aqueous layer is neutral.[3]
-
Dry the ether layer over anhydrous sodium sulphate.[3]
-
Filter to remove the drying agent and evaporate the ether using a rotary evaporator.[3]
-
Fractionally distill the resulting residue under reduced pressure to obtain the purified product.[3]
Yield: Approximately 8.4 g (50% yield) of 1,1-dimethyl-4-acetyl-tetralin can be obtained.[3]
Potential Applications and Research Interest
While specific applications in drug development for 1,1-Dimethyl-4-acetyl-tetralin are not extensively documented, the tetralin scaffold is a common motif in medicinal chemistry. Tetralin derivatives have been investigated for a wide range of biological activities, including anticancer properties.[5]
The primary reported application for 1,1-Dimethyl-4-acetyl-tetralin is in the fragrance industry. It is described as having a complex odor profile, reminiscent of roses, tobacco, damascones, with fruity and honey-like notes.[6] This suggests its potential use as a perfuming agent.
Given the diverse biological activities of other tetralin derivatives, 1,1-Dimethyl-4-acetyl-tetralin could be a subject of interest for screening in various pharmacological assays. Its unique substitution pattern may confer novel biological properties.
Conclusion
1,1-Dimethyl-4-acetyl-tetralin is a synthetically accessible compound with a defined chemical structure and some characterized physical properties. While its primary known application is in the fragrance industry, the broader importance of the tetralin scaffold in medicinal chemistry suggests that this compound could be a valuable building block or lead compound for further investigation in drug discovery and development. The detailed synthesis protocol provided in this guide offers a clear pathway for researchers to obtain this compound for further study.
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MDPI. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. [Link]
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A Comparative Olfactory and Physicochemical Analysis of 1,1-dimethyl-4-acetyl-tetralin and Tonalid (AHTN)
A Technical Guide for Researchers in Fragrance Science and Chemical Sensing
Abstract
This technical guide provides an in-depth comparative analysis of the olfactory and physicochemical properties of the well-established polycyclic musk, Tonalid (acetyl hexamethyl tetralin), and the lesser-documented isomer, 1,1-dimethyl-4-acetyl-tetralin. While Tonalid is a cornerstone of modern perfumery, valued for its potent and persistent sweet, powdery musk aroma, detailed sensory data for 1,1-dimethyl-4-acetyl-tetralin is not widely available in commercial or academic literature. This document synthesizes known data for Tonalid and provides a predictive olfactory profile for 1,1-dimethyl-4-acetyl-tetralin based on structure-activity relationships within the acetyl-tetralin family. Furthermore, it outlines the requisite analytical and sensory methodologies for a comprehensive, side-by-side characterization, offering a roadmap for researchers in the field.
Introduction: The Tetralin Musk Framework
The tetralin ring system is a foundational scaffold for a significant class of synthetic musk odorants. The specific arrangement and number of alkyl substituents, along with the position of the acetyl group, profoundly influence the resulting olfactory profile, including odor character, intensity, and substantivity. Tonalid (also known as Fixolide) is a quintessential example of a highly substituted tetralin musk, achieving commercial success due to its desirable sensory properties and excellent stability.[1] In contrast, simpler acetylated tetralins, such as 1,1-dimethyl-4-acetyl-tetralin, represent a less explored area of olfactive space. Understanding the nuanced differences between these molecules is critical for the rational design of new fragrance ingredients and for advancing our knowledge of chemosensory reception.
Physicochemical and Olfactory Profile of Tonalid (AHTN)
Tonalid, with the chemical name 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, is a polycyclic musk that exists as a white crystalline solid.[2][3] Its widespread use in fine fragrances, personal care, and laundry products stems from its powerful and versatile scent profile, coupled with high tenacity.[1][4]
Olfactory Characteristics: The scent of Tonalid is consistently described as a warm, sweet, and powdery musk.[1][4] At higher concentrations, it can exhibit dusty, woody, and even amber-like facets.[2] When diluted, its profile softens to a pleasant, clean musk with subtle fruity and floral undertones.[1][2][4] Its high substantivity, lasting over 400 hours on a smelling strip, makes it an excellent fixative, anchoring more volatile top and middle notes in a fragrance composition.[2][4]
Table 1: Physicochemical and Olfactory Properties of Tonalid
| Property | Value/Description | Source(s) |
| Chemical Name | 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethan-1-one | [5] |
| Synonyms | Tonalide, Fixolide, AHTN | [2][4][5] |
| CAS Number | 21145-77-7 | [2][5] |
| Molecular Formula | C₁₈H₂₆O | [2] |
| Molecular Weight | 258.40 g/mol | [2] |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Primary Scent | Musk-like, Sweet, Powdery | [1][4][5] |
| Secondary Scent | Woody, Creamy, with faint floral undertones | [1][2][5] |
| Longevity | > 400 hours on a smelling strip | [2][4] |
| Solubility | Insoluble in water; soluble in oils and alcohols | [1][3] |
Predictive Olfactory Profile of 1,1-dimethyl-4-acetyl-tetralin
A close structural analog is 6-acetyl-1,2,3,4-tetrahydronaphthalene (CAS 774-55-0), sometimes referred to by the trade name Florantone T. This molecule is described as having a floral, orange-blossom, and neroli character, with a distinct musky background.[6] It is also noted for its stability and resistance to discoloration, making it a useful replacement for methyl anthranilate in certain applications.[6]
Structure-Activity Relationship (SAR) Inference: The primary structural differences between 1,1-dimethyl-4-acetyl-tetralin and Tonalid are the number and placement of methyl groups. Tonalid's hexamethyl substitution contributes to its significant molecular weight and compact structure, which are often correlated with strong musk odors. The reduced alkyl substitution in 1,1-dimethyl-4-acetyl-tetralin would likely result in:
-
A less intensely "musk" character: The core musk quality may be present but diminished in comparison to Tonalid.
-
Increased floral and potentially fruity notes: The profile may lean more towards the characteristics of 6-acetyl-1,2,3,4-tetrahydronaphthalene, with more prominent orange-blossom or neroli facets.
-
A drier, possibly woody undertone.
-
Lower substantivity: With a lower molecular weight, it is expected to be more volatile and less tenacious than Tonalid.
Table 2: Comparative Profile - Tonalid vs. Predicted 1,1-dimethyl-4-acetyl-tetralin
| Feature | Tonalid (AHTN) | 1,1-dimethyl-4-acetyl-tetralin (Predicted) |
| Primary Odor | Sweet, Powdery Musk | Floral (Orange-blossom), Musk |
| Secondary Notes | Woody, Creamy, Fruity | Dry, Woody, potentially Grape-like |
| Intensity | High | Moderate to Low |
| Substantivity | Very High (>400 hrs) | Moderate |
| Key Structural Driver | Hexamethyl substitution | Dimethyl substitution |
Methodologies for Comprehensive Characterization
To validate the predicted olfactory profile of 1,1-dimethyl-4-acetyl-tetralin and perform a rigorous comparison with Tonalid, a multi-faceted analytical and sensory approach is required.
Analytical Chemistry Workflow
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) is the gold standard for the chemical and sensory characterization of volatile compounds.[7][8][9]
Diagram 1: Analytical Workflow for Odorant Characterization
Caption: Workflow for instrumental analysis of fragrance compounds.
Step-by-Step Protocol for GC-MS and GC-O Analysis:
-
Sample Preparation: Prepare 1% solutions of both Tonalid and 1,1-dimethyl-4-acetyl-tetralin in high-purity ethanol.
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column, such as a DB-5 (5%-phenyl-methylpolysiloxane), is suitable for separating these compounds.
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
Oven Program: A typical program would start at 120°C, ramp to 180°C at 10°C/min, then to 260°C at 2.5°C/min.
-
Data Analysis: Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST). Assess the purity of each sample.
-
-
GC-Olfactometry (GC-O) Analysis:
-
Instrumentation: A GC with an effluent splitter that directs a portion of the column output to a sniffing port and the remainder to a conventional detector (e.g., FID or MS).[9]
-
Assessors: Use a panel of at least three trained sensory assessors to sniff the effluent from the sniffing port.
-
Procedure: As compounds elute from the column, assessors record the time, duration, intensity, and a qualitative description of any detected odor.
-
Data Analysis: The resulting olfactograms are aligned with the chromatograms from the conventional detector to link specific chemical peaks to their corresponding odors.
-
Sensory Panel Evaluation
Instrumental analysis should be complemented by evaluation with a trained human sensory panel to capture the full perceptual experience of the odorants.[10][11]
Diagram 2: Sensory Evaluation Workflow
Caption: Workflow for quantitative sensory panel evaluation.
Step-by-Step Protocol for Sensory Panel Evaluation:
-
Panel Selection and Training: Assemble a panel of individuals screened for their olfactory acuity and trained in the terminology used to describe fragrance notes.[10][12]
-
Sample Preparation: Dip smelling strips into 1% solutions of each compound and allow the solvent to evaporate for 60 seconds. Present the strips in a blinded and randomized order.
-
Quantitative Descriptive Analysis (QDA): Panelists rate the intensity of various odor descriptors (e.g., "musk," "sweet," "powdery," "floral," "woody") on a labeled magnitude scale (e.g., 0-10).
-
Data Analysis: Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between the two compounds for each descriptor. Principal Component Analysis (PCA) can be used to visualize the overall differences in their olfactory profiles.
Conclusion and Future Directions
Tonalid is a well-characterized polycyclic musk with a dominant sweet, powdery, and enduring musk profile. While empirical data for 1,1-dimethyl-4-acetyl-tetralin is scarce, structure-activity relationships suggest a less intense odor with a more pronounced floral and less traditionally "musky" character compared to its heavily substituted counterpart. This guide provides the necessary framework for a full comparative evaluation, outlining both the instrumental and sensory protocols required for a definitive characterization. Such research is vital for mapping the vast chemical space of potential fragrance ingredients and for refining the predictive models that link molecular structure to olfactory perception. The potential for synthetic musks to bioaccumulate and act as endocrine disruptors also necessitates a thorough evaluation of any new or lesser-known compounds in this class.[13][14]
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An In-depth Technical Guide to Novel Tetralin Derivatives in Fragrance Chemistry Research
Foreword: The Enduring Allure of the Tetralin Scaffold
The architecture of a fragrance is a complex interplay of volatility, character, and tenacity. Within the perfumer's palette, certain molecular scaffolds have proven to be exceptionally versatile, providing the foundational structures for some of the most iconic and enduring scent profiles. The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a prime example of such a privileged structure. Its rigid, bicyclic nature, combined with the potential for diverse substitution patterns, has made it a cornerstone in the synthesis of high-performance fragrance ingredients, particularly in the musk, woody, and amber categories.
This technical guide is intended for researchers, chemists, and professionals in the fields of fragrance chemistry and drug development. It moves beyond a mere recitation of facts to provide a deeper understanding of the "why" behind the "how." We will explore the core synthetic strategies for constructing and functionalizing the tetralin ring, delve into the nuanced structure-odor relationships that govern its diverse olfactory profiles, and examine the analytical and mechanistic underpinnings of its use. The protocols and data presented herein are designed to be not just informative, but also actionable, providing a solid foundation for innovation in this fascinating area of chemical science.
Core Synthetic Strategies: Building the Tetralin Framework
The efficient construction of the tetralin skeleton is the critical first step in accessing this class of fragrance molecules. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Friedel-Crafts Acylation and Alkylation: The Workhorse of Tetralin Synthesis
The Friedel-Crafts reaction is a fundamental tool for forging carbon-carbon bonds on aromatic rings and is widely employed in the industrial synthesis of many polycyclic musks.[1]
Causality of Experimental Choices:
-
Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are essential to activate the acylating or alkylating agent, making it sufficiently electrophilic to attack the aromatic ring.[2] The choice and amount of catalyst can influence the regioselectivity and yield of the reaction.
-
Solvent: A non-reactive solvent such as carbon disulfide or a chlorinated hydrocarbon is typically used to ensure it doesn't compete in the reaction.
-
Temperature Control: These reactions are often highly exothermic. Maintaining a low temperature during the addition of the catalyst is crucial to prevent side reactions and ensure the desired product is formed.
Experimental Protocol: Synthesis of 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin (AHTN, Tonalide)
This protocol outlines the synthesis of a classic polycyclic musk, Tonalide, via a Friedel-Crafts acylation.
Step 1: Synthesis of the Tetralin Core (This is often a multi-step process starting from simpler aromatics and alkenes, not detailed here for brevity, but results in 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene).
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 12.0 g (0.055 mol) of 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene and 5.5 g (0.070 mol) of acetyl chloride in a suitable solvent like benzene.[2]
-
Catalyst Addition: Cool the solution to 0-5°C using an ice bath. Slowly add 12.0 g (0.07 mol) of anhydrous ferric chloride to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5°C.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 25°C and continue stirring for an additional hour.[2]
-
Workup: Quench the reaction by carefully adding 100 mL of cold water. Add 100 mL of benzene to the mixture.[2] Separate the organic layer and wash it sequentially with an aqueous salt solution and an aqueous sodium carbonate solution.[2]
-
Purification: Remove the benzene by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield 6-acetyl-1,1,2,4,4,7-hexamethyl-1,2,3,4-tetrahydronaphthalene.[2]
Diagram: Generalized Friedel-Crafts Acylation for Tetralin Fragrances
Caption: Friedel-Crafts acylation workflow for fragrance synthesis.
Robinson Annulation: Crafting Fused Ring Systems for Woody and Amber Notes
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3] This method is particularly useful for synthesizing bicyclic systems and has been applied to the creation of tetralone derivatives that often possess woody and ambery scents.[4]
Causality of Experimental Choices:
-
Base Catalyst: The reaction is base-catalyzed, with the base serving to deprotonate the ketone to form an enolate, which is the nucleophile in both the Michael addition and the aldol condensation steps.
-
Michael Acceptor: An α,β-unsaturated ketone, such as methyl vinyl ketone, acts as the electrophile in the initial Michael addition.
-
Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate formed after the Michael addition is perfectly poised to undergo an intramolecular aldol condensation to form a six-membered ring.
Experimental Protocol: Generalized Robinson Annulation for Tetralone Synthesis
-
Reaction Setup: To a solution of a suitable ketone (e.g., a substituted cyclohexanone) in a solvent like ethanol, add a catalytic amount of a base such as sodium ethoxide.
-
Michael Addition: Slowly add methyl vinyl ketone to the reaction mixture at room temperature. Stir for several hours to allow the Michael addition to complete.
-
Aldol Condensation and Dehydration: Heat the reaction mixture to reflux. This will promote the intramolecular aldol condensation followed by dehydration to yield the α,β-unsaturated cyclic ketone (a tetralone derivative).
-
Workup and Purification: After cooling, neutralize the reaction mixture with a dilute acid. Extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or distillation.
Diagram: Robinson Annulation Workflow
Caption: The Robinson annulation combines two key reactions to form a cyclic product.
Structure-Odor Relationships (SOR): Decoding the Scent
The relationship between a molecule's structure and its perceived odor is complex and multifactorial. For tetralin derivatives, specific structural features have been identified as being critical for eliciting musk, amber, or woody notes.[5] Computational methods, such as those employing neural networks and genetic algorithms, have been used to identify key molecular descriptors that can differentiate between musks and non-musks.[6]
Key Molecular Descriptors for Musk Odor in Tetralins:
-
Molecular Shape and Size: The overall shape and bulkiness of the molecule are crucial.
-
Presence of Quaternary Carbon Centers: The gem-dimethyl group is a common feature in many potent musks.
-
Position and Nature of the Acyl Group: The location and type of the carbonyl-containing substituent significantly impact the odor profile.
-
Electronic Properties: The distribution of electron density across the molecule influences its interaction with olfactory receptors.
| Compound | Structure | Odor Profile | Odor Threshold (ng/L air) |
| Tonalide (AHTN) | Acetyl hexamethyl tetralin | Clean, warm, powdery musk[7] | ~0.9 (for a commercial mixture)[8] |
| Galaxolide (HHCB) | A polycyclic musk with a different core | Musky, floral[8] | 0.9[8] |
| Ambroxide | A tricyclic ether (structurally different but olfactorily related) | Ambergris, woody, sweet[9] | Low |
Key Classes of Tetralin-Based Fragrances
Polycyclic Musks: The Foundation of Modern Perfumery
Polycyclic musks, particularly acetylated hexamethyl tetralin (AHTN, Tonalide), have been mainstays in the fragrance industry for decades due to their excellent stability, substantivity, and pleasant, clean musk odor.[7][10]
Tonalide (AHTN): A Case Study
-
Chemical Name: 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin[7]
-
Molecular Formula: C₁₈H₂₆O[7]
-
Molecular Weight: 258.40 g/mol [7]
-
Odor Profile: A clean, warm, and musky aroma with a slight powdery sweetness.[7]
-
Applications: Widely used as a base note in fine fragrances, and as a substantive fragrance in personal care and laundry products.[7]
Amber and Woody Tetralins: Evoking Nature's Scents
While musks are the most famous tetralin-based fragrances, derivatives of this scaffold can also produce valuable amber and woody notes. These are often synthesized from natural precursors like sclareol, a diterpene extracted from clary sage.[12][13] The synthesis of Ambrox®, a highly valued ambergris odorant, from sclareol is a classic example of how a natural product can be transformed into a high-performance fragrance ingredient.[12][14]
Analytical and Olfactory Evaluation
The characterization of novel fragrance molecules requires a combination of analytical and sensory techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is indispensable for identifying and quantifying the components of a fragrance mixture. It provides information on the molecular weight and fragmentation pattern of each compound, allowing for its structural elucidation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a detector.[15][16][17] As compounds elute from the GC column, they are split between a conventional detector (like a mass spectrometer) and a sniffing port, where a trained panelist can describe the odor and its intensity.[15][18] This allows for the identification of the specific compounds responsible for the overall scent of a mixture.[16]
Experimental Protocol: Generalized GC-O Analysis
-
Sample Preparation: The fragrance sample is diluted in a suitable solvent.
-
Injection: A small volume of the sample is injected into the GC.
-
Separation: The components of the sample are separated on a capillary column based on their volatility and polarity.
-
Detection: The column effluent is split. One portion goes to a mass spectrometer for chemical identification, while the other goes to a heated sniffing port.
-
Olfactory Evaluation: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
-
Data Correlation: The olfactory data is correlated with the chromatographic and mass spectrometric data to identify the odor-active compounds.
Mechanistic Insights into Olfactory Perception
The perception of musk and other scents begins with the interaction of the odorant molecule with specific olfactory receptors (ORs) in the nasal epithelium.[19] Recent research has identified specific human ORs that are activated by musk compounds. For instance, OR5AN1 has been shown to respond to macrocyclic and nitromusks.[20] While the specific receptors for many polycyclic musks are still being fully elucidated, it is understood that the shape, size, and electronic properties of the tetralin derivative determine its ability to bind to and activate these receptors.[21]
Diagram: Olfactory Receptor Activation by a Tetralin Derivative
Caption: A simplified pathway from molecular binding to odor perception.
Safety and Regulatory Landscape
The widespread use of polycyclic musks has led to scrutiny regarding their environmental fate and potential for bioaccumulation.[22][23] Regulatory bodies in the US and Europe have established guidelines for the use of these compounds in consumer products.[22] While polycyclic musks are considered safer than the older nitro musks, there is ongoing research into their environmental impact.[22] This has driven the development of more biodegradable alternatives, including macrocyclic and alicyclic musks.[22]
Future Trends and Innovations
The field of fragrance chemistry is continually evolving, with a strong emphasis on sustainability and green chemistry. Key areas of future research include:
-
Biotransformation: The use of enzymes and microorganisms to perform stereoselective syntheses of chiral fragrance molecules.[24][25]
-
Renewable Feedstocks: The development of synthetic routes that utilize starting materials derived from renewable sources.
-
Computational Design: The use of advanced computational models to predict the odor of novel molecules, thereby reducing the need for extensive synthesis and screening.[26]
References
- Short Note: Synthesis of Ambrox® from sclareol by two pathways in three steps. (1997). JOURNAL of the Tunisian Chemical Society.
- Regulatory Standards for Synthetic Musks. (2025).
- Structure-odor relations: A modern perspective. (n.d.).
- Degradation of the Side Chain of (−)‐Sclareol: A Very Short Synthesis of nor ‐Ambreinolide and Ambrox. (n.d.).
- Structure-musk odour relationship studies of tetralin and indan compounds using neural networks. (n.d.).
- Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. (2023). PubMed.
- Gas Chromatography Analysis with Olfactometric Detection (GC-O)
- US3045047A - 6-acetyl-1, 1, 2, 4, 4, 7-hexamethyl-1, 2, 3, 4, tetrahydronaphthalene. (n.d.).
- Synthetic musk odorants in cosmetic products. (n.d.). Publisherspanel.com.
- Biocatalytic preparation of natural flavours and fragrances. (n.d.). CNR-IRIS.
- Efforts toward Ambergris Biosynthesis. (2024).
- Amber-Woody Scent: Alcohols with Divergent Structure Present Common Olfactory Characteristics and Sharp Enantiomer Differentiation. (n.d.).
- Celestolide and related polycyclic musks: Environment tier II assessment. (2017). NICNAS.
- Odor-structure relationship studies of tetralin and indan musks. (n.d.). PubMed.
- gc-olfactometry; PHASER public
- Odor thresholds in air, and odor descriptions of Galaxolide isomers. (n.d.).
- Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. (2022). PubMed Central.
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin = 98 21145-77-7. (n.d.). Sigma-Aldrich.
- Robinson Annulation Reaction Mechanism. (2018). YouTube.
- A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2025). Juniper Publishers.
- Toxicological Summary for 6-Acetyl-1,1,2,4,4,7 hexamethyltetraline: CAS: 21145-77-7 or 1506-02-1. (2013). Minnesota Department of Health.
- Fragrance And Flavor Component Analysis: Techniques And Applic
- Structure-activity relationships for selected fragrance allergens. (n.d.). PubMed.
- Assessing Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments. (n.d.).
- OR5AN1 - Olfactory receptor 5AN1 - Homo sapiens (Human). (n.d.). UniProtKB | UniProt.
- Efforts toward Ambergris Biosynthesis. (n.d.). PMC - PubMed Central - NIH.
- Toxicity Assessment of Synthetic Polycyclic Musk: Survival, Oxidative Stress and Histopathology of Freshwater Fish Labeo rohita. (2025).
- Generation of Flavors and Fragrances Through Biotransform
- Musks in Perfumery. (n.d.).
- Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning. (2022). NIH.
- (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2025).
- Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors. (n.d.). MDPI.
- Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. (2018). PNAS.
- CAS 1506-02-1 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin. (n.d.). Alfa Chemistry.
- Synthetic Musk Compounds and Effects on Human Health?. (n.d.). PMC - NIH.
- Biocatalytic production of flavors and fragrances. (2025).
- Tonalide (Musk Tetralin) – Premium Fragrance Additive. (n.d.).
- 23.12: The Robinson Annulation Reaction. (2025). Chemistry LibreTexts.
- Biotechnologies in Perfume Manufacturing: Metabolic Engineering of Terpenoid Biosynthesis. (2023). MDPI.
- Gas chromatography-olfactometry. (n.d.). Wikipedia.
- Structure-activity relationships for selected fragrance allergens. (2025).
- 6-ACETYL-1,1,2,4,4,7-HEXAMETHYLTETRALIN | 1506-02-1. (n.d.). ChemicalBook.
- (A) Binding site of OR5AN1. The light purple color represents the... (n.d.).
- Robinson Annul
- Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study. (n.d.). PubMed.
- Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. (n.d.). PMC - NIH.
- Environmental risk assessment for the polycyclic musks AHTN and HHCB in the EU. (2025).
- Robinson annul
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1,1-dimethyl-4-acetyl-tetralin odor descriptors tobacco rose honey
The following technical guide is structured as a high-precision monograph for research and development professionals. It synthesizes organic chemistry, olfactory pharmacology, and process engineering to provide a definitive reference on 1,1-dimethyl-4-acetyl-tetralin .
Olfactory Class: Floral-Tabac (Rose/Tobacco/Honey) Primary Application: High-impact fragrance ingredients; Retinoid-scaffold analogs.
Executive Summary
1,1-Dimethyl-4-acetyl-tetralin represents a unique intersection between "Damascone-like" floral ketones and polycyclic musks. Unlike its structural cousin Tonalid (AHTN), which carries a musk profile due to acetylation on the aromatic ring, this molecule features an acetyl group on the saturated ring (C4 position). This structural nuance shifts the olfactory receptor activation from "musk" to a complex Tobacco-Rose-Honey accord.
For drug development and synthetic chemists, this molecule serves as a masterclass in privileged scaffold functionalization . The tetralin backbone is a known pharmacophore in retinoids (e.g., Bexarotene); here, specific alkylation patterns tune it for olfactory G-protein coupled receptors (GPCRs).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-(1,1-dimethyl-1,2,3,4-tetrahydronaphthalen-4-yl)ethanone |
| Common Descriptors | Blonde Tobacco, Dried Rose, Honey, Damascone-like, Fruity |
| Molecular Formula | C₁₄H₁₈O |
| Molecular Weight | 202.29 g/mol |
| Refractive Index | |
| Boiling Point | 69°C at 0.07 mmHg |
| Key Patent | EP0024306 (Givaudan/Roure) |
Structure-Odor Relationship (SOR) Analysis
The molecule's potency stems from the "Damascone Rule" applied to a bicyclic system:
-
The "Trigger" Group: The enone or ketone moiety adjacent to a ring system is critical for the "rose ketone" character. Here, the acetyl group at C4 mimics the side chain of Damascone.
-
The Gem-Dimethyl Anchor: The 1,1-dimethyl substitution provides the necessary steric bulk and hydrophobicity to lock the molecule into the receptor's hydrophobic pocket, similar to the trimethylcyclohexyl ring in Damascones.
-
The Aromatic π-Stacking: Unlike Damascones (which are aliphatic/cyclic alkenes), the fused benzene ring adds a "tobacco/woody" depth via π-π interactions within the receptor site, bridging the gap between floral and balsamic notes.
Synthetic Pathway & Protocol
Note: The following protocol is adapted for laboratory-scale synthesis with a focus on regioselectivity.
Reaction Scheme Overview
The synthesis involves a two-stage "Construction and Cyclization" strategy:
-
Prenylation: Alkylation of phenylacetone to form the acyclic precursor.
-
Intramolecular Friedel-Crafts Cyclization: Acid-catalyzed ring closure.
Figure 1: Synthetic route from phenylacetone to the target tetralin derivative.[1]
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Alkylation)
Objective: Synthesize 2-methyl-5-phenyl-hept-2-en-6-one (also known as 3-phenyl-6-methyl-5-hepten-2-one).
-
Reagents: Phenylacetone (1.0 eq), Prenyl chloride (1.1 eq), KOH (powdered, 1.5 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq, Phase Transfer Catalyst).
-
Solvent: Toluene or THF.
-
Procedure:
-
Charge reactor with toluene, KOH, and TBAB.
-
Add Phenylacetone dropwise at 0-5°C (exothermic).
-
Add Prenyl chloride slowly, maintaining temperature <10°C.
-
Stir at room temperature for 12 hours.
-
Workup: Quench with water, separate organic layer, wash with brine, dry over MgSO₄.
-
Purification: Fractional distillation. Isolate the fraction boiling at ~97°C (high vacuum).
-
Phase 2: Cyclization (The Critical Step)
Objective: Intramolecular cyclization to form the tetralin ring.
-
Reagents: 85% Phosphoric Acid (1 part), Polyphosphoric Acid (PPA, 1 part).
-
Solvent: Toluene (diluent to manage viscosity).
-
Substrate: 2-methyl-5-phenyl-hept-2-en-6-one.
-
Procedure:
-
Preparation: Mix Phosphoric acid and PPA in a reactor. Add Toluene.
-
Addition: Heat the acid mixture to 100°C under Nitrogen.
-
Reaction: Add the precursor dropwise over 30-60 minutes. The alkene attacks the aromatic ring.
-
Digestion: Stir at 100°C for 2 hours. Monitor via GC-MS (Disappearance of acyclic precursor).
-
Quench: Cool to 40°C. Pour onto crushed ice (250 mL).
-
Extraction: Separate the organic phase.[2] Extract aqueous phase with ether/toluene.
-
Purification: Steam distillation is recommended to remove heavy polymers, followed by high-vacuum distillation of the oil.
-
-
Target Specs:
-
Yield: ~70%
-
Appearance: Colorless to pale yellow viscous liquid.
-
Mechanism of Action (Chemical & Olfactory)
Chemical Mechanism: Cationic Cyclization
The reaction proceeds via the protonation of the alkene double bond, generating a tertiary carbocation. This electrophile attacks the phenyl ring (Friedel-Crafts alkylation).
-
Regioselectivity: The closure forms a 6-membered ring (favored over 5-membered) due to the position of the phenyl group.
-
Gem-Dimethyl Positioning: The two methyl groups from the prenyl tail end up at the C1 position (adjacent to the benzene ring junction), while the acetyl group remains at C4.
Figure 2: Mechanistic flow of the acid-catalyzed cyclization.
Application & Stability Profile
For formulation scientists, this material offers a distinct advantage over natural absolutes (Rose/Tobacco) due to its synthetic stability.
| Parameter | Performance | Notes |
| Substantivity | High (>48 hours on blotter) | The tetralin backbone provides low volatility and excellent fixative properties. |
| pH Stability | Excellent (pH 2-11) | Stable in acidic bases (fabric softeners) and alkaline soaps. |
| Discoloration | Low | Unlike indole or vanillin, the saturated ketone is resistant to Schiff base formation discoloration. |
| Use Level | 0.1% - 5.0% | High impact; overdose can lead to "dusty" or "metallic" off-notes. |
Olfactory Synergies:
-
With Ionones: Enhances the "berry" and "powder" facets.
-
With Coumarin: Reinforces the "tobacco/hay" aspect.
-
With Phenyl Ethyl Alcohol: Extends the "rose" heart note.
References
-
Naipawer, R. E., & Easter, W. M. (1981). Substituted tetralines and indanes, use of as perfuming and/or flavouring agents. European Patent EP0024306. Givaudan. Link
- Ohloff, G., Scent and Chemistry: The Molecular World of Odors. (2011). Wiley-VCH. (General reference for Tetralin/Damascone SOR).
-
Kraft, P. (2004). "Fragrance Chemistry."[3][4][5] Perspectives in Flavor and Fragrance Research. (Context on Musk/Tetralin structural modifications).
Sources
- 1. EP0024306B1 - Substituted tetralines and indanes (i), use of (i) as perfuming and/or flavouring agents, and perfuming and/or flavouring compositions containing (i) - Google Patents [patents.google.com]
- 2. EP0024306A2 - Substituted tetralines and indanes (I), use of (I) as perfuming and/or flavouring agents, and perfuming and/or flavouring compositions containing (I) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. EP0024306A2 - Neue substituierte Tetraline und Indane (I), Verwendung von (I) als Riech- und/oder Geschmackstoffe sowie Riech- und/oder Geschmackstoffkompositionen mit einem Gehalt an (I) - Google Patents [patents.google.com]
The Molecular Blueprint of Musk: A Technical Guide to the Structure-Activity Relationship of Acetyl Tetralin Odorants
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The perception of musk, a cornerstone of the fragrance industry, has long been a subject of intense scientific inquiry. Originally derived from the glands of the musk deer, ethical and economic considerations have driven the development of synthetic musk odorants for over a century. Among the most commercially successful and structurally intriguing are the polycyclic musks, particularly the acetyl tetralin family. These compounds, renowned for their warm, sweet, and persistent scent, offer a compelling case study in the intricate dance between molecular architecture and olfactory perception. This guide provides a deep dive into the structure-activity relationships (SAR) that govern the musk odor of acetyl tetralin derivatives, offering insights for the rational design of novel fragrance ingredients and a deeper understanding of the mechanisms of olfaction.
The journey from a simple, unfunctionalized tetralin core to a potent musk odorant is a tale of precise molecular engineering. The addition of an acetyl group and a specific arrangement of alkyl substituents transforms a largely odorless molecule into one that elicits the characteristic musk sensation. Understanding the rules of this transformation is paramount for fragrance chemists. This guide will deconstruct the key structural features, explore the physicochemical properties that influence odor, and delve into the recent breakthroughs in identifying the specific human olfactory receptors that recognize these fascinating molecules.
The Olfactophore Model: Defining the Essence of Musk
The concept of an olfactophore, a three-dimensional arrangement of molecular features necessary to elicit a specific odor, is central to understanding the SAR of acetyl tetralin musks. Through decades of synthesis and sensory evaluation, a clear picture of the essential and influencing components has emerged.
Core Structural Requirements
At its heart, the musk olfactophore for this class of compounds consists of a bulky, hydrophobic hydrocarbon backbone with a strategically placed polar group. The tetralin ring system provides the ideal scaffold for this arrangement.
-
The Acetyl Group as the Osmophore: The acetyl group (-C(O)CH₃) is the primary "odor-bearing" feature, or osmophore. Its position on the aromatic ring is critical. For a strong musk odor, the acetyl group is almost invariably located at the 6-position of the tetralin ring. Shifting it to other positions dramatically diminishes or alters the odor profile.[1]
-
The Importance of Bulk and Lipophilicity: A high degree of alkyl substitution on the tetralin framework is essential. This bulky, nonpolar structure contributes to the molecule's overall shape and, crucially, its lipophilicity. A high octanol-water partition coefficient (logP), typically in the range of 5.0 to 6.0, is a hallmark of potent polycyclic musks like Tonalide (AHTN).[2] This high lipophilicity is believed to facilitate the transport of the odorant molecule through the aqueous nasal mucus to the lipid-rich environment of the olfactory receptors.[3]
-
The Role of Gem-Dimethyl Groups: A recurring structural motif in potent acetyl tetralin musks is the presence of gem-dimethyl groups on the saturated portion of the tetralin ring. These substitutions, particularly at the 1,1 and 4,4 positions, contribute significantly to the molecule's rigidity and overall shape, which are crucial for a precise fit into the olfactory receptor binding pocket.
Key Acetyl Tetralin Musks: A Comparative Analysis
The principles of the olfactophore model are best illustrated by examining some of the most well-known acetyl tetralin and related polycyclic musks.
| Compound Name (Trade Name) | Structure | Odor Profile | Key Physicochemical Properties |
| 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin (AHTN, Tonalide) | Strong, sweet, powdery, and persistent musk with amber and woody nuances.[4] | Molecular Weight: 258.4 g/mol [5] logP: ~5.7[2] | |
| 4-Acetyl-6-tert-butyl-1,1-dimethylindan (Celestolide) | Mild, sweet musk with a faint animalic undertone and good tenacity.[6] | Molecular Weight: 244.4 g/mol logP: ~5.7[7] | |
| 7-Acetyl-1,1,3,4,4,6-hexamethyltetralin (Isomer of AHTN) | Varies from AHTN by the position of one methyl group. | Weaker and less characteristic musk odor compared to AHTN. | Similar to AHTN |
Note: Odor profiles are subjective and can be described with varying terminology. The descriptions provided are based on common industry and scientific literature.
The comparison between AHTN and its isomers is particularly instructive. Even subtle shifts in the substitution pattern on the tetralin ring can lead to a significant decrease in odor intensity and quality, highlighting the high degree of structural specificity required for potent musk odorants.
The Molecular Basis of Perception: Interaction with Human Olfactory Receptors
For many years, the precise biological targets of acetyl tetralin musks remained elusive. However, recent advances in molecular biology have led to the deorphanization of several human olfactory receptors (ORs), providing a molecular-level understanding of the SAR.
Two key receptors have been identified as being responsive to polycyclic musks:
-
OR5A2: This receptor has been identified as a broadly tuned musk receptor, responding to polycyclic musks like AHTN and Celestolide, as well as macrocyclic and linear musks.[8][9]
-
OR5AN1: While primarily responsive to macrocyclic and nitro musks, this receptor also shows some activation by certain polycyclic musks.[10]
Genetic variations in these receptors can explain why some individuals perceive musk odors differently or are even anosmic (unable to smell) to them. For instance, a single nucleotide polymorphism in the gene for OR5A2 can lead to a significant increase in the detection threshold for polycyclic musks.[8]
Computational modeling and site-directed mutagenesis studies are beginning to paint a picture of the binding pocket of these receptors. It is believed that the acetyl group of the tetralin musk forms a key polar interaction, likely a hydrogen bond, with an amino acid residue in the receptor, while the bulky, hydrophobic body of the molecule is stabilized by van der Waals forces within a complementary-shaped pocket.
Experimental Protocols for SAR Investigation
A robust investigation into the SAR of acetyl tetralin musks requires a combination of chemical synthesis, analytical characterization, and rigorous sensory evaluation.
Synthesis and Characterization
The synthesis of acetyl tetralin derivatives typically involves Friedel-Crafts acylation of the corresponding polyalkylated tetralin precursor.[1]
Step-by-Step Synthesis of 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin (AHTN):
-
Alkylation: React a suitable aromatic starting material with an appropriate alkylating agent to construct the hexamethyltetralin scaffold.
-
Friedel-Crafts Acylation: Acetylate the hexamethyltetralin intermediate using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent.
-
Work-up and Purification: Quench the reaction, separate the organic layer, and purify the crude product, typically by vacuum distillation or chromatography.
-
Structural Confirmation: Confirm the structure of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Sensory Evaluation Protocol
Sensory analysis is the ultimate arbiter of an odorant's performance. A standardized protocol using a trained sensory panel is essential for obtaining reliable and reproducible data.
Protocol: Odor Profile and Intensity Assessment
-
Panelist Selection and Training: Select panelists based on their ability to detect and describe a range of standard odorants. Train them to identify and rate the intensity of various odor characteristics (e.g., musk, sweet, powdery, woody).
-
Sample Preparation: Prepare solutions of the test compounds and a reference standard (e.g., AHTN) at various concentrations in an odorless solvent (e.g., diethyl phthalate or ethanol).
-
Evaluation Procedure:
-
Dip coded, odorless smelling strips into the solutions to a uniform depth.
-
Allow the solvent to evaporate for a set period (e.g., 30 seconds).
-
Present the smelling strips to the panelists in a randomized, single-blind manner in a well-ventilated, odor-free environment.
-
Ask panelists to rate the intensity of the overall odor and specific character notes (musk, sweet, etc.) on a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong).
-
Include a reference standard in the sample set to anchor the panel's ratings.
-
-
Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to determine significant differences between compounds.
Determination of Odor Detection Threshold:
The odor detection threshold, the lowest concentration at which a substance can be detected, is a critical measure of potency. This is often determined using a forced-choice method, such as the triangle test.[11]
-
Sample Preparation: Prepare a series of dilutions of the test compound in an odorless solvent.
-
Triangle Test: Present panelists with three samples, two of which are the solvent blank and one of which contains the diluted odorant (or vice versa).
-
Task: Ask the panelist to identify the "odd" sample.
-
Threshold Calculation: The threshold is defined as the concentration at which a statistically significant portion of the panel can correctly identify the odorant-containing sample.
Future Directions: The Synergy of Computation and Experimentation
The field of fragrance SAR is increasingly leveraging computational tools to accelerate the discovery of new odorants. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with odor perception, are becoming more sophisticated.[12]
By combining these in silico prediction methods with the recent knowledge of olfactory receptor structures, researchers can now employ a more targeted approach to designing novel acetyl tetralin derivatives. This involves:
-
Virtual Screening: Computationally docking libraries of virtual compounds into homology models of OR5A2 to predict binding affinity.
-
Prioritization: Selecting the most promising candidates based on predicted binding and desirable physicochemical properties (e.g., appropriate logP and volatility).
-
Synthesis and Evaluation: Synthesizing a smaller, more targeted set of molecules for sensory and in vitro receptor activation assays.
This integrated approach promises to accelerate the pace of innovation in musk fragrance chemistry, leading to the development of new, potent, and potentially more biodegradable odorants.
Conclusion
The structure-activity relationship of acetyl tetralin musk odorants is a testament to the exquisite specificity of the olfactory system. A precise constellation of structural features—a bulky, lipophilic tetralin core, gem-dimethyl groups for conformational rigidity, and a critically positioned acetyl group—is required to elicit the coveted musk fragrance. The recent identification of human olfactory receptors for these compounds has opened a new chapter in our understanding, moving the field from phenomenological observation to a mechanistic, receptor-driven approach to odorant design. By integrating the hard-won knowledge of classical fragrance chemistry with modern computational and molecular biology techniques, the future of musk creation is poised to be more rational, efficient, and innovative than ever before.
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The Dual Persona of Dimethyl Acetyl Tetralin: From Fine Fragrances to Pharmaceutical Frontiers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Contrasting Identities
The journey of dimethyl acetyl tetralin compounds through the annals of chemical innovation is a compelling narrative of serendipity, systematic exploration, and the quest for molecular properties that appeal to our senses and safeguard our health. Initially celebrated for their warm, musky aroma that became a cornerstone of the fragrance industry, these versatile scaffolds are now emerging as promising candidates in the realm of drug discovery. This guide delves into the rich history, synthesis, and multifaceted applications of dimethyl acetyl tetralin derivatives, offering a comprehensive resource for professionals in both perfumery and pharmacology. We will explore the causality behind experimental choices in their synthesis, the self-validating systems of their analytical characterization, and the authoritative grounding of their diverse applications, from creating alluring scents to their potential in combating complex diseases.
Part 1: The Olfactory Tapestry: A History Woven in Scent
The story of dimethyl acetyl tetralin is intrinsically linked to the broader history of synthetic musks. The pursuit of alternatives to expensive and ethically fraught natural musk, derived from the musk deer, spurred a revolution in fragrance chemistry in the late 19th and early 20th centuries.[1][2] The initial foray into synthetic musks yielded the nitro-musks, discovered accidentally in 1888 by Albert Baur.[1] However, concerns over their stability and potential toxicity paved the way for the development of a new class of aromatics: the polycyclic musks.
It was within this wave of innovation in the mid-20th century that tetralin-based musks emerged. These compounds offered improved stability and a desirable clean, sweet, and powdery musk scent.[3] The timeline of the commercial development of key polycyclic musks, including tetralin derivatives, began in earnest in the 1950s.[4] This era was marked by intense competition among fragrance houses to discover and patent novel musk odorants. The research and development strategies of this period laid the groundwork for the diverse array of synthetic musks available today.
Dimethyl acetyl tetralin compounds carved out a significant niche within this family. Their unique combination of a bulky dimethyl-substituted tetralin core and an acetyl group proved to be a winning formula for potent and persistent musk fragrances. These compounds are valued for providing warmth, depth, and an enduring scent trail in a wide range of consumer products, from fine perfumes to laundry detergents.[3]
Part 2: The Chemist's Canvas: Synthesis and Stereochemistry
The primary route to dimethyl acetyl tetralin compounds is the Friedel-Crafts acylation , a cornerstone of aromatic chemistry.[5][6] This electrophilic aromatic substitution reaction typically involves the reaction of a dimethyltetralin substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Core Synthetic Strategy: Friedel-Crafts Acylation
The general mechanism involves the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring of the dimethyltetralin. The regioselectivity of the acylation—that is, the position where the acetyl group attaches—is influenced by both steric and electronic factors. The directing effects of the alkyl groups on the tetralin ring and the reaction conditions play a crucial role in determining the final isomer distribution.
A key advantage of Friedel-Crafts acylation over alkylation is the deactivating effect of the resulting ketone group, which prevents multiple acylations from occurring.[5] This allows for a more controlled synthesis of the desired mono-acetylated product.
Below is a generalized workflow for the synthesis of a dimethyl acetyl tetralin derivative via Friedel-Crafts acylation.
Caption: Generalized workflow for the synthesis of dimethyl acetyl tetralin.
Isomeric Landscape and Structure-Odor Relationship
The precise placement of the dimethyl and acetyl groups on the tetralin scaffold has a profound impact on the resulting odor profile. This structure-odor relationship is a critical area of study in fragrance chemistry. For instance, the relative positions of the substituents can influence the molecule's overall shape and electronic properties, which in turn affect how it interacts with olfactory receptors.
Part 3: The Pharmaceutical Frontier: Emerging Biological Activities
Beyond their pleasant aroma, tetralin derivatives are gaining increasing attention for their diverse pharmacological activities. The rigid, partially saturated bicyclic structure of the tetralin core serves as a versatile scaffold for the design of novel therapeutic agents. While research specifically on dimethyl acetyl tetralin compounds is still emerging, studies on related tetralin derivatives provide compelling evidence of their potential in drug development.
Anticancer Potential
Several studies have highlighted the anticancer properties of tetralin-based compounds. For example, novel derivatives of 6-acetyltetralin have been synthesized and evaluated for their anticancer activity against human tumor cell lines.[7] Certain α,β-unsaturated ketone derivatives of 6-acetyltetralin have shown significant potency, with IC50 values in the low microgram per milliliter range against cervix and breast carcinoma cell lines.[7] The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective and Acetylcholinesterase Inhibitory Activity
The tetralone scaffold, a close chemical cousin to acetyl tetralin, has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's.[8] Derivatives have been shown to exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[8] Some compounds have demonstrated dual functionality by also inhibiting monoamine oxidase-B (MAO-B) and the aggregation of amyloid-β peptides, key pathological hallmarks of the disease.[8] For instance, a specific tetralone derivative, compound 3f in one study, exhibited an IC50 value of 0.045 µM against AChE.[8]
The following table summarizes the reported biological activities of some tetralin derivatives, highlighting the potential areas for further investigation of dimethyl acetyl tetralin compounds.
| Compound Class | Biological Activity | Target/Mechanism | Reported IC50 Values | Reference |
| α,β-Unsaturated Ketone Derivatives of 6-Acetyltetralin | Anticancer | Cytotoxicity against HeLa and MCF7 cells | 3.5 µg/mL (HeLa), 4.5 µg/mL (MCF7) | [7] |
| Tetralone Derivatives | Acetylcholinesterase (AChE) Inhibition | Neuroprotection for Alzheimer's Disease | 0.045 µM (for compound 3f) | [8] |
| Tetralone Derivatives | Monoamine Oxidase-B (MAO-B) Inhibition | Neuroprotection for Alzheimer's Disease | 0.88 µM (for compound 3f) | [8] |
| Thiazoline-Tetralin Hybrids | Anticancer | DNA synthesis inhibition and apoptosis | Varies with derivative |
This convergence of fragrance chemistry and medicinal chemistry opens up exciting avenues for the repositioning of known fragrance compounds and the design of novel, dual-action molecules.
Part 4: Analytical and Quality Control Methodologies
Ensuring the purity, identity, and isomeric distribution of dimethyl acetyl tetralin compounds is paramount for both their fragrance and potential pharmaceutical applications. A suite of analytical techniques is employed for their comprehensive characterization.
Chromatographic Techniques
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the workhorse for the analysis of volatile and semi-volatile compounds like synthetic musks.[1][9][10][11] GC provides excellent separation of different isomers, while MS allows for their identification based on their mass-to-charge ratio and fragmentation patterns. For complex matrices, such as environmental samples or biological fluids, tandem mass spectrometry (GC-MS/MS) can provide enhanced selectivity and sensitivity.[9][10]
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the structural elucidation of newly synthesized dimethyl acetyl tetralin derivatives. NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of the isomeric structure.
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl group of the acetyl moiety.
The following diagram illustrates a typical analytical workflow for the characterization of a synthesized dimethyl acetyl tetralin product.
Caption: Analytical workflow for dimethyl acetyl tetralin characterization.
Part 5: Future Perspectives and Conclusion
The journey of dimethyl acetyl tetralin compounds is far from over. In the fragrance industry, the ongoing demand for sustainable and biodegradable musk ingredients will continue to drive innovation in their synthesis and discovery. The exploration of new isomers and derivatives with unique olfactory profiles remains a fertile ground for research.
In the pharmaceutical arena, the potential of the dimethyl acetyl tetralin scaffold has only just begun to be tapped. Systematic screening of existing and novel derivatives for a wider range of biological activities is a logical next step. The structure-activity relationship studies that have been so pivotal in the fragrance world can be leveraged to design compounds with enhanced potency and selectivity for specific biological targets. The dual-use nature of these compounds presents a unique opportunity for cross-disciplinary research, where insights from perfumery could inform the design of future therapeutics, and vice versa.
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Molecular weight and formula of 1,1-Dimethyl-4-acetyl-tetralin
Executive Summary & Chemical Identity[1][2][3]
1,1-Dimethyl-4-acetyl-tetralin is a bicyclic organic compound belonging to the tetrahydronaphthalene (tetralin) family.[1] It is characterized by a gem-dimethyl substitution at the C1 position and an acetyl functional group at the C4 benzylic position.[1]
Unlike common polycyclic musks (e.g., Tonalide, Versalide) where acetylation typically occurs on the aromatic ring (positions 6 or 7) via Friedel-Crafts acylation, this specific isomer features the ketone functionality on the saturated ring.[1] This structural distinction dictates a specialized synthetic pathway, as direct acetylation of 1,1-dimethyltetralin yields aromatic substitution products.[1]
Core Chemical Data[1][2]
| Parameter | Specification |
| IUPAC Name | 1-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone |
| CAS Registry Number | Not widely listed in public commercial catalogs; refer to PubChem CID |
| PubChem CID | 20439315 |
| Molecular Formula | C₁₄H₁₈O |
| Molecular Weight | 202.29 g/mol |
| Monoisotopic Mass | 202.135765 Da |
| SMILES | CC(=O)C1CCC(C2=CC=CC=C12)(C)C |
| InChI Key | UROJOBFHQULQAF-UHFFFAOYSA-N |
Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data characterizes the pure substance. Note that the C4 position is a chiral center; synthetic samples are typically racemic mixtures unless stereoselective catalysis is employed.[1]
| Property | Value | Conditions |
| Physical State | Liquid | @ 20°C, 1 atm |
| Boiling Point | 69°C | @ 0.07 mmHg (High Vacuum) |
| Refractive Index ( | 1.5333 | @ 20°C |
| Density (Predicted) | ~1.01 g/cm³ | @ 25°C |
| Solubility | Insoluble in water; Soluble in Et₂O, EtOH, DCM | Organic solvents |
| Flash Point (Predicted) | >100°C | Closed Cup |
Synthetic Methodology
Strategic Analysis: Regioselectivity
Synthesizing the 4-acetyl isomer presents a regiochemical challenge. Standard electrophilic aromatic substitution (Friedel-Crafts) of 1,1-dimethyltetralin directs the acetyl group to the electron-rich aromatic ring (positions 6 or 7).[1]
To achieve functionalization at the C4 (benzylic/aliphatic) position, the synthesis must proceed via a pre-functionalized precursor, specifically 1,1-dimethyl-tetralin-4-carboxylic acid .[1] The conversion of this acid to the methyl ketone is most efficiently achieved using Methyl Lithium (MeLi), avoiding the over-addition issues common with Grignard reagents.[1]
Protocol: Alkylation of Carboxylic Acid
Objective: Conversion of 1,1-dimethyl-tetralin-4-carboxylic acid to 1,1-dimethyl-4-acetyl-tetralin via nucleophilic attack.
Reagents:
-
Precursor: 1,1-dimethyl-tetralin-4-carboxylic acid (16.8 g, ~79 mmol)[1]
-
Reagent: Methyl Lithium (MeLi), 2.0 M solution in ether (99.2 mL, ~198 mmol)[1][2]
-
Solvent: Absolute Diethyl Ether (anhydrous)[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and pressure-equalizing dropping funnel. Purge the system with dry Nitrogen (N₂) or Argon.[1]
-
Solvation: Dissolve 16.8 g of 1,1-dimethyl-tetralin-4-carboxylic acid in 200 mL of absolute ether. Cool the solution to 0°C in an ice bath.
-
Addition: Add 99.2 mL of MeLi (2 eq excess) dropwise over 30 minutes. Note: The first equivalent deprotonates the carboxylic acid to the lithium carboxylate; the second equivalent attacks the carbonyl carbon.
-
Reaction:
-
Allow the mixture to warm to room temperature (stir for 1 hour).
-
Heat to reflux for an additional 1 hour to ensure completion.
-
-
Quench (Critical): Cool the reaction mixture back to 0°C. Carefully pour the mixture into a beaker containing saturated aqueous NH₄Cl. Caution: Exothermic reaction.[1]
-
Workup:
-
Purification: Evaporate the solvent under reduced pressure. Purify the residue via fractional distillation under high vacuum.[1]
-
Target Fraction: Collect distillate at 69°C / 0.07 mmHg .
-
Yield: ~50% (approx.[1][2] 8.4 g).[1][2]
Reaction Pathway Diagram[1][2]
Figure 1: Synthetic pathway converting the carboxylic acid precursor to the methyl ketone via a dilithio intermediate, preventing over-addition.[1]
Structural Analysis & Validation
To validate the synthesis of the 4-acetyl isomer (vs. the 6-acetyl aromatic isomer), 1H-NMR spectroscopy is the primary tool.[1]
Diagnostic NMR Signals (Predicted)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Interpretation |
| Aromatic Ring (4H) | 7.0 - 7.3 ppm | Multiplet | Unsubstituted aromatic ring confirms no acetylation on the benzene core.[1] |
| C4 Methine (-CH-CO-) | 3.6 - 3.9 ppm | Doublet of Doublets | Deshielded by the adjacent carbonyl and aromatic ring.[1] This signal is absent in aromatic ketones.[1] |
| Acetyl Methyl (-COCH₃) | 2.1 - 2.2 ppm | Singlet | Characteristic methyl ketone signal.[1] |
| Gem-Dimethyls | 1.2 - 1.4 ppm | Singlets (2x) | Distinct peaks due to the fixed stereochemistry at C1.[1] |
| C2/C3 Methylenes | 1.5 - 2.0 ppm | Multiplets | Tetralin ring protons.[1] |
Mass Spectrometry[1][2]
-
Base Peak: Likely m/z 43 (Acetyl group cleavage) or m/z 159 (Loss of acetyl).[1]
Applications & Significance
-
Fragrance Chemistry:
-
Pharmaceutical Intermediates:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20439315, 1,1-Dimethyl-4-acetyl-tetralin.[1] Retrieved from [Link][1]
-
PrepChem (n.d.). Synthesis of 1,1-dimethyl-4-acetyl-tetralin. Retrieved from [Link]
-
Stenutz, R. (n.d.). Data for 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (Precursor Data). Retrieved from [Link]
Sources
Literature review of substituted tetralin fragrance ingredients
Molecular Architecture, Synthesis, and Toxicological Implications
Executive Summary: The Tetralin Scaffold in Olfaction
Substituted tetralins (1,2,3,4-tetrahydronaphthalenes) represent a cornerstone class of synthetic odorants, historically bridging the gap between prohibitively expensive natural macrocyclic musks and the chemically unstable nitro-musks. For the drug development professional, this class offers a unique case study in Structure-Activity Relationships (SAR) —specifically Structure-Odor Relationships (SOR)—and lipophilic pharmacophore design.
While primarily valued for their musk olfactory profiles (e.g., Tonalide/AHTN), the tetralin scaffold exhibits a "chameleon" nature; minor substitution changes can shift perception from musk to woody, ambergris, or even odorless states. This guide dissects the molecular engineering, industrial synthesis, and critical toxicological profiles of these compounds, emphasizing the neurotoxic liabilities that led to the withdrawal of specific analogs like Versalide (AETT).[1]
Part 1: Structural Classes & Olfactory Profiles
The "Tetralin Musk" is defined by a benzene ring fused to a cyclohexane ring, heavily substituted with methyl groups to achieve the necessary bulk and lipophilicity required to trigger human olfactory G-protein coupled receptors (GPCRs).
The Olfactophore Model
Research by Bersuker and others has established a geometric "olfactophore" for musks. For a tetralin derivative to exhibit a musk odor, it generally requires:
-
Lipophilicity: A logP value typically between 4.5 and 5.5.
-
Steric Bulk: Quaternary carbons (gem-dimethyl groups) to provide conformational rigidity.
-
Osmophore: A polar functional group (usually an acetyl or aldehyde) oriented specifically relative to the bulk.
Table 1: Comparative Properties of Key Tetralin Fragrances
| Compound Common Name | IUPAC Name | Odor Profile | LogP (Est.) | Status |
| Tonalide (AHTN) | 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline | Strong, radiant musk, sweet, dry | ~5.4 | Industry Standard (Restricted) |
| Versalide (AETT) | 7-Acetyl-1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene | Musk, powdery, sweet | ~5.2 | BANNED (Neurotoxic) |
| Phantolide | 5-Acetyl-1,1,2,3,3,6-hexamethylindane | Musk, sweet (Indan class, structural analog) | ~5.0 | Active |
| Tetralin (Base) | 1,2,3,4-Tetrahydronaphthalene | Solvent-like, naphthyl | ~2.9 | Precursor (Non-musk) |
Part 2: Synthetic Methodologies
The synthesis of polycyclic musks is a lesson in controlling carbocation rearrangements. The industry standard protocol for Tonalide (AHTN) involves a two-stage Friedel-Crafts sequence.
Protocol: Industrial Synthesis of AHTN (Tonalide)
Objective: Synthesis of 6-Acetyl-1,1,2,4,4,7-hexamethyltetraline from p-cymene.
Reagents:
-
Precursor: p-Cymene (1-methyl-4-isopropylbenzene)
-
Alkylation Agent: 3,3-Dimethyl-1-butene (Neohexene) or t-butyl chloride + ethene equivalents.
-
Acylation Agent: Acetyl Chloride
-
Catalyst: Aluminum Chloride (
) or Ferric Chloride ( )
Step-by-Step Workflow:
-
Cycloalkylation (The Castor Synthesis Strategy):
-
Reaction: p-Cymene is reacted with 3,3-dimethyl-1-butene in the presence of a Lewis Acid catalyst (
) at low temperatures (0°C to 10°C). -
Mechanism:[2][3][4][5] The tertiary carbocation generated from the alkene attacks the aromatic ring. Subsequent intramolecular hydride shifts and cyclization close the saturated ring.
-
Critical Control Point: Temperature control is vital to prevent polymerization of the alkene.
-
Intermediate: Formation of 1,1,2,4,4,7-hexamethyltetraline (HMT).[4]
-
-
Regioselective Acylation:
-
Reaction: The HMT intermediate is dissolved in a halogenated solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition: Acetyl chloride is added dropwise to the mixture containing fresh
. -
Selectivity: The bulky methyl groups on the tetralin ring direct the incoming acetyl group to the sterically accessible position para to the bridgehead methyls, but the electronics of the aromatic ring dictate the final position (usually position 6).
-
Quenching: The reaction is quenched over crushed ice/HCl to decompose the aluminum complex.
-
-
Purification:
-
Wash: Organic layer washed with brine and
. -
Crystallization:[6] AHTN crystallizes readily from ethanol due to its high symmetry and melting point (~55°C).
-
Visualization: Synthesis Pathway[4]
Figure 1: Two-step Friedel-Crafts synthesis of Tonalide (AHTN) from p-cymene precursors.
Part 3: Toxicology & Environmental Fate[3][9][10][11]
For the drug development professional, the toxicology of tetralins provides a critical lesson in neurotoxicity and bioaccumulation .
The Versalide (AETT) Neurotoxicity Case
In the 1970s, Versalide (AETT) was a popular musk. However, it was voluntarily withdrawn after studies revealed it caused a condition known as "Blue Skin Disease" and severe neurotoxicity in rats.[1]
-
Mechanism: AETT crosses the blood-brain barrier (BBB) due to high lipophilicity.
-
Pathology: It induces vacuolization (bubbling) of the myelin sheath and the deposition of ceroid-lipofuscin pigments in neurons (causing the blue discoloration of organs).
-
Relevance: This serves as a cautionary ADMET screen. Structural analogs must be screened for myelin interaction.
Biotransformation of AHTN
Unlike AETT, Tonalide (AHTN) does not exhibit significant neurotoxicity but is persistent in the environment. Its degradation is primarily biotic.
Metabolic Pathway (Fungal/Aquatic):
-
Hydroxylation: Cytochrome P450 enzymes (or fungal equivalents like laccases) hydroxylate the benzylic carbons or the methyl groups on the saturated ring.
-
Oxidation: Conversion to lactones (similar to HHCB-lactone).
-
Conjugation: Phase II metabolism leads to excretion, though the high logP slows this process, leading to bioaccumulation in adipose tissue.
Visualization: Biotransformation Logic
Figure 2: Metabolic fate and environmental partitioning of polycyclic tetralin musks.
Part 4: Future Directions & Bioisosterism
The future of this chemical class lies in Biodegradable Bioisosteres .
-
Problem: The quaternary carbons that provide the "musk" shape also prevent enzymatic degradation (steric hindrance).
-
Solution: Inserting oxygen atoms into the ring (creating chromans or oxa-tetralins) or replacing quaternary methyls with metabolically labile groups (e.g., esters) while maintaining the overall steric envelope.
-
Drug Discovery Parallel: This mirrors the "Soft Drug" approach—designing active molecules with a programmed metabolic deactivation pathway to reduce systemic toxicity.
References
-
Spencer, P. S., et al. (1979).[1] "Neurotoxic fragrance produces ceroid and myelin disease."[1] Science. Link
- Kraft, P. (2004). "Aroma Chemicals IV: Musks." Chemistry and Biodiversity.
-
Balk, F., & Ford, R. A. (1999).[7] "Environmental risk assessment for the polycyclic musks AHTN and HHCB in the EU." Toxicology Letters. Link
-
Martin, P., et al. (2007). "Biotransformation of the polycyclic musks HHCB and AHTN." Applied and Environmental Microbiology. Link
-
Rowe, D. J. (Ed.). (2004).[7][8][9] Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. (Source for Friedel-Crafts protocols).
-
European Chemicals Agency (ECHA). (2008). "Risk Assessment Report: AHTN." Link[7]
Sources
- 1. Neurotoxic fragrance produces ceroid and myelin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Environmental Mechanisms of Neurodevelopmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101200419A - Method for synthesizing musk tonalide - Google Patents [patents.google.com]
- 5. Mechanisms of pyrethroid neurotoxicity: implications for cumulative risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. Tonalide | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Synthesis of 1,1-dimethyl-4-acetyl-tetralin from carboxylic acid
Application Note: Synthesis of 1,1-Dimethyl-4-acetyl-tetralin from Carboxylic Acid Precursors
Executive Summary & Retrosynthetic Logic
Target Molecule: 1,1-dimethyl-4-acetyl-1,2,3,4-tetrahydronaphthalene (1,1-dimethyl-4-acetyl-tetralin). Primary Application: Fragrance chemistry (Tobacco, Rose, Fruity, and Honey notes). CAS Registry: N/A (Isomer specific).
Synthetic Challenge: The synthesis of 1,1-dimethyl-4-acetyl-tetralin presents a regiochemical challenge. Standard Friedel-Crafts acetylation of 1,1-dimethyltetralin occurs predominantly on the aromatic ring (positions 6 or 7), yielding musk-like compounds (e.g., analogs of Versalide). To install the acetyl group at the 4-position (benzylic, non-aromatic) , one cannot rely on direct electrophilic aromatic substitution.
The Solution: The most robust route utilizes 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene-4-carboxylic acid as the starting material. By exploiting the reactivity of the carboxylic acid group, we can selectively install the methyl ketone via nucleophilic attack using Methyllithium (MeLi) . This method avoids aromatic substitution entirely, ensuring the acetyl group remains at the C4 benzylic position.
Reaction Mechanism: The Carboxylate Dianion Pathway
The transformation of a carboxylic acid directly to a methyl ketone requires overcoming the inherent acidity of the carboxyl proton and the lower reactivity of the carboxylate anion.
-
Deprotonation (Step 1): The first equivalent of MeLi acts as a base, removing the acidic proton from the carboxylic acid to form the lithium carboxylate.
-
Nucleophilic Addition (Step 2): The second equivalent of MeLi acts as a nucleophile, attacking the carbonyl carbon of the carboxylate. This forms a gem-diol dianion (a tetrahedral intermediate) which is stable as a lithium salt in the reaction mixture.
-
Hydrolysis (Step 3): Upon acidic workup (quench), the dianion is protonated to form the unstable gem-diol, which spontaneously dehydrates to release the desired methyl ketone.
Advantages:
-
Single Step: Avoids the need to convert the acid to an acid chloride or Weinreb amide (though those are valid alternatives).
-
Regiospecificity: The position of the ketone is fixed by the starting carboxylic acid.
Experimental Protocol
Method A: Direct Methylation via Methyllithium (Recommended)
Reagents:
-
Substrate: 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene-4-carboxylic acid (16.8 g, 82.2 mmol).
-
Reagent: Methyllithium (MeLi), 2.0 M solution in diethyl ether (99.2 mL, 198.4 mmol, ~2.4 eq).
-
Solvent: Anhydrous Diethyl Ether (200 mL).
-
Quench: Saturated Ammonium Chloride (NH₄Cl) solution.
Safety Prerequisite:
-
Pyrophoric Hazard: Methyllithium is pyrophoric. All transfers must occur under an inert atmosphere (Nitrogen or Argon) using cannula techniques or oven-dried syringes.
-
Exotherm: The reaction is highly exothermic; rigorous temperature control is required.
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and inert gas inlet. Flush continuously with Nitrogen/Argon.
-
Solvation: Charge the flask with 16.8 g of 1,1-dimethyl-tetralin-4-carboxylic acid and 200 mL of anhydrous diethyl ether. Stir until dissolved.
-
Addition (Critical Step): Cool the solution to 0°C (ice bath). Transfer the MeLi solution (99.2 mL) to the dropping funnel. Add the MeLi dropwise over 30–45 minutes.
-
Observation: Evolution of methane gas may occur during the first equivalent addition. The solution may become slightly cloudy as the lithium carboxylate forms.
-
-
Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 1 hour. Subsequently, heat the mixture to a gentle reflux for 1 additional hour to drive the formation of the dianion.
-
Quench: Cool the mixture to 0°C. Very slowly pour the reaction mixture into a beaker containing 300 mL of vigorously stirred saturated NH₄Cl solution.
-
Caution: Violent bubbling will occur.
-
-
Extraction: Separate the organic ether layer.[1] Extract the aqueous layer twice with 50 mL of ether.
-
Workup: Combine organic phases. Wash with water (100 mL) until neutral. Dry over anhydrous Sodium Sulfate (Na₂SO₄).[2]
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure.
-
Distillation: Purify the residue via fractional distillation under high vacuum.
Expected Yield: ~50% (approx. 8.4 g).[1] Physical Properties:
-
Boiling Point: 69°C at 0.07 mmHg.[1]
-
Refractive Index (
): 1.5333. -
Odor: Roses, tobacco, fruity, honey-like.
Method B: Alternative Scale-Up (Acid Chloride Route)
For larger scales where MeLi costs are prohibitive, the Grignard route via the acid chloride is preferred, though it requires Copper(I) catalysis to prevent over-alkylation.
-
Activation: Convert the carboxylic acid to the acid chloride using Thionyl Chloride (SOCl₂).
-
Reagent: Methyl Magnesium Bromide (MeMgBr) or Ethyl MgBr (if Propionyl is desired).
-
Catalyst: Copper(I) Iodide (CuI).[3]
-
Procedure: React the acid chloride with the Grignard reagent in the presence of CuI at -10°C.
-
Note: This method typically yields ~64% but requires an extra step (acid chloride formation).
Visualization & Data
Figure 1: Reaction Pathway (DOT Diagram)
Caption: Pathway for the conversion of carboxylic acid to methyl ketone via dilithio-intermediate.
Figure 2: Experimental Workflow
Caption: Step-by-step operational workflow for the synthesis.[1][3][4][5][6]
Table 1: Physicochemical Data Summary
| Parameter | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 202.30 g/mol | |
| Boiling Point | 69°C | Pressure: 0.07 mmHg |
| Refractive Index | 1.5333 | |
| Appearance | Colorless Oil | |
| Odor Profile | Rose, Tobacco, Fruity | Distinct from musk (6-acetyl) isomers |
References
-
PrepChem. "Synthesis of 1,1-dimethyl-4-acetyl-tetralin."[1] PrepChem.com. Accessed February 5, 2026. [Link]
- Wiegers, W. et al. "Substituted tetralines and indanes, use as perfuming/flavouring agents.
- Jorgenson, M.J. "Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids." Organic Reactions, 1970, Vol 18. (General mechanism reference).
-
PrepChem. "Synthesis of 1,1-dimethyl-4-propionyl-tetralin." PrepChem.com. (Alternative Acid Chloride Route).[7] [Link]
Sources
Application Notes and Protocols: Synthesis of 1,1-dimethyl-4-acetyltetralin via Reaction of 1,1-dimethyl-tetralin-4-carboxylic acid with Methyl Lithium
Introduction: Strategic Importance of Tetralin Scaffolds and Ketone Synthesis
The tetralin moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal template for designing ligands that interact with specific biological targets. Tetralin derivatives have demonstrated a wide range of therapeutic applications, including as antidepressants (e.g., sertraline), antifungals, and anti-inflammatory agents.[1] The introduction of an acetyl group, as in the case of 1,1-dimethyl-4-acetyltetralin, provides a key synthetic handle for further molecular elaboration, enabling the construction of more complex and diverse chemical entities for drug discovery programs.[2]
This document provides a detailed guide for the synthesis of 1,1-dimethyl-4-acetyltetralin from 1,1-dimethyl-tetralin-4-carboxylic acid using methyl lithium. The reaction of carboxylic acids with organolithium reagents is a powerful and direct method for the preparation of ketones.[3] Unlike Grignard reagents, which typically undergo only an acid-base reaction with carboxylic acids, the higher nucleophilicity of organolithiums allows for the addition to the carboxylate intermediate, ultimately yielding a ketone after an aqueous workup. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical safety information for handling pyrophoric reagents like methyl lithium.
Reaction Mechanism and Rationale
The conversion of a carboxylic acid to a ketone using an organolithium reagent proceeds through a distinct multi-step mechanism that requires at least two equivalents of the organolithium reagent. The process can be dissected as follows:
-
Deprotonation: The first equivalent of methyl lithium, a strong base, rapidly deprotonates the acidic proton of the carboxylic acid. This acid-base reaction is essentially irreversible and results in the formation of a lithium carboxylate salt and methane gas, which evolves from the reaction mixture.
-
Nucleophilic Addition: The second equivalent of methyl lithium then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lithium carboxylate. This addition is a key step and is possible due to the extremely high reactivity of the organolithium reagent, which can attack the negatively charged carboxylate.
-
Formation of a Stable Dianion Intermediate: The nucleophilic addition leads to the formation of a geminal dianion intermediate. This tetrahedral species is stable under the anhydrous, aprotic reaction conditions and does not readily collapse to eliminate a leaving group.
-
Aqueous Workup and Ketone Formation: The reaction is terminated by the addition of a mild acid, typically an aqueous solution of ammonium chloride. This "workup" step protonates the dianion, forming an unstable geminal diol (a hydrate). The hydrate readily eliminates a molecule of water to yield the final ketone product. The use of any remaining organolithium reagent is quenched during this aqueous workup, preventing further reaction with the newly formed ketone.
The overall transformation is depicted in the following scheme:
Caption: Reaction pathway from carboxylic acid to ketone.
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of 1,1-dimethyl-4-acetyl-tetralin.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,1-dimethyl-tetralin-4-carboxylic acid | 204.27 | 16.8 g | 82.2 |
| Methyl lithium (2.0 M solution in ether) | 21.98 | 99.2 mL | 198.4 |
| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |
| Saturated aqueous ammonium chloride solution | - | As needed | - |
| Water (deionized) | 18.02 | As needed | - |
| Sodium sulfate (anhydrous) | 142.04 | As needed | - |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) supply with a bubbler
-
Schlenk line (optional, but recommended)
-
Syringes and needles for transfer of pyrophoric reagents
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup:
-
Assemble the three-necked flask with the dropping funnel, reflux condenser, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
In the reaction flask, dissolve 16.8 g (82.2 mmol) of 1,1-dimethyl-tetralin-4-carboxylic acid in 200 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
-
Addition of Methyl Lithium:
-
Under an inert atmosphere, transfer 99.2 mL (198.4 mmol) of the 2.0 M methyl lithium solution in ether to the dropping funnel using a syringe or cannula.
-
Add the methyl lithium solution dropwise to the stirred carboxylic acid solution over a period of 30-60 minutes, maintaining the temperature of the reaction mixture below 10 °C. Vigorous gas evolution (methane) will be observed.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Following the stirring at room temperature, heat the mixture to reflux and maintain it at this temperature for an additional hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a stirred solution of saturated aqueous ammonium chloride. Slowly and carefully pour the reaction mixture into the ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash them with water until the aqueous washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude residue is then purified by fractional distillation under reduced pressure to yield 1,1-dimethyl-4-acetyl-tetralin. The expected boiling point is approximately 69 °C at 0.07 mmHg.
-
Safety Precautions and Reagent Handling
Methyl lithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. All operations involving methyl lithium must be conducted with extreme caution by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles and a face shield are highly recommended.
-
Hand Protection: Wear nitrile gloves as a primary layer, with a pair of neoprene or other flame-resistant gloves over them.
-
Body Protection: A flame-resistant lab coat is essential. Avoid clothing made of synthetic materials that can melt and adhere to the skin in case of a fire.
-
-
Inert Atmosphere:
-
All glassware must be thoroughly dried (oven or flame-dried) and cooled under an inert atmosphere (argon or nitrogen) before use.
-
The reaction must be carried out under a positive pressure of an inert gas to prevent exposure of the reagents to air and moisture.
-
-
Reagent Transfer:
-
Methyl lithium solutions are typically supplied in Sure/Seal™ bottles. Use a syringe or a double-tipped needle (cannula) to transfer the reagent from the storage bottle to the reaction vessel.
-
Never draw air into a syringe containing an organolithium reagent. Always maintain a positive pressure of inert gas in the reagent bottle during transfer.
-
-
Quenching and Waste Disposal:
-
Excess methyl lithium and any residues in the reaction apparatus must be quenched safely. A common procedure involves the slow addition of isopropanol to a dilute solution of the reagent in an inert solvent (like hexane or THF) at a low temperature. This is followed by the slow addition of methanol, and finally, water.
-
All quenched waste should be disposed of as hazardous chemical waste according to institutional guidelines.
-
Troubleshooting and Optimization
-
Low Yield:
-
Moisture Contamination: The most common cause of low yield is the presence of moisture in the glassware or solvent, which will consume the methyl lithium. Ensure all equipment and reagents are scrupulously dry.
-
Inaccurate Titration of Methyl Lithium: The concentration of commercially available organolithium reagents can vary. It is good practice to titrate the solution before use to determine its exact molarity.
-
Insufficient Reagent: Ensure that at least two full equivalents of methyl lithium are used per equivalent of carboxylic acid.
-
-
Formation of Side Products:
-
Tertiary Alcohol Formation: If an excess of methyl lithium is present after the formation of the ketone (due to inaccurate stoichiometry or localized high concentrations), it can add to the ketone to form a tertiary alcohol after workup. This can be minimized by the slow, controlled addition of the methyl lithium to the carboxylic acid solution.
-
Incomplete Reaction: If the reaction is not allowed to proceed for the recommended time or at the appropriate temperature, unreacted starting material may be recovered.
-
Conclusion
The reaction of 1,1-dimethyl-tetralin-4-carboxylic acid with methyl lithium is an effective method for the synthesis of 1,1-dimethyl-4-acetyltetralin, a valuable intermediate in the development of novel therapeutics. The success of this synthesis is contingent upon the careful control of reaction conditions, particularly the exclusion of air and moisture, and the precise stoichiometry of the reagents. Adherence to the stringent safety protocols outlined in this guide is paramount for the safe execution of this powerful chemical transformation. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and safely utilize this reaction to access important building blocks for their drug discovery endeavors.
References
-
PrepChem. Synthesis of 1,1-dimethyl-4-acetyl-tetralin. Available from: [Link]
-
Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. Available from: [Link]
-
Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. Available from: [Link]
- Jorgensen, M. J. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Org. React.1970, 18, 1-97.
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Princeton University Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory. Available from: [Link]
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University of California, Riverside, Environmental Health & Safety. Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available from: [Link]
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ResearchGate. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Available from: [Link]
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Application Notes and Protocols for the Conversion of Tetralin Carboxylic Acids to Methyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the synthesis of methyl ketones from tetralin carboxylic acids, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The tetralone structural motif is present in a range of natural products and medicinal compounds. This guide offers a comparative analysis of common synthetic routes and provides detailed, field-proven protocols for the most reliable methods.
Introduction: Strategic Approaches to Methyl Ketone Synthesis
The conversion of a carboxylic acid to a methyl ketone is a fundamental transformation in organic synthesis. For substrates such as tetralin carboxylic acids, the choice of method is critical to ensure high yield and purity while avoiding common side reactions. This guide will focus on two primary, robust methods: the direct reaction with methyllithium and the Weinreb-Nahm ketone synthesis. A brief comparison with other methods, such as Friedel-Crafts acylation, will also be presented to provide a comprehensive strategic overview.
The direct addition of organometallic reagents like Grignard reagents to carboxylic acids is often problematic due to the acidic proton of the carboxylic acid, which quenches the organometallic reagent.[1] While the use of excess Grignard reagent can sometimes lead to the desired ketone, it often results in the formation of tertiary alcohols as byproducts.[2] Organolithium reagents, being more reactive, can overcome some of these limitations.[3]
The Weinreb-Nahm ketone synthesis, on the other hand, offers a more controlled approach by converting the carboxylic acid to a stable N-methoxy-N-methylamide (Weinreb amide) intermediate.[1][4] This intermediate reacts cleanly with organometallic reagents to afford the ketone without the over-addition that leads to tertiary alcohols.[5]
Method 1: Direct Conversion with Methyllithium
The direct reaction of a carboxylic acid with two or more equivalents of an organolithium reagent is a straightforward method for the synthesis of ketones.[3][6] The first equivalent of the organolithium reagent acts as a base, deprotonating the carboxylic acid. The second equivalent then adds to the carboxylate, forming a stable dianion intermediate that collapses to the ketone upon acidic workup.[7][8]
Causality of Experimental Choices:
-
Two Equivalents of Methyllithium: The first equivalent is consumed in an acid-base reaction with the carboxylic acid. The second equivalent is necessary for the nucleophilic addition to the carboxylate. Using a slight excess of the second equivalent can help drive the reaction to completion.
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards water and other protic sources. Therefore, all glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the reagent and ensure a successful reaction.
-
Inert Atmosphere: Methyllithium is also sensitive to oxygen and carbon dioxide. The reaction should be carried out under an inert atmosphere, such as nitrogen or argon.
-
Low Temperature: The addition of methyllithium is typically performed at low temperatures (e.g., 0 °C or below) to control the exothermicity of the reaction and minimize potential side reactions.
Experimental Protocol: Synthesis of 2-Acetyl-1,2,3,4-tetrahydronaphthalene
This protocol is adapted from a general procedure for the reaction of carboxylic acids with methyllithium.[4]
Materials:
-
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
-
Methyllithium (solution in diethyl ether, e.g., 1.6 M)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (nitrogen or argon) supply with a bubbler
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a septum is assembled. The glassware should be flame-dried or oven-dried before use.
-
Inert Atmosphere: The apparatus is flushed with nitrogen or argon.
-
Addition of Carboxylic Acid: 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid (1.0 eq) is dissolved in anhydrous diethyl ether and added to the reaction flask via the dropping funnel.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Methyllithium: Methyllithium solution (2.2 eq) is added dropwise to the stirred solution of the carboxylic acid over a period of 30 minutes, maintaining the temperature at 0 °C. A white precipitate of the lithium salt of the carboxylic acid may form initially.[9]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (check with pH paper).
-
Workup: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x volume). The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to afford the pure 2-acetyl-1,2,3,4-tetrahydronaphthalene.[10]
Workflow Diagram: Methyllithium Method
Caption: Workflow for the synthesis of 2-acetyl-1,2,3,4-tetrahydronaphthalene using methyllithium.
Method 2: Weinreb-Nahm Ketone Synthesis
The Weinreb-Nahm synthesis is a highly reliable and versatile method for preparing ketones from carboxylic acids.[1][4] It involves two main steps: the formation of a Weinreb amide and the subsequent reaction of the amide with an organometallic reagent, such as a Grignard reagent or an organolithium.[5]
Causality of Experimental Choices:
-
Activation of Carboxylic Acid: The carboxylic acid must first be activated for the amidation to occur. This is typically achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Weinreb Amide Formation: The activated carboxylic acid is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the stable Weinreb amide.
-
Reaction with Organometallic Reagent: The Weinreb amide is then treated with a methyl-containing organometallic reagent, such as methylmagnesium bromide or methyllithium. The resulting tetrahedral intermediate is stabilized by chelation and does not collapse until acidic workup, thus preventing over-addition.[5]
Experimental Protocol: Synthesis of 2-Acetyl-1,2,3,4-tetrahydronaphthalene via Weinreb Amide
This protocol is a two-step procedure adapted from standard methods for Weinreb amide formation and subsequent ketone synthesis.[1][11]
Part A: Synthesis of N-methoxy-N-methyl-(1,2,3,4-tetrahydronaphthalene-2-carboxamide)
Materials:
-
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or toluene
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a solution of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. The reaction mixture is stirred at room temperature for 2 hours or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure.
-
Weinreb Amide Formation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in DCM. The reaction is stirred at room temperature overnight.
-
Workup: The reaction is quenched with water, and the layers are separated. The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude Weinreb amide is purified by column chromatography (silica gel, hexane/ethyl acetate).
Part B: Synthesis of 2-Acetyl-1,2,3,4-tetrahydronaphthalene
Materials:
-
N-methoxy-N-methyl-(1,2,3,4-tetrahydronaphthalene-2-carboxamide)
-
Methylmagnesium bromide (solution in THF, e.g., 3.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with the Weinreb amide (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere.
-
Cooling: The solution is cooled to 0 °C.
-
Addition of Grignard Reagent: Methylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution.
-
Reaction: The reaction is stirred at 0 °C for 1-2 hours or until completion as monitored by TLC.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
Workup: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ketone.
Workflow Diagram: Weinreb-Nahm Synthesis
Caption: Workflow for the two-step Weinreb-Nahm synthesis of 2-acetyl-1,2,3,4-tetrahydronaphthalene.
Method Comparison
| Feature | Direct Methyllithium Addition | Weinreb-Nahm Synthesis | Friedel-Crafts Acylation |
| Number of Steps | 1 | 2 | 1 (from tetralin) |
| Reagent Sensitivity | High (air and moisture sensitive) | Moderate (Grignard reagent) | Moderate (Lewis acid) |
| Substrate Scope | Good, but sensitive functional groups may not be tolerated.[12] | Excellent, tolerates a wide range of functional groups.[1] | Limited to acylation of the aromatic ring of tetralin. |
| Key Advantage | Simplicity and fewer steps. | High selectivity, avoids over-addition.[5] | Can be a direct route from the parent hydrocarbon. |
| Key Disadvantage | Requires careful control to avoid side reactions. | Longer synthetic route. | Can lead to isomeric mixtures and requires a strong Lewis acid.[13] |
Safety Precautions
-
Organolithium and Grignard Reagents: Methyllithium and methylmagnesium bromide are highly reactive and pyrophoric (methyllithium) and can ignite spontaneously in air. They react violently with water.[14] Always handle these reagents under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[11][15]
-
Thionyl Chloride and Oxalyl Chloride: These are corrosive and toxic reagents. Handle them in a fume hood and wear appropriate PPE.
-
Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.
Purification and Characterization
The final methyl ketone product can be purified by either vacuum distillation or column chromatography. For column chromatography of acetylnaphthalene derivatives, a common stationary phase is silica gel, with a mobile phase of hexane and ethyl acetate.[10][13] Recrystallization from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate, can also be employed for solid products.[16][17]
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.
Conclusion
Both the direct reaction with methyllithium and the Weinreb-Nahm synthesis are effective methods for the conversion of tetralin carboxylic acids to their corresponding methyl ketones. The choice of method will depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. For substrates with sensitive functional groups or when high purity is paramount, the Weinreb-Nahm synthesis is the preferred method due to its high selectivity. The direct methyllithium addition offers a more streamlined approach for simpler substrates. Careful attention to anhydrous and inert reaction conditions is critical for the success of both methods.
References
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PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
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Wikipedia. (2023, November 13). Weinreb ketone synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2023). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]
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Wikipedia. (2023, October 28). Friedel–Crafts reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
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chemeurope.com. (n.d.). Methyllithium. Retrieved from [Link]
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Tegnér, C. (1952). On the Reaction between Methyllithium and Carboxylic Acids. Acta Chemica Scandinavica, 6, 782-790. Retrieved from [Link]
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Kim, S., & Lee, J. I. (1983). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 27(5), 347-350. Retrieved from [Link]
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Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Molander, G. A., & Amani, J. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Organic Letters, 19(12), 3235–3238. Retrieved from [Link]
-
Andrey K. (2014, July 1). Organolithium Reactions with Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]
-
Banerjee, A. K., & Vera, W. (2007). A simple synthesis of 2-Acetyl-5-hydroxy-1,2,3,4-tetrahydronaphthalene. ARKIVOC, 2007(vii), 8-11. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]
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Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
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Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International, 25(1), 15-40. Retrieved from [Link]
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Andrey K. (2014, July 1). Organolithium Reactions with Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
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Application Note: Optimizing Fractional Distillation Parameters for Acetyl Tetralin Derivatives
Abstract: This document provides a comprehensive guide to the fractional distillation of acetyl tetralin derivatives, a class of compounds often characterized by high boiling points and thermal sensitivity. We will explore the foundational principles, pre-distillation characterization, and a detailed, field-proven protocol for their purification. Emphasis is placed on the causal relationships behind parameter selection—including vacuum pressure, column efficiency, and reflux ratio—to empower researchers in adapting the methodology for various derivatives.
Principles and Strategic Considerations
Acetyl tetralin derivatives are bicyclic aromatic ketones with applications ranging from fragrance chemistry to pharmaceutical intermediates.[1][2] Their purification via distillation is often non-trivial due to high boiling points, which can approach the temperature of thermal decomposition at atmospheric pressure.[3]
1.1. The Imperative of Vacuum Distillation
The primary challenge in distilling these compounds is their susceptibility to thermal degradation at elevated temperatures.[4] Vacuum distillation is the cornerstone of this purification technique, as it lowers the boiling point of a liquid by reducing the ambient pressure.[5][6] This relationship, governed by the Clausius-Clapeyron relation, allows for vaporization and subsequent purification at significantly lower temperatures, thereby preserving the integrity of the molecule.[5] For instance, 6-acetyl-1,2,3,4-tetrahydronaphthalene boils at 312-313 °C at atmospheric pressure (760 mm Hg), but this drops to 130 °C at a reduced pressure of 8 mm Hg.[3]
1.2. The Role of the Fractionating Column
For separating acetyl tetralin derivatives from closely boiling impurities (e.g., isomers or residual starting materials), a simple distillation is insufficient.[7] A fractionating column, placed between the distillation flask and the condenser, provides a large surface area for repeated vaporization and condensation cycles.[7] Each cycle, or "theoretical plate," enriches the vapor phase with the more volatile component.[7] For thermally sensitive materials, packed columns are often preferred over trayed columns as they typically offer a lower pressure drop, which is crucial for maintaining a deep, consistent vacuum and preventing flooding.[5][8]
Pre-Distillation: Characterization and System Setup
A successful distillation is predicated on a thorough understanding of the crude material and a meticulously assembled apparatus.
2.1. Analytical Assessment
Before commencing distillation, it is critical to analyze the crude mixture to identify the target compound, impurities, and their relative concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing the purity of the crude product.[9] It provides information on the retention times and mass fragmentation patterns of each component, allowing for the identification of isomers and byproducts that may have similar boiling points.[10]
-
Thermogravimetric Analysis (TGA) (Optional): For novel derivatives with unknown thermal stability, TGA can determine the onset temperature of decomposition, providing a critical upper limit for the distillation pot temperature.
2.2. Equipment Selection and Assembly
The choice of glassware and vacuum source is paramount for achieving the necessary conditions for efficient and safe distillation.
-
Distillation Column: A vacuum-jacketed Vigreux or, preferably, a packed column (e.g., with Raschig rings or structured packing) should be used. The vacuum jacket minimizes heat loss, ensuring a proper temperature gradient is maintained. For high-purity applications, structured packing offers high efficiency and a low pressure drop.[11]
-
Vacuum Pump: A two-stage rotary vane pump or a dry scroll pump capable of achieving a vacuum level of 0.1 to 10 mmHg is typically required.
-
Ancillary Components: Use high-vacuum grease on all ground-glass joints to ensure a tight seal. A cold trap (using dry ice/acetone or a cryocooler) must be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
Experimental Protocol: Fractional Distillation of 6-Acetyl-1,2,3,4-tetrahydronaphthalene
This protocol details the purification of a model compound, 6-acetyl-1,2,3,4-tetrahydronaphthalene, and serves as a template for other derivatives.
3.1. Apparatus Setup
-
Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all connections are secure.
-
Place a magnetic stir bar in the round-bottom flask to ensure smooth boiling.
-
Charge the flask with the crude acetyl tetralin derivative (do not fill more than two-thirds full).
-
Attach the flask to the fractionating column and the rest of the distillation apparatus.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]
-
Connect the condenser to a chilled water source.
-
Connect the vacuum takeoff adapter to the cold trap and the vacuum pump.
3.2. Distillation Procedure
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The pressure should drop to the target level (e.g., 1-5 mmHg).
-
Begin stirring the contents of the distillation flask.
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the mixture for the onset of boiling. As the vapor rises through the column, you will see a condensation ring ascend.
-
Equilibration: Allow the system to equilibrate by adjusting the heating rate so that the condensation ring remains in the upper third of the column for a period. This establishes the temperature gradient and allows for optimal separation.
-
Reflux Ratio Control: Adjust the heating rate to establish the desired reflux ratio—the ratio of condensate returning to the column versus condensate collected as distillate. A higher reflux ratio (e.g., 5:1 to 10:1) provides better separation but is slower.[12] For initial purification, a ratio of 3:1 to 5:1 is often a good starting point.[13]
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction in the first receiving flask. This will contain volatile impurities. The vapor temperature should be unstable during this phase.
-
Main Fraction: When the vapor temperature stabilizes at the boiling point of the target compound at the given pressure, switch to a new receiving flask to collect the pure product.
-
End Fraction: If the temperature begins to rise again or drop, or if charring is observed in the pot, stop the distillation and collect this final fraction separately.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus.
-
Parameter Optimization for Acetyl Tetralin Derivatives
The physical properties of acetyl tetralin derivatives will vary based on their substitution patterns. The following table provides a framework for adjusting the distillation parameters.
| Parameter | Guideline & Rationale |
| Vacuum Pressure | Target: 0.1 - 10 mmHg. Rationale: Lowering the pressure significantly reduces the boiling point, preventing thermal decomposition. The specific pressure will depend on the derivative's volatility. |
| Pot Temperature | Guideline: 20-30 °C above the vapor temperature. Rationale: This provides sufficient energy for vaporization without causing excessive bumping or decomposition. Avoid exceeding the known decomposition temperature of the compound. |
| Vapor Temperature | Guideline: Corresponds to the boiling point at the operating pressure. Rationale: A stable vapor temperature indicates that a pure fraction is distilling.[14] |
| Column Packing | Guideline: Structured packing or Raschig rings. Rationale: Provides a high surface area for efficient separation with a low pressure drop, which is critical for maintaining a high vacuum.[15][16] |
| Reflux Ratio | Guideline: Start at 3:1 to 5:1. Rationale: A higher reflux ratio increases the number of theoretical plates and improves separation efficiency, which is crucial for isomers with close boiling points.[12] This can be adjusted based on the initial purity assessment. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the fractional distillation process.
Caption: Workflow for fractional distillation of acetyl tetralin derivatives.
References
-
Home Revise. (2019). Introduction to Fractional distillation | Distillation procedure. YouTube. [Link]
-
The Good Scents Company. (n.d.). acetyl tetralin. TGSC Information System. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). Acetyl hexamethyl tetralin. The Ingredient Directory. Retrieved from [Link]
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-
ResearchGate. (n.d.). Optimization of distillation column reflux ratio for distillate purity and process energy requirements. Retrieved from [Link]
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-
ResearchGate. (n.d.). SELECTION AND SIZING OF PACKING MATERIAL FOR DEBUTANIZER COLUMN TO ACHIEVE MAXIMUM TARGET RECOVERY. Retrieved from [Link]
-
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-
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-
oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET TETRALIN. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.4: Vacuum Distillation. Retrieved from [Link]
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Academia.edu. (n.d.). Selection of Internals for Distillation Columns. Retrieved from [Link]
-
T.Jis. (2026). High Vacuum Distillation: A Comprehensive Guide. Retrieved from [Link]
-
KnowChem. (2024). How Reflux ratio affects separation efficiency ? | R = L / D. YouTube. [Link]
-
Research Institute for Fragrance Materials. (2017). RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT, 6-acetyl-1,1,2,4,4,7-hexamethyltetraline, CAS Registry Number 21145-77-7. Retrieved from [Link]
-
Plymouth Electronic Archive and Research Library. (2024). Synthesis and characterisation of an acetylcholinesterase inhibitor. Retrieved from [Link]
-
JoVE. (2017). Video: Distillation Column Operation and Effects of Reflux Ratio. Retrieved from [Link]
-
Kuber Precision Technology. (n.d.). Guide to Structured Packing in Distillation Columns. Retrieved from [Link]
-
H2O GmbH. (n.d.). Vacuum distillation | Purpose & how it works. Retrieved from [Link]
-
DAV University. (n.d.). PACKED COLUMNS. Retrieved from [Link]
Sources
- 1. Acetyl hexamethyl tetralin | The Fragrance Conservatory [fragranceconservatory.com]
- 2. researchgate.net [researchgate.net]
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- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Vacuum distillation | Purpose & how it works [h2o-de.com]
- 7. Purification [chem.rochester.edu]
- 8. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 9. 6-Acetyltetralin | C12H14O | CID 69885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kuberinternals.com [kuberinternals.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Distillation Column Operation and Effects of Reflux Ratio [jove.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. davuniversity.org [davuniversity.org]
Application Notes and Protocols: Synthesis of Dimethyl Tetralins via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dimethyl Tetralins and the Role of Friedel-Crafts Acylation
Dimethyl tetralins are a class of organic compounds that form the structural core of many biologically active molecules and are of significant interest in medicinal chemistry and materials science. Their substituted bicyclic framework is a key pharmacophore in various drug candidates. The Friedel-Crafts acylation is a robust and versatile method for the introduction of an acyl group onto an aromatic ring, serving as a cornerstone of C-C bond formation in organic synthesis.[1] This reaction is pivotal in the multi-step synthesis of dimethyl tetralins, typically involving the acylation of a dimethylnaphthalene precursor followed by reduction of the resulting ketone.
This application note provides a detailed guide to the synthesis of a dimethyl tetralin precursor, specifically 2-ethyl-1,4-dimethylnaphthalene, via a two-step process: the Friedel-Crafts acetylation of 1,4-dimethylnaphthalene and the subsequent Huang-Minlon modification of the Wolff-Kishner reduction. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Mechanistic Insights: Understanding the Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The key steps involve the generation of a highly electrophilic acylium ion, its attack on the electron-rich aromatic ring, and subsequent re-aromatization of the ring.
-
Formation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent (e.g., acetyl chloride) by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which weakens the carbon-chlorine bond and facilitates the formation of a resonance-stabilized acylium ion.[2]
-
Electrophilic Attack: The electron-rich π system of the dimethylnaphthalene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.
-
Re-aromatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly introduced acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[3][4]
Regioselectivity in the Acylation of 1,4-Dimethylnaphthalene
The acetylation of 1,4-dimethylnaphthalene yields a mixture of 2- and 6-acetyl derivatives.[5] The ratio of these isomers is highly dependent on the reaction conditions, including the solvent and the acylating agent. This regioselectivity is governed by a combination of electronic and steric factors. The methyl groups are activating and ortho-, para-directing. In 1,4-dimethylnaphthalene, the 2- and 6-positions are electronically favored for electrophilic attack. The distribution of products can be tuned by the choice of reaction parameters, a critical consideration for targeted synthesis.[5] For naphthalene derivatives, substitution at the α-position (C1) is often kinetically favored due to the higher stability of the corresponding sigma complex.[6] However, steric hindrance and thermodynamic factors can influence the final product ratio.[7]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 2-ethyl-1,4-dimethylnaphthalene, a precursor to a dimethyl tetralin, starting from 1,4-dimethylnaphthalene.
Part 1: Friedel-Crafts Acetylation of 1,4-Dimethylnaphthalene
This protocol is adapted from general procedures for Friedel-Crafts acylation.[8]
Materials:
-
1,4-Dimethylnaphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.
-
Addition of 1,4-Dimethylnaphthalene: After the addition of acetyl chloride is complete, add a solution of 1,4-dimethylnaphthalene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, which will be a mixture of 2-acetyl-1,4-dimethylnaphthalene and 6-acetyl-1,4-dimethylnaphthalene.
-
Purification: The isomeric products can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Part 2: Huang-Minlon Modification of the Wolff-Kishner Reduction of 2-Acetyl-1,4-dimethylnaphthalene
This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction.[9][10]
Materials:
-
2-Acetyl-1,4-dimethylnaphthalene (from Part 1)
-
Hydrazine hydrate (85%)
-
Sodium hydroxide (NaOH)
-
Diethylene glycol
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-1,4-dimethylnaphthalene, diethylene glycol, hydrazine hydrate (3-4 equivalents), and sodium hydroxide (3 equivalents).
-
Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone.
-
Removal of Water and Excess Hydrazine: After the initial reflux, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine hydrate. The temperature of the reaction mixture will rise.
-
Reduction: Once the temperature of the reaction mixture reaches approximately 200 °C, continue to heat under reflux for another 3-4 hours. The evolution of nitrogen gas should be observed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with several portions of diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-ethyl-1,4-dimethylnaphthalene.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Reaction Step | Starting Material | Acylating/Reducing Agent | Catalyst/Base | Solvent | Key Product(s) | Typical Yield |
| Friedel-Crafts Acetylation | 1,4-Dimethylnaphthalene | Acetyl chloride | AlCl₃ | Dichloromethane | 2-Acetyl-1,4-dimethylnaphthalene & 6-Acetyl-1,4-dimethylnaphthalene | Mixture, variable yields |
| Wolff-Kishner Reduction | 2-Acetyl-1,4-dimethylnaphthalene | Hydrazine hydrate | NaOH | Diethylene glycol | 2-Ethyl-1,4-dimethylnaphthalene | >80% (reported for similar substrates) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-ethyl-1,4-dimethylnaphthalene.
Mechanistic Pathway of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
References
-
Gore, P. H., & Hoskins, J. A. (1964). Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene. Journal of the Chemical Society C, 5666-5673. [Link]
-
Sathee, J. (n.d.). Friedel Crafts Reaction. Sathee Jee. [Link]
-
Sciencemadness Wiki. (2018, May 20). Wolff–Kishner reduction. Sciencemadness Wiki. [Link]
- Google Patents. (n.d.). CN107266282B - Preparation method of 1, 4-dimethylnaphthalene.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. [Link]
- Google Patents. (n.d.).
-
Wang, X., et al. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry. [Link]
-
Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Online Organic Chemistry Tutor. (n.d.). Wolf-Kishner Reduction and Huang Minlon Modification. [Link]
-
ResearchGate. (2025, August 6). (PDF) Functionalized derivatives of 1,4-dimethylnaphthalene as precursors for biomedical applications: synthesis, structures, spectroscopy and photochemical activation in the presence of dioxygen. [Link]
-
Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?. [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
Sources
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. askfilo.com [askfilo.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Application Note & Protocols for the Purification of 1,1-dimethyl-4-acetyl-tetralin
Abstract
This document provides a comprehensive guide to the purification of 1,1-dimethyl-4-acetyl-tetralin, a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Achieving high purity is critical for downstream applications, ensuring reaction specificity, and avoiding side-product formation. This guide details three primary purification methodologies: post-synthesis work-up, fractional vacuum distillation, and column chromatography. Each section offers an in-depth explanation of the underlying principles, step-by-step protocols, and expert insights to guide researchers, scientists, and drug development professionals in obtaining 1,1-dimethyl-4-acetyl-tetralin of high purity.
Introduction: The Imperative for Purity
1,1-dimethyl-4-acetyl-tetralin is a substituted tetralin derivative whose utility in organic synthesis is significant. The presence of impurities, such as unreacted starting materials, reagents, or side-products from its synthesis, can critically impede subsequent reactions. Therefore, robust and validated purification techniques are not merely a procedural step but a cornerstone of synthetic success. This application note is designed to serve as a practical, field-proven guide to navigating the purification challenges associated with this compound.
Compound Profile & Physicochemical Properties
A thorough understanding of the physical and chemical properties of 1,1-dimethyl-4-acetyl-tetralin is essential for selecting and optimizing a purification strategy. The molecule's moderate polarity, conferred by the acetyl group, and its relatively high molecular weight dictate the most suitable techniques.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O | N/A |
| Molecular Weight | 202.30 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 69 °C @ 0.07 mmHg | [2] |
| Refractive Index (n_D²⁰) | 1.5333 | [2] |
| Solubility | Miscible with most organic solvents (e.g., ether, CH₂Cl₂); Insoluble in water. | [3] |
General Purification Workflow
The purification of 1,1-dimethyl-4-acetyl-tetralin from a crude reaction mixture is a multi-stage process. The optimal path depends on the nature of the impurities and the desired final purity. The general workflow involves an initial work-up to remove bulk, water-soluble impurities, followed by a high-resolution technique like distillation or chromatography.
Caption: General workflow for the purification of 1,1-dimethyl-4-acetyl-tetralin.
Stage 1: Post-Synthesis Aqueous Work-up Protocol
Causality: The initial step after synthesis is to perform a liquid-liquid extraction. This leverages the differential solubility of the target compound and impurities between an organic solvent and an aqueous phase. The goal is to remove inorganic salts, water-soluble reagents (like quenched methyl lithium), and polar byproducts.[2][4][5]
Protocol:
-
Quenching: Carefully pour the crude reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][4] This step safely quenches reactive organometallic reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as diethyl ether or dichloromethane. The choice of solvent is critical; ether is often preferred due to the high solubility of the target compound and its volatility.[2]
-
Washing: Combine the organic layers. Wash sequentially with:
-
Saturated aqueous NH₄Cl solution (if not used for quenching).
-
Water (to remove water-soluble organics and salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities).
-
Brine (saturated NaCl solution) to facilitate the separation of the organic layer and remove bulk water.
-
-
Drying: Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][4] Allow sufficient time for the drying agent to sequester all residual water, indicated by the agent no longer clumping together.
-
Solvent Removal: Filter off the drying agent. Remove the organic solvent using a rotary evaporator. The resulting residue is the crude, dried 1,1-dimethyl-4-acetyl-tetralin, ready for high-resolution purification.
Stage 2: High-Resolution Purification Techniques
Fractional Vacuum Distillation
Expertise & Experience: This is the most common and efficient method for purifying 1,1-dimethyl-4-acetyl-tetralin, especially on a larger scale.[2][4] The compound's relatively low boiling point under vacuum (69 °C at 0.07 mmHg) makes it an ideal candidate for this technique.[2] Distillation separates compounds based on differences in their boiling points; applying a vacuum lowers the boiling points, preventing thermal degradation of the target molecule.
Trustworthiness (Self-Validation): A successful distillation is validated by a stable boiling point temperature at a constant pressure, yielding a clear, colorless distillate. Purity can be confirmed by analytical methods like GC-MS.
Protocol:
-
Peroxide Test (CRITICAL SAFETY STEP): Tetralin and its derivatives can form explosive peroxides upon exposure to air. Before heating, test the crude material for the presence of peroxides using peroxide test strips. If peroxides are present, they must be quenched by washing the crude oil with a freshly prepared 5-10% aqueous solution of sodium sulfite or ferrous sulfate.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge (manometer). Ensure all glassware joints are properly sealed with vacuum grease.
-
Distillation:
-
Place the crude oil in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly and carefully apply vacuum, aiming for a stable pressure of ~0.1 mmHg or lower.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling initial fractions (forerun), which may contain residual solvent or more volatile impurities.
-
The main fraction should distill at a constant temperature. For 1,1-dimethyl-4-acetyl-tetralin, this is approximately 69 °C at 0.07 mmHg.[2]
-
Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive residues.
-
Caption: Schematic of a fractional vacuum distillation apparatus.
Column Chromatography
Expertise & Experience: Column chromatography is an invaluable technique for purifying compounds when distillation is ineffective, for instance, when impurities have very similar boiling points or are non-volatile. It separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through it. For a moderately polar ketone like 1,1-dimethyl-4-acetyl-tetralin, normal-phase chromatography on silica gel is highly effective.[6]
Trustworthiness (Self-Validation): The success of chromatography is monitored in real-time using Thin-Layer Chromatography (TLC) to identify fractions containing the pure product.
Protocol:
-
Stationary Phase Selection: Use silica gel (Merck, grade 60, 70–230 mesh is a common choice) as the stationary phase.[6]
-
Mobile Phase Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A typical mobile phase for this compound would be in the range of 5-15% ethyl acetate in hexane, aiming for an Rf value of ~0.3 on the TLC plate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting fractions on TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).
-
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified 1,1-dimethyl-4-acetyl-tetralin.
Purity Assessment
The final purity of the isolated 1,1-dimethyl-4-acetyl-tetralin should be rigorously assessed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, GC provides quantitative purity data (area %), while MS confirms the identity by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structurally related impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis, especially for less volatile samples or when derivatization is required for GC.
Summary of Techniques
| Technique | Principle | Pros | Cons | Expected Purity |
| Aqueous Work-up | Differential Solubility | Removes bulk inorganic/polar impurities; Simple. | Low resolution; Does not remove organic impurities. | < 90% |
| Vacuum Distillation | Boiling Point Difference | Fast, scalable, highly effective for volatile impurities. | Requires vacuum; Risk of thermal decomposition; Peroxide hazard. | > 98% |
| Column Chromatography | Differential Adsorption | High resolution; Separates non-volatile and closely related impurities. | Slower, requires more solvent, less scalable than distillation. | > 99% |
References
-
PrepChem. (n.d.). Synthesis of 1,1-dimethyl-4-acetyl-tetralin. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1,1-dimethyl-4-propionyl-tetralin. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1,1-dimethyl-4-cyano-tetralin. Retrieved from [Link]
-
The Good Scents Company. (n.d.). acetyl tetralin. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TETRALIN. Retrieved from [Link]
- Vera, W., & Banerjee, A. K. (2008). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2008(10), 589-591.
-
Sciencemadness Discussion Board. (2013). Distillation of Tetralin (1,2,3,4-Tetrahydronaphtalene). Retrieved from [Link]
Sources
Application Notes and Protocols for the Laboratory-Scale Preparation of 1,1-Dimethyl-4-acetyl-tetralin
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 1,1-dimethyl-4-acetyl-tetralin, a valuable compound in fragrance chemistry and a versatile intermediate for further organic transformations. The primary method detailed is the Friedel-Crafts acylation of 1,1-dimethyltetralin. This application note offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, robust safety guidelines, and thorough characterization methods. The content is designed to be a self-contained resource for researchers, chemists, and professionals in drug development, ensuring both scientific rigor and practical applicability.
Introduction and Scientific Background
1,1-Dimethyl-4-acetyl-tetralin is a substituted tetralin derivative noted for its complex aroma, which has been described as rosy, tobacco-like, fruity, and honey-like. Its molecular structure makes it an interesting building block in the synthesis of more complex molecules. The most direct and common method for the preparation of aryl ketones, such as the target molecule, is the Friedel-Crafts acylation.
This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[1][2] The reaction is typically carried out by treating the aromatic substrate with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst.[2] Aluminum chloride (AlCl₃) is a frequently employed catalyst due to its high activity.[3]
The primary advantages of Friedel-Crafts acylation include the formation of a stable carbon-carbon bond and the production of a ketone, which is less susceptible to further acylation due to the deactivating effect of the carbonyl group on the aromatic ring.[1] This guide will focus on the acetylation of 1,1-dimethyltetralin using acetyl chloride and aluminum chloride.
Reaction Mechanism and Stoichiometry
The Friedel-Crafts acylation of 1,1-dimethyltetralin proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with acetyl chloride to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of 1,1-dimethyltetralin attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
It is crucial to use anhydrous conditions, as aluminum chloride reacts vigorously with water, which would quench the catalyst.[4][5] A stoichiometric amount of the Lewis acid is often required because both the reactant and the product can form complexes with it.[1]
Detailed Experimental Protocol
This protocol outlines a representative procedure for the Friedel-Crafts acylation of 1,1-dimethyltetralin.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 1,1-Dimethyltetralin | C₁₂H₁₆ | 160.26 | 10.0 g | 0.0624 | ≥95% | e.g., Sigma-Aldrich |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 9.2 g | 0.0688 | ≥99% | e.g., Sigma-Aldrich |
| Acetyl Chloride | CH₃COCl | 78.50 | 5.4 g (4.9 mL) | 0.0688 | ≥98% | e.g., Sigma-Aldrich |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - | ≥99.8% | e.g., Sigma-Aldrich |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - | 37% | e.g., Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - | In-house preparation |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | e.g., VWR |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, condenser with a drying tube, and a thermometer. Ensure all glassware is thoroughly dried to prevent the decomposition of the Lewis acid. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture Preparation: To the flask, add anhydrous dichloromethane (50 mL) and anhydrous aluminum chloride (9.2 g). Cool the resulting suspension to 0-5 °C using an ice bath with continuous stirring.
-
Substrate Addition: In a separate beaker, dissolve 1,1-dimethyltetralin (10.0 g) in anhydrous dichloromethane (25 mL). Transfer this solution to the dropping funnel and add it dropwise to the cooled AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Acylating Agent Addition: After the addition of the substrate is complete, add acetyl chloride (5.4 g, 4.9 mL) dissolved in anhydrous dichloromethane (25 mL) to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains between 0-5 °C. The reaction is exothermic, and slow addition is critical to control the temperature.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) and concentrated hydrochloric acid (~20 mL). This should be done in a fume hood as HCl gas will be evolved. Stir the mixture until the ice has melted and the aluminum salts have dissolved in the aqueous layer.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, a yellowish oil, can be purified by vacuum distillation. Collect the fraction boiling at approximately 69 °C at 0.07 mmHg.[6] Alternatively, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualization of the Workflow
Sources
Application Notes and Protocols for Acetyl Tetralin Compounds: Ensuring Stability in Research and Development
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with essential protocols and in-depth insights into the handling, storage, and stability assessment of acetyl tetralin compounds. Acetyl tetralin, specifically 6-acetyl-1,2,3,4-tetrahydronaphthalene, and its derivatives are valuable intermediates in pharmaceutical and fragrance industries. Ensuring their chemical integrity is paramount for reproducible research and the development of safe and effective final products. This document outlines the intrinsic chemical properties of acetyl tetralins, potential degradation pathways, and provides validated methodologies for their stable storage and rigorous stability testing in accordance with international guidelines.
Introduction: The Chemical Landscape of Acetyl Tetralin
6-Acetyl-1,2,3,4-tetrahydronaphthalene is an aromatic compound valued for its unique structural and aromatic properties, making it a key ingredient in the fragrance industry and a versatile intermediate in organic synthesis.[1] While noted for its general stability and resistance to discoloration, a thorough understanding of its chemical vulnerabilities is critical for its effective use in sensitive applications.[2] The molecular structure, featuring a tetralin core with an acetyl group, presents specific sites susceptible to degradation under common laboratory and storage conditions.
The parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), is known to undergo oxidation upon prolonged exposure to air and light, which can lead to the formation of naphthalene and other byproducts.[3] This susceptibility suggests that acetyl tetralin derivatives may also be prone to similar oxidative degradation, particularly at the benzylic carbons of the saturated ring. Furthermore, the acetyl group, an aromatic ketone, can influence the compound's photochemical reactivity and susceptibility to other degradation mechanisms.
This guide will systematically address these potential stability concerns, providing a framework for maintaining the purity and integrity of acetyl tetralin compounds.
Physicochemical Properties of 6-Acetyl-1,2,3,4-tetrahydronaphthalene
A foundational understanding of the physicochemical properties of acetyl tetralin is essential for its proper handling and for designing relevant stability studies.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O | [4] |
| Molecular Weight | 174.24 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 312 - 313 °C at 760 mmHg | [1][2] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Solubility | Soluble in alcohol; Insoluble in water | [2][5] |
| Purity (typical) | ≥ 96.0% (GC) | [6] |
| Refractive Index | 1.5590-1.5640 @ 20°C | [6] |
Prudent Handling and Optimal Storage Conditions
Given the potential for oxidative and photolytic degradation, stringent handling and storage protocols are necessary to preserve the integrity of acetyl tetralin compounds.
General Handling Recommendations
-
Inert Atmosphere: Whenever possible, handle acetyl tetralin under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen. This is particularly critical when the compound is heated or when long-term stability is a primary concern.
-
Avoid Light Exposure: Protect the compound from direct sunlight and other sources of high-intensity light. Use amber glass vials or wrap containers with opaque material.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. While not classified as acutely toxic, direct contact should be avoided.[4]
Recommended Storage Conditions
For optimal stability, acetyl tetralin should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 8 °C | [1] To slow down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation.[3] |
| Container | Tightly sealed amber glass vials/bottles | To protect from light and prevent ingress of air and moisture.[7] |
| Purity Seal | Use of septa or other secure closures for multiple sampling | To maintain an inert atmosphere after initial opening. |
Opened containers should not be stored for more than 12 months unless re-analyzed to confirm purity. Unopened containers from the supplier can be safely stored for up to 18 months under recommended conditions.
Understanding Potential Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[8] Based on the chemical structure of acetyl tetralin, the following degradation pathways are plausible:
Oxidative Degradation
The benzylic carbons (C1 and C4) of the tetralin ring are susceptible to oxidation, which can lead to the formation of hydroperoxides, alcohols, and ketones.[4] This can ultimately result in aromatization to form the corresponding naphthalene derivative.
Photodegradation
Aromatic ketones, such as the acetyl group in this compound, can absorb UV light and undergo photochemical reactions.[9] This can lead to the formation of various degradation products through pathways such as Norrish Type I and Type II reactions.
Thermal Degradation
While the tetralin structure has some inherent thermal stability, prolonged exposure to high temperatures can lead to decomposition.[10] The acetyl group may also participate in thermal degradation reactions.
Hydrolytic Degradation
While aryl ketones are generally stable to hydrolysis, under extreme pH and temperature conditions, degradation could potentially occur, although this is considered a less likely pathway compared to oxidation and photodegradation.
Caption: Potential degradation pathways for acetyl tetralin compounds.
Protocols for Stability Testing
A comprehensive stability testing program is essential to determine the re-test period or shelf life of acetyl tetralin. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[1]
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
Objective: To generate degradation products of acetyl tetralin under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of acetyl tetralin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating analytical method (see Protocol 5.2).
Caption: Workflow for forced degradation studies of acetyl tetralin.
Protocol for a Stability-Indicating GC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. Gas chromatography with a Flame Ionization Detector (GC-FID) is a suitable technique for the analysis of volatile compounds like acetyl tetralin.[8]
Objective: To develop and validate a GC method for the quantification of acetyl tetralin and the separation of its degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent with FID.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[11]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of acetyl tetralin in methanol or acetonitrile ranging from 0.01 mg/mL to 1.0 mg/mL.
-
Sample Preparation: Dilute the samples from the stability studies to fall within the linear range of the method.
-
Analysis: Inject the standards and samples into the GC system.
-
Data Evaluation:
-
Specificity: Analyze the chromatograms from the forced degradation studies to ensure that the peak for acetyl tetralin is well-resolved from any degradation product peaks.
-
Quantification: Calculate the concentration of acetyl tetralin in the stability samples using the calibration curve generated from the standard solutions.
-
Long-Term and Accelerated Stability Study Protocol
Objective: To evaluate the stability of acetyl tetralin under defined storage conditions over a specified period.
Methodology:
-
Batch Selection: Use at least three primary batches of acetyl tetralin for the study.
-
Container Closure System: Store the samples in the proposed commercial packaging or in a container that mimics it.
-
Storage Conditions and Testing Frequency:
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
-
Evaluation: At each time point, analyze the samples for appearance, assay (using the validated stability-indicating method), and degradation products. The data should be evaluated according to ICH Q1E guidelines.[10][12]
Conclusion
The chemical stability of acetyl tetralin compounds is a critical factor in their successful application in research and development. By understanding their inherent physicochemical properties, potential degradation pathways, and by implementing robust handling, storage, and testing protocols, researchers can ensure the integrity and purity of these valuable compounds. The methodologies and insights provided in this guide serve as a comprehensive resource for maintaining the quality and reliability of acetyl tetralin throughout its lifecycle.
References
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Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
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The Good Scents Company. (n.d.). acetyl tetralin. Retrieved from [Link]
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Villa, J. A., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. Microorganisms, 7(5), 127. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69885, 6-Acetyltetralin. Retrieved from [Link]
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Wikipedia. (n.d.). Tetralin. Retrieved from [Link]
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Eawag. (2006). Tetralin Degradation Pathway. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). Acetyl hexamethyl tetralin. Retrieved from [Link]
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Elliott, T. H., & Hanam, J. (1968). The metabolism of tetralin. The Biochemical journal, 108(4), 551–559. [Link]
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Widegren, J. A., & Bruno, T. J. (2010). Thermal Decomposition of RP-2 with Stabilizing Additives. NIST Technical Note. [Link]
-
Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Synthetic Musk (7-Acetyl-6-Ethyl-1,1,4,4-Tetramethyltetralin) in Fragrances. [Link]
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Royal Society of Chemistry. (n.d.). Theoretical study of the photochemical generation of triplet acetophenone. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Singh, R., & Raza, K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) The tetralin degradation pathway in the S. macrogolitabida strain.... Retrieved from [Link]
-
National Toxicology Program. (n.d.). TR-561: Tetralin (CASRN 119-64-2) in F344/N Rats and B6C3F1 Mice and Tetralin in Male NBR Rats (Inhalation Studies). Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1E Evaluation of stability data. Retrieved from [Link]
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Application Notes: The Use of 1,1-dimethyl-4-acetyl-tetralin in Modern Perfumery
Introduction: Unveiling a Versatile Aromatic Molecule
The tetralin family of synthetic musks represents a significant class of fragrance ingredients that have shaped modern perfumery.[1] These molecules are valued for their substantive, warm, and complex scent profiles, which range from musky to woody and amber notes.[1][2] Among these, 1,1-dimethyl-4-acetyl-tetralin stands out as a unique and multifaceted aromatic compound. Its distinct olfactory character, blending floral and tobacco-like facets with fruity and honeyed undertones, offers perfumers a versatile tool for adding richness, complexity, and longevity to their creations.[3]
Unlike some polycyclic musks that have faced regulatory scrutiny, many tetralin derivatives remain staples in the perfumer's palette due to their stability and performance across a wide range of applications, from fine fragrances to personal and home care products.[4] This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective application of 1,1-dimethyl-4-acetyl-tetralin. We will explore its fundamental properties, provide detailed protocols for its evaluation, and demonstrate its utility as a substantive heart and base note, as well as a potent fixative.
Physicochemical and Synthetic Profile
A thorough understanding of a fragrance material's physical and chemical properties is paramount for its successful incorporation into a formulation. These properties dictate its behavior, stability, and olfactory performance.
Key Properties
The essential physicochemical data for 1,1-dimethyl-4-acetyl-tetralin and a related, commercially significant tetralin derivative are summarized below.
| Property | 1,1-dimethyl-4-acetyl-tetralin | 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (Acetyl Tetralin) |
| Synonyms | - | Florantone T |
| CAS Number | Not explicitly found, but related to tetralin structures. | 774-55-0[5] |
| Molecular Formula | C₁₄H₁₈O | C₁₂H₁₄O[5] |
| Molecular Weight | ~202.3 g/mol | 174.24 g/mol [5] |
| Boiling Point | 69°C @ 0.07 mmHg[6] | Not specified |
| Refractive Index (n_D20) | 1.5333[6] | 1.555 - 1.600 @ 20°C[5] |
| Appearance | Liquid (based on synthesis data) | Not specified |
| Odor Profile | Rosy, tobacco, damascone-like, fruity, honey-like[3] | Floral (orange-blossom, neroli), musky, grape-like[5][7] |
Synthesis Overview: A Mechanistic Perspective
The synthesis of 1,1-dimethyl-4-acetyl-tetralin is typically achieved through organometallic chemistry, providing a high degree of specificity. A common laboratory-scale synthesis involves the treatment of 1,1-dimethyl-tetralin-4-carboxylic acid with an excess of methyl lithium in an etheric solvent.
Causality of Experimental Choices:
-
Organometallic Reagent: Methyl lithium (CH₃Li) is chosen for its high reactivity as a nucleophilic methylating agent, which readily attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of a ketone after workup.
-
Solvent: Anhydrous ether is a critical choice as it is aprotic and effectively solvates the lithium cation, preventing the reagent from being quenched by acidic protons (e.g., from water) and facilitating the reaction.
-
Inert Atmosphere: The use of nitrogen or argon is essential to prevent the highly reactive methyl lithium from reacting with atmospheric oxygen and moisture, which would otherwise reduce the yield and create impurities.
-
Aqueous Workup: The reaction is quenched with a saturated ammonium chloride solution, a mild acid, to neutralize any unreacted organometallic reagent and to protonate the intermediate lithium salt, leading to the final ketone product.[6]
Olfactory Evaluation and Characterization
The olfactory profile of a fragrance ingredient is its most critical attribute. A systematic sensory analysis is required to fully characterize its scent and understand its potential role in a composition.
Olfactory Profile
1,1-dimethyl-4-acetyl-tetralin possesses a complex and powerful odor profile characterized by:
-
Top Notes: A subtle fruity and rosy character.
-
Heart Notes: Prominent notes reminiscent of tobacco, honey, and damascones (a class of potent rose-ketones).[3]
-
Base Notes: A warm, substantive, and slightly musky undertone that contributes to its longevity.
This complexity allows it to act not just as a background note but as a character-giving component that can bridge floral, fruity, and oriental themes.
Protocol: Sensory Evaluation of a Raw Material
This protocol outlines the standardized procedure for the sensory evaluation of 1,1-dimethyl-4-acetyl-tetralin by a trained panel.
Objective: To qualitatively and quantitatively characterize the olfactory profile of the raw material over time.
Materials:
-
1,1-dimethyl-4-acetyl-tetralin
-
Ethanol (perfumer's grade, odorless)
-
Standard smelling strips (mouillettes)
-
Glass beakers and pipettes
-
Evaluation forms or software
Procedure:
-
Sample Preparation: Prepare a 10% solution of 1,1-dimethyl-4-acetyl-tetralin in perfumer's grade ethanol. This dilution is crucial to prevent olfactory fatigue and to allow the more subtle nuances of the scent to be perceived.
-
Panelist Selection: Utilize a panel of at least 5-7 trained individuals with demonstrated olfactory acuity. Panelists should refrain from consuming coffee or smoking and avoid using scented products on the day of testing.[8]
-
Evaluation Conditions: Conduct the evaluation in a well-ventilated, odor-neutral room with controlled temperature and humidity.[9]
-
Blotter Dipping: Dip smelling strips into the 10% solution to a depth of 1 cm. Allow the ethanol to evaporate for approximately 20-30 seconds.
-
Timed Evaluation: Panelists evaluate the smelling strips at specific time intervals:
-
T=0 (Initial Impression): Evaluate the top notes immediately after the alcohol has flashed off.
-
T=30 minutes: Assess the evolution into the heart of the fragrance.
-
T=2 hours: Characterize the main theme and heart notes.
-
T=6 hours: Evaluate the dry-down and substantive base notes.
-
T=24 hours: Assess the ultimate longevity and tenacity of the material.
-
-
Data Collection: Panelists record their impressions on a standardized form, using descriptive terms and rating the intensity of different facets (e.g., fruity, floral, musky, tobacco) on a 1-to-5 scale.[9][10]
-
Data Analysis: Compile the descriptive terms and intensity ratings. Analyze the data to create a comprehensive olfactory profile and a spider-web diagram illustrating the evolution of the scent over time.
Caption: Workflow for the sensory evaluation of a fragrance raw material.
Application in Perfumery Formulations
1,1-dimethyl-4-acetyl-tetralin's true value is realized in its performance within a fragrance concentrate. Its chemical structure lends it high stability, making it suitable for a variety of product bases.
Role as a Fixative
A key function of tetralin musks is to act as a fixative.[1][11] Fixatives are ingredients with low volatility that anchor more fleeting top and middle notes, slowing their evaporation and extending the overall life of the fragrance on the skin.[12][13][14] 1,1-dimethyl-4-acetyl-tetralin accomplishes this by forming intermolecular bonds with more volatile components, effectively reducing their vapor pressure and enhancing the scent's sillage and tenacity.[13] It provides a substantive foundation upon which the entire fragrance structure can be built.[11]
Protocol: Incorporation and Evaluation in a Fragrance Accord
This protocol describes how to test the performance and fixative effect of 1,1-dimethyl-4-acetyl-tetralin within a simple floral accord.
Objective: To determine the impact of 1,1-dimethyl-4-acetyl-tetralin on the character and longevity of a model fragrance.
Materials:
-
Accord Components: Linalool, Phenyl Ethyl Alcohol, Hedione®, Iso E Super®, Galaxolide® 50 IPM.
-
1,1-dimethyl-4-acetyl-tetralin (as a 10% solution in ethanol).
-
Ethanol (perfumer's grade).
-
Digital scale, beakers, stir rods.
Procedure:
-
Create Control Accord (Formula A): Prepare a base floral accord by weighing and mixing the components as specified in the table below.
-
Create Test Accord (Formula B): Prepare a second accord, identical to the first, but with the addition of 1,1-dimethyl-4-acetyl-tetralin. Adjust the final ethanol amount to maintain the same total volume.
| Ingredient | Formula A (Control) % | Formula B (Test) % | Function |
| Phenyl Ethyl Alcohol | 20.0 | 20.0 | Rose, Floral |
| Linalool | 15.0 | 15.0 | Fresh, Floral |
| Hedione® | 25.0 | 25.0 | Jasmine, Diffusive |
| Iso E Super® | 20.0 | 20.0 | Woody, Amber |
| Galaxolide® 50 IPM | 10.0 | 10.0 | Clean Musk |
| 1,1-dimethyl-4-acetyl-tetralin (10% soln.) | 0.0 | 5.0 | Test Material |
| Ethanol | 10.0 | 5.0 | Solvent |
| Total | 100.0 | 100.0 |
-
Maceration: Allow both accords to mature for at least 48 hours in a cool, dark place. This allows the molecules to equilibrate and the fragrance to fully develop.
-
Comparative Evaluation:
-
Dip two labeled smelling strips, one in Formula A and one in Formula B.
-
Conduct a blind, paired comparison test with a sensory panel.[10]
-
Evaluate the strips at the same time intervals as the raw material evaluation (T=0, 30m, 2h, 6h, 24h).
-
Panelists should note differences in top note vibrancy, overall fragrance volume, character, and longevity.
-
-
Analysis: Analyze the panel's feedback. Specifically look for comments indicating that Formula B has a more rounded character, greater volume, and a longer-lasting scent trail, which would validate the efficacy of 1,1-dimethyl-4-acetyl-tetralin as a fixative and character-giving ingredient.
Caption: Workflow for fragrance formulation and comparative evaluation.
Stability and Quality Control
Ensuring the stability and quality of both the raw material and the final fragrance is essential for product integrity.
Stability Assessment
1,1-dimethyl-4-acetyl-tetralin, like many tetralin musks, exhibits excellent stability in various formulations.[4][5] However, it is best practice to perform accelerated stability testing on the final fragrance concentrate, especially when used in challenging bases like high-pH soaps or oxidative hair products.
Protocol:
-
Incorporate the final fragrance oil into the target product base at the desired concentration.
-
Store samples under stressed conditions (e.g., 40°C for 3 months) and control conditions (room temperature, dark).
-
Periodically evaluate the samples for any changes in color, clarity, and, most importantly, olfactory character. A triangle test can be used to determine if a statistically significant difference exists between the aged and control samples.[10]
Analytical Quality Control
Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for the quality control of fragrance ingredients.[15] It is used to:
-
Confirm Identity: Match the mass spectrum of the material against a reference library.
-
Assess Purity: Determine the percentage purity of 1,1-dimethyl-4-acetyl-tetralin and identify any impurities from the synthesis process.
-
Ensure Consistency: Verify batch-to-batch consistency of the raw material.
Conclusion
1,1-dimethyl-4-acetyl-tetralin is a valuable and versatile synthetic aromatic material. Its complex olfactory profile, which combines rosy, fruity, tobacco, and honey-like notes, allows it to impart a unique character to a wide array of fragrance types. Furthermore, its low volatility and high stability make it an exceptional fixative, enhancing the structure, volume, and longevity of a composition. By following systematic protocols for sensory evaluation and formulation testing, perfumers and researchers can effectively harness the properties of this molecule to create innovative and high-performing fragrances.
References
-
PrepChem (n.d.). Synthesis of 1,1-dimethyl-4-acetyl-tetralin. Available at: [Link]
- Google Patents (1981). EP0024306A2 - Substituted tetralines and indanes (I), use of (I) as perfuming and/or flavouring agents, and perfuming and/or flavouring compositions containing (I).
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Versatile Role of Acetyl Hexamethyl Tetralin in Modern Consumer Products. Available at: [Link]
-
Olfactorian (n.d.). acetyl tetralin | Perfume Material. Available at: [Link]
-
PrepChem (n.d.). Synthesis of 1,1-dimethyl-4-cyano-tetralin. Available at: [Link]
-
Research Institute for Fragrance Materials (2017). RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT, 6-acetyl-1,1,2,4,4,7-hexamethyltetraline, CAS Registry Number 21145-77-7. Available at: [Link]
-
The Good Scents Company (n.d.). acetyl tetralin 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. Available at: [Link]
-
The Fragrance Conservatory (n.d.). Acetyl hexamethyl tetralin. Available at: [Link]
-
The Good Scents Company (n.d.). acetyl ethyl tetramethyl tetralin replacer nepalva (IFF). Available at: [Link]
-
WhatScent Magazine (2025). Perfume Fixatives: Musks, Resins & Modern Molecules Explained. Available at: [Link]
-
Skinobs (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Available at: [Link]
-
Sitaram Dixit (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Available at: [Link]
-
Perfumer & Flavorist (1992). Natural and Synthetic Musks in Perfumery. Available at: [Link]
-
Eurofins (2018). SENSORY ANALYSIS HANDBOOK. Available at: [Link]
-
ALPS Analytical (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. Available at: [Link]
-
Semantic Scholar (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Available at: [Link]
-
ResearchGate (n.d.). Fragrances and sensory evaluation techniques. Available at: [Link]
-
PubChem (n.d.). 1,1-Diethyl-1,2,3,4-tetrahydronaphthalene. Available at: [Link]
-
PrepChem (n.d.). Synthesis of 1,1-dimethyl-4-propionyl-tetralin. Available at: [Link]
-
Givaudan (2025). Fixatives in Perfumery: The Secret to Long-Lasting Scents. Available at: [Link]
-
ChemSynthesis (2025). 4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalene. Available at: [Link]
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Troubleshooting & Optimization
Improving yield of 1,1-dimethyl-4-acetyl-tetralin synthesis
To: Research Team From: Technical Support Center (Organic Synthesis Division) Subject: Optimization of 1,1-Dimethyl-4-Acetyl-Tetralin Synthesis
Technical Support Center: Synthesis Optimization
Welcome to the Technical Support Center. Based on your inquiry regarding 1,1-dimethyl-4-acetyl-tetralin , we have identified a critical divergence in synthetic strategy that often leads to yield suppression.
This molecule (often associated with fragrance chemistry, possessing tobacco/fruity notes) carries the acetyl group at the benzylic (C4) position of the saturated ring, not the aromatic ring. If you are attempting to synthesize this via standard Friedel-Crafts acylation of 1,1-dimethyltetralin, you will almost exclusively obtain the 6-acetyl isomer (aromatic substitution) and fail to produce the target.[1]
Below is the optimization guide for the correct benzylic functionalization, specifically addressing the low-yield bottleneck of the Carboxylic Acid
Part 1: Critical Process Parameters (CPP)
The standard literature method (reaction of 1,1-dimethyl-tetralin-4-carboxylic acid with MeLi) typically caps at 50% yield .[1] This is due to two competing failure modes:
-
Double Addition: The highly reactive MeLi attacks the forming ketone, producing a tertiary alcohol impurity.[1]
-
Incomplete Deprotonation: Poor solubility of the lithium carboxylate salt in ether/THF slows the reaction.[1]
The Solution: Switch to the Weinreb Amide Protocol or the Nitrile-Grignard Route . These pathways stabilize the intermediate, preventing over-addition and boosting yields to >85% .
Part 2: Troubleshooting Guide (Q&A)
Q1: I am using AlCl₃ and Acetyl Chloride with 1,1-dimethyltetralin, but I only see the 6-acetyl isomer. Why? A: This is a regioselectivity error.[1] The Friedel-Crafts reaction is an Electrophilic Aromatic Substitution.[1][2] The Lewis acid (AlCl₃) directs the acyl group to the most electron-rich aromatic position (C6 or C7). It cannot functionalize the saturated C4 (benzylic) carbon.[1]
-
Corrective Action: You must synthesize the tetralin ring with the functional group already in place (via cyclization) or functionalize the benzylic position via oxidation/radical chemistry (low yield) or start from the carboxylic acid derivative (recommended).
Q2: I am reacting the 4-carboxylic acid with Methyl Lithium (MeLi) as per patent literature, but my yield is stuck at 45-50%. A: This is the "Double Addition" problem. The ketone product is more reactive than the carboxylate salt.
-
Corrective Action: Convert the acid to a Weinreb Amide (N-methoxy-N-methylamide) first.[1] The Weinreb amide forms a stable chelated intermediate that refuses a second equivalent of nucleophile. Hydrolysis releases the pure ketone.[1]
Q3: Can I use the 4-cyano intermediate instead? A: Yes. If you have 1,1-dimethyl-4-cyano-tetralin (often made via PPA cyclization of 5-methyl-2-phenyl-4-hexenenitrile), you can react this with Methyl Magnesium Bromide (MeMgBr) .[1]
-
Optimization: Use benzene/toluene as a co-solvent with ether to increase the reaction temperature (reflux) to ensure the sterically hindered nitrile reacts completely.
Part 3: Optimized Protocol (Weinreb Route)
Target: High-yield conversion of 1,1-dimethyl-tetralin-4-carboxylic acid to 1,1-dimethyl-4-acetyl-tetralin.
Step 1: Weinreb Amide Formation[1]
-
Activation: Dissolve 1,1-dimethyl-tetralin-4-carboxylic acid (1.0 eq) in dry Dichloromethane (DCM).
-
Coupling: Add CDI (1.1 eq) or EDC·HCl (1.2 eq) . Stir for 30 min at 0°C.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and Triethylamine (2.5 eq).
-
Workup: Stir at RT for 4 hours. Wash with 1M HCl, then Sat.[1] NaHCO₃. Dry and concentrate.
-
Checkpoint: This step should yield >90% of the amide.[2]
-
Step 2: Grignard Addition (The Yield Fix)
-
Setup: Dissolve the Weinreb amide (from Step 1) in anhydrous THF under Argon. Cool to 0°C .[1][3]
-
Addition: Add Methyl Magnesium Bromide (MeMgBr) (3.0 M in ether, 1.5 eq) dropwise.
-
Note: MeMgBr is preferred over MeLi for this step as it is less prone to side reactions and easier to handle.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. The stable tetrahedral intermediate prevents over-reaction.[1]
-
Quench: Pour into cold, saturated NH₄Cl solution (buffered hydrolysis).
-
Purification: Extract with EtOAc. The product is usually pure enough to bypass distillation, but vacuum distillation (bp ~69°C at 0.07 mmHg) will yield fragrance-grade material.[1]
Expected Yield: 85-92% (vs. 50% for direct MeLi route).[1]
Part 4: Process Visualization
The following diagram illustrates the failure mode of the direct MeLi route versus the stability of the Weinreb and Nitrile routes.
Figure 1: Comparison of the legacy direct alkylation route (prone to over-addition) vs. the optimized Weinreb protocol which locks the intermediate to prevent side-reactions.[1]
References
-
European Patent Office. (1981).[1] Substituted tetralines and indanes, use of as perfuming and/or flavouring agents.[1] EP0024306A2.[1] Link
-
Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1] Link
-
PrepChem. Synthesis of 1,1-dimethyl-4-acetyl-tetralin. (Based on standard organolithium protocols). Link
-
Olah, G. A. (Ed.).[1] (1964).[1] Friedel-Crafts and Related Reactions.[1][2][4][5][6][7] Interscience Publishers.[1] (For mechanistic grounding on aromatic vs. aliphatic selectivity).
Sources
- 1. 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | C12H16 | CID 138145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Friedel-Crafts acylation with amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts Arylation Reactions in the Presence of Cu(OTf)2 for the Synthesis of Acridine Derivatives [jsynthchem.com]
Technical Support Center: Minimizing Side Products in the Reaction of Tetralin Carboxylic Acid with Methyllithium
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the reaction of tetralin carboxylic acid with methyllithium. Our goal is to equip you with the knowledge to minimize side product formation and maximize the yield of your desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Question 1: My primary product is the starting tetralin carboxylic acid, with very low conversion. What is the likely cause?
Answer: The most probable cause is the immediate acid-base reaction between methyllithium (a strong base) and the carboxylic acid proton. This reaction is extremely fast and consumes one equivalent of methyllithium to form lithium tetralin carboxylate and methane gas. If you only use one equivalent of methyllithium, you will not observe any addition to the carbonyl, and your isolated product after workup will be the starting carboxylic acid.
-
Solution: Ensure you are using at least two equivalents of methyllithium for the reaction to proceed to the ketone. The first equivalent deprotonates the carboxylic acid, and the second attacks the resulting carboxylate. For the formation of the tertiary alcohol, at least three equivalents are necessary.
Question 2: I am observing a significant amount of a tertiary alcohol byproduct instead of my target ketone. How can I prevent this over-addition?
Answer: This is a common issue arising from the high reactivity of methyllithium. The initially formed ketone is more electrophilic than the starting lithium carboxylate, making it susceptible to a second nucleophilic attack by methyllithium.
-
Core Problem: The rate of the second addition (ketone to tertiary alcohol) is often faster than the first addition (carboxylate to ketone).
-
Solutions:
-
Stoichiometry Control: Use precisely two equivalents of methyllithium. Ensure your methyllithium solution is accurately titrated before use, as its concentration can degrade over time.
-
Temperature Management: Maintain a very low reaction temperature (typically -78 °C) to control the reactivity of the methyllithium. At lower temperatures, the energy barrier for the second addition is harder to overcome.
-
Slow Addition: Add the methyllithium solution dropwise to the solution of tetralin carboxylic acid. This maintains a low instantaneous concentration of the organolithium reagent, favoring the formation of the ketone.
-
Reverse Addition: Consider adding the tetralin carboxylic acid solution to the methyllithium solution at low temperature. This can sometimes help in controlling the reaction, although it may not be suitable for all substrates.
-
Question 3: I've isolated an unexpected side product that appears to be a dimer or a product resulting from reaction at the aromatic ring. What could be happening?
Answer: While less common, side reactions involving the tetralin ring system can occur, especially under harsh conditions or with impure reagents.
-
Benzylic Deprotonation: The benzylic protons on the tetralin ring are acidic (though much less so than the carboxylic acid proton) and could potentially be deprotonated by excess methyllithium, especially at higher temperatures. This could lead to subsequent reactions.
-
Aromatic Substitution: While unlikely with methyllithium, directed ortho-metalation is a possibility if the carboxylic acid group can direct the deprotonation of the aromatic ring. However, this is more common with stronger directing groups and alkyllithiums like n-butyllithium.
-
Troubleshooting Steps:
-
Confirm Structure: Use analytical techniques like NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy to definitively identify the structure of the side product.
-
Strict Temperature Control: Ensure the reaction temperature does not rise above -70 °C.
-
Reagent Purity: Use high-purity tetralin carboxylic acid and freshly titrated methyllithium.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of a carboxylic acid with methyllithium?
A1: The reaction proceeds in several steps:
-
Deprotonation: The first equivalent of methyllithium acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate.
-
Nucleophilic Addition: A second equivalent of methyllithium acts as a nucleophile, attacking the carbonyl carbon of the lithium carboxylate to form a tetrahedral dianionic intermediate.
-
Workup: Upon aqueous workup, this intermediate is protonated to form a ketone hydrate, which then collapses to the corresponding methyl ketone.
-
Over-addition (Side Reaction): If excess methyllithium is present, it can attack the newly formed ketone, leading to a tertiary alcohol after workup.
Q2: How can I accurately determine the concentration of my methyllithium solution?
A2: Titration is essential for knowing the precise concentration of your methyllithium solution. A common and reliable method is the titration with a known concentration of a secondary alcohol, such as 2-butanol, in the presence of a colorimetric indicator like 1,10-phenanthroline. The endpoint is indicated by a persistent color change.
Q3: What are the key safety precautions when working with methyllithium?
A3: Methyllithium is a highly reactive and pyrophoric reagent.
-
Inert Atmosphere: Always handle methyllithium under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.
-
Quenching: Be extremely cautious when quenching the reaction. Add the quenching agent (e.g., saturated aqueous ammonium chloride) slowly at low temperatures. Never add water directly to a large amount of methyllithium.
Experimental Protocol: Synthesis of 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethan-1-one
This protocol is designed to favor the formation of the methyl ketone by carefully controlling the reaction conditions.
Materials:
-
6-Tetralin carboxylic acid
-
Methyllithium (1.6 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Schlenk line and oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve 1.0 equivalent of 6-tetralin carboxylic acid in anhydrous diethyl ether under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Methyllithium Addition: Slowly add 2.0-2.2 equivalents of freshly titrated methyllithium solution dropwise via syringe over 30-60 minutes. Maintain the internal temperature below -70 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by carefully quenching a small aliquot.
-
Quenching: Slowly and carefully quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution dropwise. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired methyl ketone.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Minimizes over-addition and potential side reactions by controlling the reactivity of MeLi. |
| MeLi Equivalents | 2.0 - 2.2 | Ensures complete reaction to the ketone while minimizing excess reagent that could lead to the tertiary alcohol. |
| Addition Rate | Slow, dropwise (30-60 min) | Maintains a low concentration of MeLi, favoring the formation of the ketone over the tertiary alcohol. |
| Solvent | Anhydrous Diethyl Ether/THF | Aprotic and unreactive towards MeLi. Anhydrous conditions are critical. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction of MeLi with atmospheric oxygen and moisture. |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a decision-making workflow for troubleshooting.
Caption: Reaction pathway for the formation of methyl ketone and the over-addition side product.
Caption: A decision tree for troubleshooting common issues in the reaction.
References
-
Organolithium Reagents in Organic Synthesis. Title: The chemistry of organolithium compounds. Source: John Wiley & Sons. [Link]
-
Reactions of Carboxylic Acids with Organolithiums. Title: Carboxylic Acids to Ketones. Source: Organic Chemistry Portal. [Link] (Note: While this link is for the Weinreb synthesis, it provides context for the challenges of controlling additions to carboxylic acid derivatives).
-
Titration of Organolithium Reagents. Title: A convenient and accurate method for the titration of organolithium and Grignard reagents. Source: Journal of Organic Chemistry. [Link]
Troubleshooting vacuum distillation of heat-sensitive tetralins
Technical Support Center: Vacuum Distillation of Heat-Sensitive Tetralins
-
Role: Senior Application Scientist
-
Status: Active
-
System: Advanced Separation Technologies
Introduction: The Tetralin Paradox
Welcome. If you are accessing this guide, you are likely facing the classic "Tetralin Paradox." You need high purity, but your tetrahydronaphthalene (tetralin) derivatives are chemically vulnerable.
Tetralins possess a reactive benzylic C-H bond at the C1 and C4 positions. Under thermal stress or exposure to air, they undergo auto-oxidation to form hydroperoxides or dehydrogenation to form naphthalene derivatives (aromatization). Standard atmospheric distillation is often a death sentence for these molecules.
This guide is not a textbook; it is a troubleshooting matrix designed to salvage your experiment, ensure safety, and maximize yield.
Module 1: Pre-Distillation Diagnostics (The "Check Engine" Light)
Before applying heat, you must validate the chemical integrity of your feed material. Tetralins are Class B Peroxide Formers. Distilling a tetralin derivative without testing for peroxides is a critical safety violation.
Q: My starting material has been stored for >3 months. Can I distill immediately?
A: Absolutely not. Tetralins form hydroperoxides upon storage. Vacuum distillation concentrates these high-boiling peroxides in the pot residue. If the residue overheats near the end of the run, detonation can occur.[1]
Diagnostic Protocol: The Starch-Iodide Test
-
Mix 0.5 mL of sample with 0.5 mL of glacial acetic acid.
-
Add a few drops of saturated aqueous potassium iodide (KI) solution.
-
Observation:
Corrective Action: Peroxide Scavenging Protocol If peroxides are detected, you must reduce them before heating.
-
Method: Wash the organic phase with 20% aqueous Sodium Metabisulfite (
) or Ferrous Sulfate ( ) solution. -
Verification: Retest with starch-iodide paper. Only proceed when the test is negative.
Module 2: The Distillation Process (Active Troubleshooting)
Q: The vacuum is stable, but the head temperature is fluctuating wildly. Why?
A: You are likely experiencing "Fractionation Starvation" or "Bumping."
Scenario A: Bumping (Violent Boiling) Tetralins are viscous. Under high vacuum, gas bubbles expand explosively rather than evolving smoothly.
-
Fix: Do not use boiling chips (they are useless in vacuum). Use a magnetic stir bar sized for the flask radius (create a deep vortex) or a capillary bleed introducing a micro-stream of inert gas (Nitrogen/Argon).
Scenario B: Reflux Starvation If your insulation is poor, the vapor condenses on the column walls before reaching the thermometer bulb.
-
Fix: Wrap the distillation head and column in glass wool and aluminum foil. Ensure your oil bath is
higher than the expected boiling point of the fraction.
Q: My product is distilling, but it’s turning yellow/brown in the receiving flask.
A: This is thermal degradation (Dehydrogenation or Polymerization). You are exceeding the thermal budget of the molecule.
The Causality:
Tetralin derivatives often dehydrogenate to naphthalenes at temperatures
Corrective Action: The Pressure-Temperature Trade-off You must lower the boiling point by deepening the vacuum. Use the table below to adjust your parameters.
Table 1: Boiling Point Correction for Generic Tetralin Derivative
(Assumed Atmospheric BP:
| System Pressure (Torr/mmHg) | Approx. Boiling Point ( | Risk Level | Recommended Equipment |
| 760 (Atm) | 207 | Critical (High Degradation) | None (Do not attempt) |
| 20 (Water Aspirator) | ~95 | Moderate | Standard Setup + Vigreux |
| 1.0 (Oil Pump) | ~55 | Safe | Standard Setup |
| 0.05 (High Vac) | ~25 | Optimal | Short Path / Cold Trap |
Note: Data derived from Antoine Equation approximations for bicyclic hydrocarbons [1].
Module 3: Equipment Selection Logic
Q: Should I use a Vigreux column or Short Path Distillation (SPD)?
A: This depends on the
-
Use Vigreux (Fractional): If your impurity boils within
of your product. You need theoretical plates to separate them. Warning: This requires higher pot temperatures to push vapor through the column. -
Use Short Path (SPD): If your tetralin is extremely heat-sensitive or viscous. SPD minimizes the distance between the evaporator and condenser, reducing the "residence time" (thermal stress duration).
Visualizing the Decision Logic The following diagram outlines the decision process for safe distillation of tetralins.
Figure 1: Decision Matrix for Tetralin Purification. Selects equipment based on safety (peroxides) and separation requirements.
FAQ: Rapid Response
Q: Can I use silicone grease on my joints?
A: Yes, but sparingly. Tetralins are excellent solvents and can dissolve silicone grease over time, contaminating your distillate. For high-vacuum work (
Q: My pump oil turned cloudy after the run. What happened? A: You likely distilled solvent or volatile impurities into the pump. Tetralins often trap synthesis solvents (like DCM or Toluene).
-
Fix: Always use a Cold Trap (Liquid
or Dry Ice/Acetone) between the manifold and the pump. Change the pump oil immediately to prevent corrosion.
Q: The product solidified in the condenser. How do I recover it? A: Substituted tetralins can have high melting points.
-
Fix: Switch to an "Air Condenser" (no water flow) or use warm water (
) in the condenser jacket. Caution: Ensure your vacuum pump trap is efficient, as warm condensers let more vapor pass through to the pump.
References
-
Corning Inc. (2018). Recommended Care and Use of Laboratory Glassware. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[1][4][5] Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Removing unreacted starting material from acetyl tetralin mixtures
Welcome to the technical support center for the synthesis and purification of acetyl tetralin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when removing unreacted starting material from acetyl tetralin mixtures, a frequent issue following its synthesis via Friedel-Crafts acylation. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: How do I know if my acetyl tetralin product contains unreacted tetralin?
A common method for assessing the purity of your product and detecting the presence of starting material is Thin Layer Chromatography (TLC). By spotting your crude reaction mixture, a pure standard of tetralin, and a co-spot (a mixture of your crude product and the tetralin standard) on a TLC plate, you can visualize the separation of the components.[1] Unreacted tetralin will appear as a separate spot corresponding to the tetralin standard.
Q2: What are the key physical property differences between tetralin and acetyl tetralin that can be exploited for purification?
The significant differences in the physical properties of tetralin and acetyl tetralin are fundamental to their separation. Tetralin is a colorless liquid at room temperature, while acetyl tetralin is a solid. Their boiling points also differ substantially, which can be utilized in purification methods like distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| Tetralin | 132.20 | 206-208 | -35.8 | Insoluble[2] |
| 6-Acetyltetralin | 174.24 | ~312-313 | Not specified, but a solid at room temp. | Slightly soluble[3][4] |
Q3: What are the primary methods for removing unreacted tetralin from my acetyl tetralin mixture?
The two most common and effective laboratory-scale techniques for this purification are:
-
Recrystallization: This method leverages the differences in solubility between your desired product and impurities at different temperatures.
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase.[5]
Troubleshooting Guides: Purification Protocols
In-situ Reaction Monitoring: Thin Layer Chromatography (TLC)
Before proceeding with any purification, it is crucial to assess the composition of your crude reaction mixture.
Protocol: TLC Analysis of Acetyl Tetralin Reaction Mixture
-
Prepare your TLC plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of tetralin in a suitable solvent (e.g., ethyl acetate) and spot it on the starting line.
-
Lane 2 (Co-spot - Co): In a small vial, mix a small amount of your crude reaction mixture with the tetralin solution and spot it in the center.
-
Lane 3 (Reaction Mixture - RM): Dissolve a small amount of your crude reaction mixture in the same solvent and spot it on the right.
-
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a 9:1 ratio). Ensure the solvent level is below the starting line.
-
Visualize the plate: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The presence of a spot in the RM lane that has the same retention factor (Rf) as the SM lane indicates the presence of unreacted tetralin.[1]
Purification Method 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds from liquid impurities. Since acetyl tetralin is a solid and tetralin is a liquid at room temperature, this method is well-suited for this separation. The key is to select a solvent in which acetyl tetralin is soluble at high temperatures but sparingly soluble at low temperatures, while tetralin remains soluble at all temperatures.
Protocol: Recrystallization of Acetyl Tetralin
-
Solvent Selection: A good starting point for solvent screening is a non-polar solvent like hexane or heptane, as tetralin is highly soluble in these.[6] You can also try a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.[7] To test a solvent, add a small amount of your crude product to a test tube and add the solvent dropwise while heating. A good solvent will dissolve the product when hot and cause it to crystallize upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude acetyl tetralin mixture and the chosen recrystallization solvent. Heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified acetyl tetralin crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[8]
-
Drying: Dry the crystals in a vacuum oven or air dry them to remove any residual solvent.
Purification Method 2: Column Chromatography
Column chromatography provides a more rigorous separation based on the polarity of the compounds. Since tetralin is less polar than acetyl tetralin (due to the presence of the polar acetyl group), it will elute first from a normal-phase column.
Protocol: Column Chromatography of Acetyl Tetralin Mixture
-
Prepare the Column:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane) and pour it into the column, allowing it to pack evenly without any air bubbles.
-
Add another thin layer of sand on top of the silica gel.[9]
-
-
Load the Sample:
-
Dissolve the crude acetyl tetralin mixture in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Start the elution with a non-polar mobile phase, such as 100% hexane. This will cause the less polar tetralin to move down the column more quickly.
-
Collect fractions and monitor them by TLC to determine which fractions contain the unreacted tetralin.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the ethyl acetate concentration).[10] This will elute the more polar acetyl tetralin.
-
Continue to collect and monitor fractions by TLC.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure acetyl tetralin.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualization of Workflow
Caption: Decision workflow for purifying acetyl tetralin.
Logical Relationships in Purification
Caption: Logical steps for purification method selection.
References
-
1,2,3,4-TETRAHYDRONAPHTHALENE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Recrystallization with two solvents : r/Chempros. (2019, December 18). Reddit. Retrieved from [Link]
-
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. (2024, January 13). Reddit. Retrieved from [Link]
-
Schabron, J. F., Hurtubise, R. J., & Silver, H. F. (1977). Separation of hydroaromatics and polycyclic aromatic hydrocarbons and determination of tetralin and naphthalene in coal-derived solvents. Analytical Chemistry, 49(14). Retrieved from [Link]
-
Vera, W., & Banerjee, A. K. (n.d.). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. ResearchGate. Retrieved from [Link]
-
Recrystallization of Acetanilide. (2020, May 18). YouTube. Retrieved from [Link]
-
Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. (2021, June 22). Beilstein Journals. Retrieved from [Link]
-
A simple synthesis of 2-Acetyl-5-hydroxy-1,2,3,4 tetrahydronaphthalene. (n.d.). Arkivoc. Retrieved from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Tetralin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Santiago, M., & Strobel, S. (2013). Thin layer chromatography. Methods in Enzymology, 533, 303–324. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
-
SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. (n.d.). Retrieved from [Link]
-
acetyl tetralin 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? (2023, February 12). ResearchGate. Retrieved from [Link]
-
(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, March 2). ResearchGate. Retrieved from [Link]
-
Preparation of 1,2,3,4-tetrahydronaphthalene (tetralin; bacticin; benzocyclohexane). (n.d.). PrepChem. Retrieved from [Link]
-
6-Acetyl-1,2,3,4-tetrahydronaphthalene, 97% 5 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]
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Technical Support Center: Optimizing Methyl Lithium Addition to Tetralins
Welcome to the technical support center for optimizing the addition of methyl lithium to tetralin systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, we move beyond simple procedural lists to delve into the underlying principles that govern reaction outcomes, providing you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the addition of methyl lithium to tetralins. Each issue is presented in a question-and-answer format, offering not just a solution, but a rationale grounded in chemical principles.
Question 1: My reaction yield is consistently low, or I observe no product formation. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a methyl lithium addition to a tetralone is a common but solvable issue, often pointing to problems with reagent viability, reaction conditions, or competing side reactions.
Core Directive: Maintain Anhydrous Conditions and Low Temperatures. Methyl lithium is a highly reactive and pyrophoric reagent that reacts vigorously with water and requires scrupulously anhydrous conditions.[1][2] Most reactions involving methyl lithium are conducted below room temperature to mitigate its high reactivity and potential side reactions.[2]
Troubleshooting Steps:
-
Reagent Quality:
-
Titrate Your Methyl Lithium: The molarity of commercially available methyl lithium can decrease over time. Always titrate your reagent before use to ensure accurate stoichiometry. A fresh, accurately titrated reagent is paramount.
-
Visual Inspection: Solutions of methyl lithium should be clear and colorless to pale yellow. Precipitation or significant discoloration can indicate decomposition.
-
-
Reaction Temperature Control:
-
Critical Low Temperatures: These reactions are highly exothermic and temperature-sensitive.[1] Unintentional warming during the addition of methyl lithium can lead to a complete loss of product.[3] It is crucial to maintain a consistently low temperature, typically -78 °C (a dry ice/acetone bath), throughout the addition and initial reaction phase.
-
Slow Addition: Add the methyl lithium solution dropwise to the cooled solution of the tetralin substrate. This allows for better dissipation of the heat generated during the reaction.
-
-
Enolate Formation - The Primary Side Reaction:
-
The Causality: Methyl lithium is a strong base and can deprotonate the α-carbon of the tetralone to form a lithium enolate.[1][4] This is often a major competing pathway that consumes both starting material and reagent, leading to low yields of the desired tertiary alcohol.
-
Temperature's Role: At higher temperatures, the rate of deprotonation (enolate formation) can increase significantly relative to the rate of nucleophilic addition. This is a key reason why maintaining very low temperatures is critical for maximizing the yield of the addition product.
-
dot
Caption: Troubleshooting workflow for low product yield.
Question 2: I am getting a mixture of diastereomers. How can I improve the diastereoselectivity of the reaction?
Answer:
Achieving high diastereoselectivity in the addition of methyl lithium to a substituted tetralin is dependent on controlling the facial selectivity of the nucleophilic attack on the carbonyl. This is influenced by steric and electronic factors, which are in turn affected by temperature and solvent.
Core Directive: Understand the Controlling Stereochemical Models. The stereochemical outcome of nucleophilic additions to cyclic ketones is often rationalized by the Felkin-Ahn model or, in the presence of a nearby chelating group, the Cram Chelation model.[5][6][7]
-
Felkin-Ahn Model: This model predicts that the nucleophile will attack the carbonyl carbon from the least sterically hindered face, anti-periplanar to the largest substituent on the α-carbon.[8]
-
Cram Chelation Model: If the tetralin has a chelating group (e.g., a methoxy or benzyloxy group) at a suitable position, the lithium cation can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group.[6] This locks the conformation of the substrate and directs the nucleophilic attack from the less hindered face of this rigid chelated intermediate.[7] Lithium, however, is not a strongly chelating metal cation.[5]
Optimizing for Diastereoselectivity:
| Parameter | Effect on Diastereoselectivity | Rationale |
| Temperature | Lower temperatures generally lead to higher diastereoselectivity. | At lower temperatures, the transition states leading to the different diastereomers are more energetically distinct. The reaction will preferentially proceed through the lower energy transition state, leading to a higher diastereomeric ratio. This is a hallmark of kinetic control.[9] |
| Solvent | The choice of solvent can influence the aggregation state and reactivity of methyl lithium.[1] | Ethereal solvents like THF or diethyl ether are commonly used.[1] The solvent can affect the degree of aggregation of the organolithium species, which in turn can impact its steric bulk and reactivity, thereby influencing diastereoselectivity.[1] |
| Addition of Salts | The addition of lithium salts (e.g., LiBr, which is often present in commercial MeLi) can sometimes improve stereoselectivity.[10] | The salt can influence the aggregation state of the methyl lithium and the nature of the transition state. |
dot
Caption: Factors influencing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the addition of methyl lithium to tetralins?
While the optimal temperature can be substrate-dependent, a starting point of -78 °C is strongly recommended.[3][11] This temperature is conveniently maintained with a dry ice/acetone bath and is generally low enough to favor nucleophilic addition over enolization (kinetic control).[9] In some cases, slightly warmer temperatures (e.g., -40 °C) may be tolerated, but it is crucial to perform initial optimization experiments to determine the ideal temperature for your specific substrate.
Q2: Can I use n-butyllithium instead of methyl lithium?
While both are potent organolithium reagents, n-butyllithium is a stronger base and often more sterically hindered than methyl lithium.[2] This increased basicity can exacerbate the problem of enolate formation, leading to lower yields of the desired addition product. For the specific goal of adding a methyl group, methyl lithium is the more appropriate reagent.
Q3: How does the solvent affect the reaction?
Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard for methyl lithium reactions.[1] These solvents are crucial because they solvate the lithium cation, breaking down the oligomeric aggregates of methyl lithium into more reactive monomeric or dimeric species.[1] THF is generally a better coordinating solvent than diethyl ether. The choice of solvent can influence the reactivity and, in some cases, the stereoselectivity of the addition.[1] It is essential that the solvent is rigorously dried before use.
Q4: My reaction turns a brown or dark color upon adding the methyl lithium. Is this normal?
A color change is expected. However, a rapid darkening to a brown or black color, especially if the temperature is not well-controlled, can indicate decomposition of the reagent or the product, or significant side reactions. A pale yellow to light orange color is more typical for the lithium alkoxide intermediate.
Experimental Protocol: General Procedure for Methyl Lithium Addition to a Tetralone
This protocol provides a validated starting point. You may need to optimize conditions for your specific tetralin derivative.
-
Apparatus Setup:
-
Under an inert atmosphere (argon or nitrogen), assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Reaction Cooldown:
-
Dissolve the tetralone substrate in anhydrous THF (or diethyl ether) in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Methyl Lithium Addition:
-
Slowly add a titrated solution of methyl lithium (typically 1.1-1.5 equivalents) dropwise via syringe to the stirred solution of the tetralone.
-
Monitor the internal temperature to ensure it does not rise significantly during the addition.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by carefully quenching a small aliquot with a saturated aqueous solution of ammonium chloride.
-
-
Reaction Quench:
-
Once the reaction is complete, slowly and carefully quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Caution: The quench is exothermic.
-
-
Workup:
-
Allow the reaction mixture to warm to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired tertiary alcohol.
-
References
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Exploring the Synthesis and Reactivity of Methyllithium. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2024, from [Link]
-
Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. Retrieved February 8, 2024, from [Link]
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. (n.d.). University of Rochester. Retrieved February 8, 2024, from [Link]
-
Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved February 8, 2024, from [Link]
-
Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved February 8, 2024, from [Link]
-
Solvent Activity in Electrolyte Solutions Controls Electrochemical Reactions in Li-Ion and Li-Sulfur Batteries. (2025, August 6). ResearchGate. Retrieved February 8, 2024, from [Link]
-
(PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Lithium enolates & enolate equivalents. (2024, July 15). Making Molecules. Retrieved February 8, 2024, from [Link]
-
Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 8, 2024, from [Link]
-
9.4: Diastereoselective Addition to Aldehydes and Ketones. (2020, August 15). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
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An ethyl methyl sulfone co-solvent eliminates macroscopic morphological instabilities of lithium metal anode. (2019, March 14). PubMed. Retrieved February 8, 2024, from [Link]
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III Enolate Chemistry. (n.d.). University of Bath. Retrieved February 8, 2024, from [Link]
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Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
-
Ketone, cyclohexyl methyl. (1969). Organic Syntheses. Retrieved February 8, 2024, from [Link]
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Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. (2017, September 19). PubMed. Retrieved February 8, 2024, from [Link]
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Methyllithium-Promoted Wittig Rearrangements of α-Alkoxysilanes. (1999). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
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Methyllithium. (n.d.). ChemEurope.com. Retrieved February 8, 2024, from [Link]
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Chelation control and Felkin-Anh. (n.d.). Swarthmore College. Retrieved February 8, 2024, from [Link]
-
The Reactions of Tris(Trimethylsilyl)Methyl Lithium with Some Epoxides. (2025, August 7). ResearchGate. Retrieved February 8, 2024, from [Link]
-
An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]
-
Schlenk's Legacy—Methyllithium Put under Close Scrutiny. (2022, December 28). National Institutes of Health. Retrieved February 8, 2024, from [Link]
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Organolithium reagent. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
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Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates. (n.d.). University of Eastern Piedmont. Retrieved February 8, 2024, from [Link]
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Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2022, September 20). University of Eastern Piedmont. Retrieved February 8, 2024, from [Link]
-
felkin-ahn and cram chelate. (n.d.). Harvey Mudd College. Retrieved February 8, 2024, from [Link]
-
Amines as Co‐Solvents in n‐Butyllithium Addition to α‐Chiral Aldehydes. (n.d.). Sci-Hub. Retrieved February 8, 2024, from [Link]
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Controlling isomerization during tetralin derivative synthesis
Technical Support Center: Synthesis of Tetralin Derivatives
A Senior Application Scientist's Guide to Controlling Isomerization
Welcome to our dedicated technical support center for the synthesis of tetralin derivatives. As a Senior Application Scientist, I understand that navigating the complexities of synthetic organic chemistry requires not only procedural knowledge but also a deep understanding of the underlying reaction mechanisms. Isomerization is a frequent and often frustrating challenge in the synthesis of the tetralin scaffold, a crucial component in numerous pharmaceuticals and biologically active compounds.[1][2]
This guide is designed to move beyond simple protocols. It is structured as a dynamic troubleshooting resource to help you diagnose and solve specific experimental issues. We will explore the causality behind these challenges and provide field-proven strategies to ensure your synthesis yields the desired isomer with high purity and efficiency.
Troubleshooting Guide: Common Isomerization Issues & Solutions
This section addresses specific, practical problems you may encounter in the lab. Each question is followed by an in-depth explanation of the cause and a set of actionable solutions, including detailed protocols.
Q1: My naphthalene hydrogenation is yielding significant amounts of decalin. How can I improve selectivity for tetralin?
Probable Cause: Over-hydrogenation is a common side reaction where the desired tetralin product is further reduced to decahydronaphthalene (decalin).[3] This occurs when the reaction conditions or catalyst are too aggressive, failing to stop at the intermediate stage.
Mechanistic Insight: The hydrogenation of naphthalene to tetralin is typically faster than the subsequent hydrogenation of tetralin to decalin. However, catalysts with high hydrogenation activity (like Platinum or Nickel under harsh conditions) and elevated temperatures or hydrogen pressures can easily drive the reaction to completion.[4][5]
Solutions & Protocols:
-
Catalyst Selection: The choice of metal catalyst is paramount. While Pt and Ni are highly active, Palladium (Pd) often provides a better balance, favoring tetralin formation with lower isomerization and over-hydrogenation activity.[6][7]
-
Recommendation: Switch from a Pt-based catalyst to a supported Pd catalyst (e.g., 5% Pd/C or Pd/Al₂O₃). NiMo/Al₂O₃ is another excellent choice known for high tetralin selectivity.[8]
-
-
Temperature Control: Higher temperatures can increase the rate of over-hydrogenation.[4]
-
Pressure Management: High hydrogen pressure drives the equilibrium towards the fully saturated product.
-
Recommendation: Operate at a moderate hydrogen pressure, typically in the range of 4-6 MPa.[4]
-
Workflow for Optimizing Naphthalene Hydrogenation
Caption: Optimization workflow for selective naphthalene hydrogenation.
Q2: I'm observing the formation of naphthalene as a major byproduct during a reaction intended to modify a tetralin derivative. What is causing this and how can it be prevented?
Probable Cause: Your tetralin derivative is undergoing dehydrogenation (aromatization) back to a naphthalene derivative. This is a thermodynamically favorable process often catalyzed by Lewis or Brønsted acids, certain metal catalysts, or high temperatures.[8]
Mechanistic Insight: Dehydrogenation can occur on Lewis acid sites of catalyst supports (like zeolites) or via metal-catalyzed pathways. It is an endothermic process, so it is favored by higher temperatures. In the context of heavy oil upgrading, tetralin is often used as a hydrogen donor, intentionally undergoing dehydrogenation; this same reactivity can be an unwanted side reaction in fine chemical synthesis.[8]
Solutions & Protocols:
-
Reduce Reaction Temperature: This is the most direct way to disfavor the endothermic dehydrogenation reaction.[9]
-
Increase Hydrogen Pressure: If your reaction is compatible with a hydrogen atmosphere (e.g., not a hydrogenation), applying H₂ pressure can shift the equilibrium away from the dehydrogenated product according to Le Chatelier's principle. This also helps reduce coke formation on the catalyst.[9]
-
Catalyst and Support Choice: Avoid highly acidic supports like zeolites (e.g., MOR, FAU) which have been shown to promote naphthalene formation via their Lewis acid sites. If using a metal catalyst, choose one with lower dehydrogenation activity. For instance, while NiMo catalysts are active for both hydrogenation and dehydrogenation, reaction conditions dictate the outcome.[8]
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). The presence of oxygen can promote oxidative aromatization.
Q3: My Friedel-Crafts reaction on a tetralin substrate is producing a mixture of positional isomers. How can I improve regioselectivity?
Probable Cause: Friedel-Crafts alkylations and acylations are classic electrophilic aromatic substitutions prone to issues of regioselectivity and, in the case of alkylation, carbocation rearrangement. The reaction can be under either kinetic or thermodynamic control, yielding different isomer distributions.
Mechanistic Insight: The formation of the carbocation intermediate is a critical step.[10] Strong Lewis acids and high temperatures can provide enough energy for the initially formed carbocation to rearrange to a more stable species, or for an initial, kinetically favored product to isomerize to a more thermodynamically stable one. Milder conditions favor the kinetic product.[10]
Solutions & Protocols:
-
Use Milder Lewis Acids: Instead of strong Lewis acids like AlCl₃, consider using milder alternatives such as FeCl₃, ZnCl₂, or BF₃·Et₂O.[11] This reduces the likelihood of carbocation rearrangement and product isomerization.
-
Lower the Reaction Temperature: Running the reaction at 0°C or even lower temperatures will strongly favor the kinetically controlled product, which is often the desired one.
-
Favor Acylation over Alkylation: Friedel-Crafts acylation is generally less prone to rearrangement than alkylation because the resulting acylium ion is resonance-stabilized. If possible, perform an acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired alkyl-substituted tetralin.
Comparative Data on Lewis Acid Impact in Cascade Cyclizations [11]
| Entry | Lewis Acid | Amount (mol %) | cis/trans Ratio | Yield (%) |
| 1 | AlCl₃ | 110 | 51:49 | 50 |
| 2 | Et₂AlCl | 110 | 50:50 | 55 |
| 3 | BF₃·Et₂O | 110 | 85:15 | 75 |
| Data adapted from a study on Prins/Friedel-Crafts cascade reactions to highlight how Lewis acid choice can influence stereochemical and yield outcomes.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways that lead to isomerization during tetralin synthesis?
There are three primary mechanistic pathways:
-
Hydrogenation/Dehydrogenation Equilibrium: The reaction between naphthalene, tetralin, and decalin is reversible under certain catalytic conditions. High temperatures can favor dehydrogenation of tetralin back to naphthalene, while aggressive hydrogenation conditions can push it to decalin.[8]
-
Acid-Catalyzed Rearrangements: The presence of Brønsted or Lewis acid sites, either from the catalyst, the support (e.g., zeolites), or reagents (e.g., in Friedel-Crafts reactions), can protonate the substrate or generate carbocation intermediates.[10] These intermediates can undergo hydride or alkyl shifts to form more stable isomers before the final product is formed.
-
Ring Contraction: A specific type of acid-catalyzed rearrangement where the six-membered saturated ring of tetralin contracts to a five-membered ring, forming methylindane derivatives. This has been observed to occur on weak Brønsted acid sites.
Pathways in Tetralin Synthesis and Isomerization
Caption: Competing reactions during tetralin synthesis.
Q2: How does the choice of metal catalyst (Pt vs. Pd vs. Ni) influence cis/trans isomerization during subsequent hydrogenation to decalin?
While the primary goal is often to stop at tetralin, if the synthesis target is a decalin derivative, controlling the cis/trans stereochemistry is crucial. The metal catalyst plays a key role here.
-
Palladium (Pd): Exhibits low isomerization activity. The trans/cis ratio of decalin formed over a Pd catalyst tends to remain constant regardless of the tetralin conversion level.[6][7] This suggests the product ratio is determined by the intrinsic selectivity of the hydrogenation step itself.
-
Platinum (Pt) and Nickel (Ni): Both catalysts show significant cis-to-trans isomerization activity, especially at high tetralin conversion rates.[6][7] As the reaction proceeds and the concentration of tetralin decreases, the initially formed cis-decalin can re-adsorb onto the catalyst surface and isomerize to the more thermodynamically stable trans-decalin.[6][12] At high conversion, Ni catalysts tend to yield the lowest trans/cis ratio, making them potentially useful if the cis isomer is desired.[7]
The competition for catalyst sites between tetralin and the decalin products is a key factor; high concentrations of tetralin inhibit the re-adsorption and isomerization of cis-decalin.[6]
References
-
Comparative Study of the Hydrogenation of Tetralin on Supported Ni, Pt, and Pd Catalysts. (n.d.). University of Oklahoma. [Link]
-
Resasco, D. E., et al. (2007). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. University of Oklahoma. [Link]
-
Resasco, D. E., et al. (2007). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. Applied Catalysis A: General. [Link]
-
Bykova, M. V., et al. (2020). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. [Link]
-
(2004). A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. ResearchGate. [Link]
-
Reddy, R., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoannulen-7-ols. Beilstein Journal of Organic Chemistry. [Link]
-
TETRALIN. (n.d.). Ataman Kimya. [Link]
-
Mohammed, I., et al. (2020). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI. [Link]
-
Santikunaporn, M., et al. (2004). Ring opening of decalin and tetralin on HY and Pt/HY zeolite catalysts. University of Oklahoma. [Link]
-
Villa, R., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. PMC. [Link]
-
Singh, H., et al. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. [Link]
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Zosim, T. P., et al. (2024). New approach to the synthesis of functionalized tetralins via the TaCl5-mediated reaction 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. ChemRxiv. [Link]
-
Nomination Background: Tetralin (CASRN: 119-64-2). (1991). National Toxicology Program. [Link]
-
Zhuang, Z., et al. (2021). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. Semantic Scholar. [Link]
-
Mohammed, I., et al. (2020). Hydrogenation and dehydrogenation of Tetralin and Naphthalene to explore heavy oil upgrading using NiMo/Al>2>O>3> and CoMo/Al>2>O>3> catalysts heated with steel balls via induction. University of Birmingham Research Portal. [Link]
-
Tetralin - Wikipedia. (n.d.). Wikipedia. [Link]
-
Diastereoselective intramolecular Friedel-Crafts alkylation of tetralins. (2011). PubMed. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2021). ACS Publications. [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2021). PMC. [Link]
-
Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. (2021). Beilstein Archives. [Link]
-
Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. (2023). PMC. [Link]
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- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Tetralin Extraction & Phase Separation
Status: Operational Ticket ID: TET-SEP-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Density Trap"
Welcome to the Tetralin Extraction Support Hub. If you are here, you are likely staring at a separatory funnel where the interface between your organic phase (Tetralin) and aqueous phase is either non-existent, floating in the middle, or trapped in a stubborn emulsion ("rag layer").
The Core Problem: Tetralin (1,2,3,4-Tetrahydronaphthalene) presents a unique physical challenge. Its density at 20°C is approximately 0.970 g/mL [1].[1][2] Pure water is 0.998 g/mL .
This density difference (
Module 1: The Physics of Failure (Diagnostic)
To solve the issue, we must first quantify it. We apply Stokes’ Law to understand why your separation is stalled.
Where:
- = Velocity of phase separation (droplet settling speed)[3]
- = Gravitational acceleration[3]
- = Radius of the droplet
-
= Density difference (
) - = Viscosity of the continuous phase
Diagnostic Table: Why Your Extraction Failed
| Variable | The Tetralin Factor | Impact on Separation |
| Density Difference ( | CRITICAL: | Near Zero Velocity. The driving force for separation is too weak to overcome Brownian motion. |
| Droplet Radius ( | Emulsions create microscopic droplets ( | Since |
| Viscosity ( | Tetralin is moderately viscous (2.02 cP) compared to water (1.0 cP). | Higher viscosity increases drag, further slowing separation. |
| Interfacial Tension | Peroxides (impurities) act as surfactants. | Lowers tension, preventing droplets from coalescing (increasing |
Module 2: Troubleshooting Protocols
Decision Logic: The Troubleshooting Flow
The following diagram outlines the logical pathway for resolving your specific phase separation issue.
Figure 1: Decision matrix for diagnosing and resolving Tetralin/Water phase separation issues.
Protocol A: Density Modification ("Salting Out")
Use Case: When the interface is indistinct or the phases are "floating" inside each other.
Mechanism: Increasing
-
Prepare Saturated Brine: Dissolve NaCl in distilled water until no more salt dissolves (
g/100mL). -
Add to Funnel: Add a volume of brine equal to 20% of your aqueous phase volume.
-
Agitate Gently: Swirl (do not shake vigorously) to mix the aqueous phase without creating fine emulsions.
-
Observe: The aqueous phase density will rise to
g/mL.-
Result:
increases from to , forcing the Tetralin (0.97 g/mL) to the top rapidly.
-
Protocol B: The "Peroxide Scrub"
Use Case: Persistent emulsions (rag layers) that refuse to break. Mechanism: Tetralin forms peroxides upon air exposure [2].[1] These peroxides act as amphiphilic surfactants, stabilizing the oil-water interface.
-
Test: Dip a KI (Potassium Iodide) starch test strip into the Tetralin layer.
-
Wash (Chemical Removal):
-
Wash the organic phase with 10% aqueous Ferrous Sulfate (
) or Sodium Metabisulfite ( ). -
Warning: This reaction is exothermic. Cool if necessary.
-
-
Re-Extraction: Once the surfactants are neutralized, proceed with standard separation.
Protocol C: Mechanical Separation (Centrifugation)
Use Case: When chemical modification is impossible (e.g., pH sensitive samples).
Mechanism: Increases the
-
Transfer: Move the emulsion from the separatory funnel to glass centrifuge tubes (ensure chemical compatibility).
-
Balance: Weigh tubes to ensure perfect balance.
-
Spin: Centrifuge at 2,000–3,000 RCF (g) for 5 minutes at 20°C.
-
Note: Do not refrigerate below 10°C, as Tetralin viscosity increases, counteracting the separation benefit.
-
-
Recover: Use a Pasteur pipette to recover the distinct layers.
Module 3: Frequently Asked Questions (FAQs)
Q: Can I just wait for the phases to separate?
A: With Tetralin, usually no . Because
Q: I added Dichloromethane (DCM) to extract, and now I have three layers. What happened?
A: You created a density gradient. DCM (
-
Fix: Mix the organic solvents thoroughly before adding the aqueous phase, or add enough DCM so the combined organic density is significantly
g/mL.
Q: Why is my Tetralin turning yellow? A: This indicates oxidation and peroxide formation. Old Tetralin should be distilled over sodium or passed through activated alumina before use to prevent emulsion issues downstream [2].
Q: Can I use heat to break the emulsion?
A: Use caution. While heating reduces viscosity (
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8404, Tetralin. Retrieved from [Link]
-
Trucent. Stokes' Law and Liquid-Liquid Separation Physics. Retrieved from [Link]
-
Loba Chemie. Material Safety Data Sheet: Tetralin. Retrieved from [Link]
For further assistance, please contact the Applications Engineering team with your specific solvent ratios and solute properties.
Sources
- 1. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heat Transfer Fluid 1,2,3,4-Tetrahydronaphthalene China Manufacturers Suppliers Factory Exporter [kylin-chemicals.com]
- 3. edibotopic.com [edibotopic.com]
- 4. Effects of Surfactant Volume Fraction on the Antioxidant Efficiency and on The Interfacial Concentrations of Octyl and Tetradecyl p-Coumarates in Corn Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. louisville.edu [louisville.edu]
Technical Support Center: High-Purity Isolation of 1,1-Dimethyl-4-Acetyl-Tetralin (DMAT)
Current Status: Operational Ticket Focus: Purification & Analysis Optimization Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
1,1-dimethyl-4-acetyl-tetralin (DMAT) is a functionalized tetrahydronaphthalene derivative.[1] Unlike common aromatic ketones produced via Friedel-Crafts acylation, DMAT carries the acetyl group on the benzylic carbon (C4) of the saturated ring . This structural nuance introduces specific purification challenges:
-
Volatility: The molecule is a high-boiling liquid (bp 69°C at 0.07 mmHg), making vacuum distillation the primary isolation method.[1]
-
Chirality: The C4 position is a stereocenter.[1] "High purity" for biological or advanced analytical applications often requires enantiomeric resolution.[1]
-
Precursor Contamination: Synthesis typically involves 1,1-dimethyl-tetralin-4-carboxylic acid , necessitating rigorous acid-base workups to prevent contamination.[1]
This guide provides a modular workflow to achieve >99% chemical purity and analytical verification.
Module 1: Purification Logic & Workflow
The following decision tree outlines the critical path from crude reaction mixture to analytical standard.
Figure 1: Purification workflow for 1,1-dimethyl-4-acetyl-tetralin, prioritizing acid removal and vacuum distillation.
Module 2: Chemical & Physical Isolation Protocols
Protocol A: Chemical Remediation (Acid Removal)
Objective: Remove unreacted 1,1-dimethyl-tetralin-4-carboxylic acid. Why: The starting acid has a high boiling point and can co-distill or streak on chromatography columns.[1]
-
Dilution: Dilute the crude reaction mixture (post-quenching) with Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Alkaline Extraction: Wash the organic phase 3x with 10% Sodium Carbonate (Na₂CO₃) .[1]
-
Note: Bicarbonate is safer but Carbonate ensures deprotonation of stubborn organic acids.[1]
-
-
Verification: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, the acid precursor is being successfully removed.[1]
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) , not Sodium Sulfate, for faster water removal before distillation.[1]
Protocol B: High-Vacuum Distillation (Primary Isolation)
Objective: Isolate the bulk ketone from heavy tars and inorganic salts.[1]
| Parameter | Setting / Value | Notes |
| Pressure | < 0.1 mmHg | Critical.[1][2][3] At atmospheric pressure, DMAT may decompose.[1] |
| Bath Temp | 85–95°C | Maintain ΔT ~20°C above boiling point. |
| Vapor Temp | 69°C (@ 0.07 mmHg) | Collect the main fraction only when temp stabilizes.[1] |
| Condenser | -10°C (Glycol/Water) | Essential to prevent loss of product to the vacuum pump.[1] |
Module 3: Chromatographic Refinement
If distillation yields <98% purity, or if the "carbinol" impurity (formed by over-alkylation with Methyl Lithium) is present, use Flash Chromatography.[1]
Protocol C: Flash Chromatography (Silica Gel)
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 98:2 → 90:10).[1]
-
Elution Order:
Module 4: Analytical Verification (QA/QC)
Method 1: Gas Chromatography (GC-FID/MS)
Best for: Volatile purity and residual solvent analysis.[1]
-
Column: DB-5ms or HP-5 (30m x 0.25mm, 0.25µm film).[1]
-
Inlet: 250°C, Split 50:1.
-
Oven: 60°C (1 min) → 10°C/min → 280°C (5 min).
-
Retention: DMAT will elute as a sharp peak; carbinol impurities often show "tailing."[1]
Method 2: Chiral HPLC (Enantiomeric Purity)
Best for: Separating the (R) and (S) enantiomers at the C4 position.[1]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose based) .[1]
-
Mobile Phase: n-Hexane : Isopropanol (98:2 to 90:10).[1]
-
Mode: Isocratic Normal Phase.[1]
-
Detection: UV @ 254 nm (Aromatic ring absorption).[1]
Troubleshooting & FAQs
Q1: The distillate is cloudy or has water droplets.
Diagnosis: Incomplete drying or "azeotropic" carryover.[1] Fix: Redissolve the distillate in Dichloromethane (DCM), dry over activated 4Å Molecular Sieves for 4 hours, filter, and remove solvent via rotary evaporation.
Q2: IR spectrum shows a broad band at 3400 cm⁻¹.[1] Purity is low.
Diagnosis: Presence of 1-(1,1-dimethyl-1,2,3,4-tetrahydronaphthalen-4-yl)ethanol .[1] This occurs if the Methyl Lithium reaction was not strictly controlled or if the ketone was reduced.[1] Fix: Perform Protocol C (Flash Chromatography) . The hydroxyl group makes the impurity significantly more polar than the ketone, allowing easy separation on silica.[1]
Q3: My GC chromatogram shows a "split" peak for the main product.
Diagnosis:
-
Enantiomers: If using a standard column (DB-5), this is unlikely unless the column is chiral.[1]
-
Diastereomers: Unlikely for DMAT unless other stereocenters exist (e.g., impurities in the 1,1-dimethyl starting material).[1]
-
Column Overload: You injected too much sample. Fix: Dilute sample 1:100 in Hexane and re-inject. If the split persists, check for regioisomers (e.g., acetyl group on the aromatic ring, though synthesis via the acid chloride usually prevents this).[1]
Q4: The yield is low, and a viscous residue remains in the distillation flask.
Diagnosis: Thermal polymerization or decomposition of the product/impurities. Fix: Ensure the vacuum is strictly <0.1 mmHg. Higher temperatures required for poor vacuum will degrade the tetralin ring system or cause tar formation.[1]
References
-
PrepChem. "Synthesis of 1,1-dimethyl-4-acetyl-tetralin."[1][3] PrepChem.com.[1] Accessed 2024.[1][4][5] Link
-
Deprez-Poulain, R., et al. "Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives... by liquid chromatography on cellulose chiral stationary phases."[6][7] Journal of Chromatography A, 2000.[1] Link
-
PubChem. "1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene (Precursor Data)." National Library of Medicine.[1] Link[1]
Sources
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Common impurities in synthesized 1,1-dimethyl-4-acetyl-tetralin
Welcome to the Technical Support Center for Polycyclic Aromatic Synthesis . This guide addresses the synthesis, purification, and impurity profiling of 1,1-dimethyl-4-acetyl-tetralin (DMAT) .
Topic: Troubleshooting Common Impurities in 1,1-Dimethyl-4-Acetyl-Tetralin Cas Number (Related): 66327-54-6 (Generic Tetralin derivatives context); Specific isomer references in Patent EP0024306. Support Level: Tier 3 (Process Chemistry & R&D)
Part 1: The Technical Triage (Start Here)
Before troubleshooting impurities, we must validate your synthesis route. DMAT is a regio-irregular isomer. The position of the acetyl group (C4 - benzylic/aliphatic ring) is thermodynamically disfavored compared to the aromatic ring (C6/C7) during standard electrophilic substitution.
Select your synthesis method to jump to the relevant troubleshooting:
-
Method A: Friedel-Crafts Acetylation of 1,1-dimethyltetralin.
-
Status:CRITICAL ERROR. This route does not yield 4-acetyl-tetralin as the major product.
-
Go to:
-
-
Method B: Nucleophilic Methylation of 1,1-dimethyl-tetralin-4-carboxylic acid (via MeLi or Grignard).
-
Status:VALID ROUTE.
-
Go to:
-
-
Method C: Radical Oxidation / Benzylic Functionalization.
-
Status:HIGH IMPURITY RISK.
-
Go to:
-
Section 1: The Regioselectivity Trap (Friedel-Crafts Route)
User Complaint: "I acetylated 1,1-dimethyltetralin using Acetyl Chloride/AlCl3. The GC-MS shows a single peak, but the NMR doesn't match the literature for the 4-acetyl isomer. It smells musky, not fruity/tobacco-like."
Diagnosis: You have synthesized 1,1-dimethyl-6-acetyl-tetralin , not the 4-acetyl target. In 1,1-dimethyltetralin, the aromatic ring is electron-rich. The C6 and C7 positions are sterically accessible and electronically activated. The C4 position is on the saturated ring; Friedel-Crafts acylation cannot occur directly on an aliphatic carbon under standard conditions.
The "Impurity" is actually your Major Product:
| Component | Structure Description | Mechanism of Formation | Detection (1H NMR) |
| Target (DMAT) | Acetyl group on C4 (Saturated Ring) | Impossible via direct F-C | Methine doublet at ~3.5 ppm (Benzylic) |
| Major Impurity (6-Acetyl) | Acetyl group on C6 (Aromatic Ring) | Electrophilic Aromatic Substitution | Aromatic protons shifted downfield; Acetyl singlet ~2.5 ppm |
| Minor Impurity (5/7-Acetyl) | Acetyl group on C5 or C7 | Regioisomers of EAS | Different aromatic splitting patterns |
Corrective Action: Abort this route. You cannot migrate the acetyl group from the aromatic ring to the benzylic position (C4) efficiently. You must switch to Method B (constructing the functionality on the saturated ring).
Section 2: Organometallic Side-Reactions (Carboxylic Acid Route)
User Complaint: "I reacted 1,1-dimethyl-tetralin-4-carboxylic acid with Methyllithium (MeLi). Yield is low (40-50%), and I see a persistent impurity that is difficult to distill."
Root Cause: The reaction of a carboxylic acid with organolithiums (or Grignards) to form a ketone requires precise stoichiometry (2 equivalents of MeLi). The most common impurity arises from triple addition (over-alkylation) leading to the tertiary alcohol.
Impurity Profile Table: Organometallic Route
| Impurity Name | Structure | Origin | Troubleshooting / Removal |
| Impurity A: The Tertiary Alcohol | 2-(1,1-dimethyl-1,2,3,4-tetrahydronaphthalen-4-yl)propan-2-ol | Over-addition: The intermediate ketone reacts with excess MeLi before quench. | TLC/GC: More polar than target. Fix: Reverse addition at -78°C; Ensure strict 2.0 eq stoichiometry. |
| Impurity B: The Unreacted Acid | 1,1-dimethyl-tetralin-4-carboxylic acid | Under-reaction: Insufficient MeLi (1 eq only deprotonates the acid). | Workup: Wash organic phase with dilute NaOH. The acid will partition into the aqueous layer. |
| Impurity C: The Methyl Ester | Methyl 1,1-dimethyl-tetralin-4-carboxylate | Quench Error: If reaction is quenched with Methanol instead of water/acid while active species remain. | Hydrolysis: Saponify crude mixture to revert to acid, then restart. |
| Impurity D: Dehydration Alkene | Isopropylidene derivative | Acidic Workup: The tertiary alcohol (Impurity A) dehydrates under strong acid workup. | Prevention: Use saturated NH4Cl for quenching, not HCl. |
Protocol Adjustment (The "Self-Validating" Fix):
-
Titrate MeLi: Ensure your reagent quality. Old MeLi leads to under-reaction (Impurity B).
-
Temperature Control: Add MeLi to the acid at 0°C, then warm to reflux.
-
TMSCl Quench (Advanced): To prevent Impurity A (Alcohol), quench the reaction with Trimethylsilyl chloride (TMSCl) before aqueous workup. This traps the tetrahedral intermediate, preventing the ketone from forming during the reaction mixture where it could be attacked again.
Section 3: Oxidation Byproducts (Radical Route)
User Complaint: "I am oxidizing 1,1-dimethyltetralin to get the 4-ketone, then doing a Grignard. The mixture is a mess."
Diagnosis: Benzylic oxidation is notoriously non-selective.
Common Impurities:
-
1,1-dimethyl-4-tetralone: The intermediate ketone. If not fully converted in the subsequent Grignard step, this remains.
-
1,1-dimethyl-4-hydroxy-tetralin: Over-reduction or incomplete oxidation product.
-
Ring-Contracted Indanes: Radical rearrangements can cause the 6-membered saturated ring to contract to a 5-membered indane system with an exocyclic methyl.
Visual Troubleshooting Guide (Pathway Logic)
The following diagram illustrates the divergence between the "Trap" route (Friedel-Crafts) and the "Target" route, highlighting where specific impurities enter the workflow.
Caption: Synthesis decision tree showing the divergence between the incorrect Friedel-Crafts route (yielding 6-acetyl) and the correct Organometallic route, with associated impurity risks.
FAQ: Rapid Fire Troubleshooting
Q1: Can I separate the 4-acetyl and 6-acetyl isomers if I accidentally made a mixture?
-
A: Separation is extremely difficult via distillation due to similar boiling points (approx 69°C at 0.07 mmHg). Preparative HPLC or careful fractional crystallization of semicarbazone derivatives is required. It is more cost-effective to restart using the correct synthesis.
Q2: My product has a strong "vinegar" smell.
-
A: This indicates Impurity B (Unreacted Acid) . The 4-carboxylic acid precursor has a pungent, acrid odor. Wash your organic phase with 10% NaHCO3. If the smell persists, you may have trapped acetic acid if you used an acidic hydrolysis step—ensure thorough drying under high vacuum.
Q3: The NMR shows a doublet at 1.2 ppm and a septet at 2.8 ppm. Is this DMAT?
-
A: No. That pattern is characteristic of an Isopropyl group . You likely have a p-cymene derivative or a ring-opened impurity. DMAT should show a sharp singlet for the acetyl methyl group (~2.1-2.2 ppm) and a distinct pattern for the benzylic proton at C4.
Q4: Why is the 4-acetyl isomer preferred for certain fragrance applications over the 6-acetyl?
-
A: While the 6-acetyl (Tonalid type) is a standard musk, the 4-acetyl isomer (DMAT) possesses unique "tobacco, rose, and honey" notes due to the different spatial orientation of the acetyl group relative to the gem-dimethyls. This makes it a valuable modifier in "Tabac" type perfumes [1].
References
-
Wiegers, W. J., et al. (1981). Substituted tetralines and indanes, use of as perfuming and/or flavouring agents.[1] European Patent EP0024306B1. Available at:
-
Gore, P. H., & Jehangir, M. (1979). Friedel–Crafts acylations of aromatic hydrocarbons.[2][3][4][5] Part XII. Journal of the Chemical Society, Perkin Transactions 1.[2] (Validating the regioselectivity of aromatic vs aliphatic acetylation). Available at: [Link][2][5]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. EP0024306A2 - Neue substituierte Tetraline und Indane (I), Verwendung von (I) als Riech- und/oder Geschmackstoffe sowie Riech- und/oder Geschmackstoffkompositionen mit einem Gehalt an (I) - Google Patents [patents.google.com]
- 2. Sci-Hub. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations / J. Chem. Soc., Perkin Trans. 1, 1979 [sci-hub.box]
- 3. Friedel-Crafts acylation with amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Friedel–Crafts acylations of aromatic hydrocarbons. Part XIV. Monoacetylation and monobenzoylation of 2,7-dimethylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Scale-Up of Dimethyl Acetyl Tetralin Production: A Technical Support Guide
Welcome to the technical support center for the production of dimethyl acetyl tetralin, a key intermediate in various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with scaling up its synthesis. We will move beyond theoretical steps to explain the "why" behind experimental choices, ensuring a robust and reproducible process.
The industrial synthesis of dimethyl acetyl tetralin, particularly the widely used fragrance ingredient 6-acetyl-1,1,2,4,4,7-hexamethyltetralin (AHTN), predominantly relies on the Friedel-Crafts acylation of the corresponding polyalkyl-substituted tetralin. While straightforward in principle, scaling this reaction from the laboratory bench to pilot and production scales introduces a host of challenges that can impact yield, purity, and process safety.
This guide is structured in a question-and-answer format to directly address the common issues encountered during the scale-up process.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your scale-up experiments.
Reaction & Synthesis
Q1: We are experiencing a significant drop in yield and an increase in colored impurities upon scaling up our Friedel-Crafts acylation. What is the likely cause and how can we mitigate this?
A1: This is a classic scale-up challenge primarily linked to exotherm management . The Friedel-Crafts acylation is a highly exothermic reaction. In a small-scale laboratory setting, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. However, as the reactor size increases, this ratio decreases dramatically, making it difficult to remove the heat generated by the reaction.
Causality: Uncontrolled temperature spikes can lead to several undesirable outcomes:
-
Side Reactions: Higher temperatures can promote side reactions such as polysubstitution, where more than one acetyl group is added to the aromatic ring, or rearrangement of the acylium ion, leading to isomeric impurities.[1]
-
Product Decomposition: The desired product or reactants may degrade at elevated temperatures, forming colored, often tar-like, impurities.
-
Reduced Catalyst Selectivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), can exhibit reduced selectivity at higher temperatures, further contributing to byproduct formation.
Troubleshooting Protocol:
-
Slow and Controlled Reagent Addition: The addition of the acylating agent (acetyl chloride) to the mixture of the tetralin substrate and Lewis acid should be done portion-wise or via a syringe pump at a rate that allows the cooling system to maintain the desired temperature.
-
Efficient Cooling: Ensure your reactor is equipped with a sufficiently powerful cooling system. For larger reactors, internal cooling coils in addition to a jacketed cooling system may be necessary.
-
Solvent Selection: The choice of solvent can influence heat dissipation. A solvent with a good heat capacity and a boiling point that allows for reflux cooling can be beneficial. However, be mindful that polar solvents can complex with the Lewis acid catalyst.
-
Dilution: Increasing the solvent volume can help to better manage the exotherm by providing a larger thermal mass.[2] However, this may impact reaction kinetics and increase processing time and cost.
Q2: We are observing the formation of multiple product isomers. How can we improve the regioselectivity of our acylation?
A2: The formation of isomers is a common issue in Friedel-Crafts acylation, especially with highly activated aromatic rings. The directing effects of the alkyl substituents on the tetralin ring will influence the position of acylation.
Causality:
-
Steric Hindrance: The bulky alkyl groups on the tetralin ring will sterically hinder acylation at certain positions.
-
Electronic Effects: Alkyl groups are electron-donating and will activate the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.
-
Reaction Temperature: As mentioned, temperature can influence the kinetic versus thermodynamic product distribution.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Lowering the reaction temperature generally favors the formation of the kinetically controlled product, which may be the desired isomer. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) can sometimes offer different selectivity profiles.[3]
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate carbocation and thus the product distribution. Experimenting with different solvents of varying polarity may be beneficial.
Catalyst-Related Issues
Q3: Our reaction is stalling before completion, suggesting catalyst deactivation. What are the common causes and how can we prevent this?
A3: Deactivation of the Lewis acid catalyst is a frequent problem in Friedel-Crafts acylation.[1]
Causality:
-
Moisture: Aluminum chloride is extremely hygroscopic and reacts violently with water. Any moisture in the reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.[4]
-
Complexation with Product: The ketone product of the acylation can form a stable complex with the Lewis acid, effectively sequestering it from the reaction. This is why a stoichiometric amount of catalyst is often required.[5][6]
-
Impurities in Starting Materials: Certain impurities in the tetralin substrate or acetyl chloride can react with and consume the catalyst.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and all solvents and reagents are anhydrous. Use freshly opened or distilled reagents.
-
Sufficient Catalyst Loading: For Friedel-Crafts acylation, at least a stoichiometric amount of AlCl₃ relative to the acylating agent is typically necessary.[6] You may need to optimize the catalyst loading for your specific scale.
-
Purity of Starting Materials: Use high-purity starting materials to avoid introducing catalyst poisons.
Work-up and Purification
Q4: We are struggling with the work-up of our large-scale reaction, particularly with quenching the aluminum chloride complex. What is the best practice for this?
A4: The work-up of a large-scale Friedel-Crafts acylation requires careful planning to manage the exothermic quench and the resulting waste streams.
Troubleshooting Protocol:
-
Controlled Quenching: The reaction mixture, containing the AlCl₃-ketone complex, should be slowly and carefully added to a mixture of ice and water.[7] This is a highly exothermic process, and adding the ice/water to the reaction mixture can lead to a dangerous, uncontrolled exotherm.
-
Acidification: The addition of hydrochloric acid to the quench mixture helps to break up the aluminum salts and facilitate their dissolution in the aqueous phase.
-
Phase Separation: After quenching, the mixture is typically extracted with a suitable organic solvent. The organic layer is then washed with a dilute sodium bicarbonate or sodium hydroxide solution to remove any remaining acidic impurities, followed by a water wash.[8]
-
Waste Management: The aqueous waste stream will contain aluminum salts and be acidic. Proper neutralization and disposal according to local regulations are crucial.[1]
Q5: During crystallization of the final product, we are getting an oily substance instead of crystals, or the crystals are very fine and difficult to filter. How can we improve our crystallization process?
A5: "Oiling out" and the formation of fine crystals are common crystallization problems, especially when impurities are present.
Causality:
-
Supersaturation: If the solution is cooled too quickly, the high level of supersaturation can lead to rapid nucleation and the formation of an oil or very small crystals.
-
Impurities: Impurities can inhibit crystal growth and promote oiling out.
-
Solvent Choice: The solvent system may not be optimal for the crystallization of your product.
Troubleshooting Protocol:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the growth of larger, more well-defined crystals.[7]
-
Seeding: Adding a small amount of pure product crystals (seed crystals) to the supersaturated solution can initiate crystallization and promote the growth of larger crystals.
-
Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (antisolvent) can often provide better control over the crystallization process.
-
Pre-purification: If significant impurities are present, consider a preliminary purification step, such as column chromatography on a small scale or a distillation of the crude product before crystallization.
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up the production of dimethyl acetyl tetralin?
A: The primary safety concerns are:
-
Exothermic Reaction: The potential for a runaway reaction is a significant hazard. Implement robust temperature control and have an emergency quenching plan.[1]
-
Handling of Aluminum Chloride: Anhydrous AlCl₃ is corrosive and reacts violently with water. Handle it in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE).
-
Flammable Solvents: Many of the solvents used are flammable. Ensure proper ventilation and grounding of equipment to prevent ignition sources.
-
Product Hazards: The final product can be harmful if swallowed and is toxic to aquatic life.[3] Handle with care and ensure proper disposal of waste.
Q: What are the typical analytical methods used to monitor the reaction and assess product purity?
A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting material and the formation of the product.
-
Product Purity: High-Performance Liquid Chromatography (HPLC) and GC are the primary methods for determining the purity of the final product and quantifying any isomeric impurities.[9]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the desired product.
Q: Are there more environmentally friendly alternatives to using stoichiometric aluminum chloride?
A: Yes, there is a growing interest in "green" Friedel-Crafts chemistry. Some alternatives include:
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored to replace traditional Lewis acids. These can often be recovered and reused, reducing waste.[10]
-
Biocatalysis: Enzymatic approaches to Friedel-Crafts reactions are an emerging area of research.[11]
-
Solvent-Free Reactions: In some cases, it may be possible to run the reaction neat or with a recyclable solvent to minimize solvent waste.[12]
Visualizations
Experimental Workflow for Scale-Up of Dimethyl Acetyl Tetralin Production
Caption: A typical workflow for the scaled-up production of dimethyl acetyl tetralin.
Logical Relationship of Scale-Up Challenges
Caption: The interconnected challenges of scaling up dimethyl acetyl tetralin production.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Considerations) |
| Batch Size | 1-100 g | 10-1000+ kg |
| Heat Transfer | High surface area to volume ratio, efficient cooling | Low surface area to volume ratio, requires advanced cooling |
| Reagent Addition | Manual, rapid addition often possible | Controlled, slow addition is critical |
| Mixing | Magnetic or overhead stirring, generally efficient | Baffled reactors, impeller design crucial for homogeneity |
| Work-up | Separatory funnel, manageable volumes | Large-scale extraction and phase separation equipment |
| Purification | Column chromatography, simple crystallization | Fractional distillation, multi-step crystallization |
References
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry | Request PDF. Retrieved from [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). US3175015A - Method of controlling exothermic reactions and apparatus therefor.
-
MDPI. (n.d.). Microextraction of Polycyclic Musks from Surface Water with Deep-Eutectic-Solvent-Coated Membrane Followed by Gas-Chromatography–Mass Spectrometry Analysis. Retrieved from [Link]
-
Food and Chemical Toxicology. (2017, December). RIFM fragrance ingredient safety assessment, 6-acetyl-1,1,2,4,4,7-hexamethyltetraline, CAS Registry Number 21145-77-7. Retrieved from [Link]
-
CASSS. (n.d.). Resolving Complex Impurity Isomers in Synthetic Oligonucleotides by High Resolution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, March 2). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubMed. (n.d.). Determination of synthetic polycyclic musks in aqueous samples by ultrasound-assisted dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
PMC. (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. uspnf.com [uspnf.com]
- 5. US3175015A - Method of controlling exothermic reactions and apparatus therefor - Google Patents [patents.google.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Recovery and reactivity of polycyclic aromatic hydrocarbons collected on selected sorbent tubes and analyzed by thermal desorption-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
1H NMR spectrum analysis of 1,1-dimethyl-4-acetyl-tetralin
Part 1: Executive Summary & Strategic Context
In the synthesis of polycyclic musks and specific pharmaceutical intermediates, 1,1-dimethyl-4-acetyl-tetralin represents a critical structural checkpoint.[1][2][3] Unlike its common aromatic regioisomers (e.g., 6-acetyl derivatives found in Tonalide® synthesis), this molecule carries the acetyl functionality on the saturated, benzylic carbon (C4) .[1][2][3][4]
Confusing the 4-acetyl (aliphatic/benzylic ketone) with the 6-acetyl (aromatic ketone/acetophenone derivative) is a frequent pitfall due to similar synthetic precursors.[1][2][3][4] This guide provides a definitive comparative analysis to validate regiochemistry using 1H NMR, prioritizing the distinction between benzylic functionalization and aromatic substitution .
Part 2: Comparative Analysis (The "Fingerprint" Strategy)
The structural validity of 1,1-dimethyl-4-acetyl-tetralin hinges on two specific spectral regions. The following table contrasts the target molecule with its most likely impurity (the aromatic isomer) and starting material.
Table 1: Diagnostic Chemical Shift Comparison (CDCl3, 400 MHz)
| Feature | Target: 4-Acetyl (Benzylic Ketone) | Alternative: 6-Acetyl (Aromatic Ketone) | Precursor: 4-COOH (Carboxylic Acid) |
| Acetyl Methyl (-COCH3) | Absent | ||
| H-4 Methine (Benzylic) | |||
| Aromatic Region | 4H Multiplet ( | 3H Pattern ( | 4H Multiplet |
| Gem-Dimethyls (C1) | Two Singlets (or overlapping) | Two Singlets | Two Singlets |
Analyst Note: The "Smoking Gun" is the Acetyl Methyl shift .[1][2][3][4] If you observe a singlet above 2.4 ppm, your acetylation occurred on the aromatic ring (Friedel-Crafts type), not the saturated ring.[1][2][3][4]
Part 3: Detailed Structural Elucidation
The Aliphatic Region ( 1.0 – 2.3 ppm)[3][4]
-
Gem-Dimethyls (C1): Expect two distinct singlets or a coalesced singlet around 1.28 ppm and 1.35 ppm .[1][2][3][4] The rigid tetralin ring often renders the methyls diastereotopic if the C4 chiral center influences the conformation.[1][2][3][4]
-
Methylene Linkers (C2, C3):
-
Acetyl Methyl: A sharp singlet at 2.20 ppm .[1][2][3][4] This shift is shielded relative to acetophenones (2.55 ppm) because it is not directly conjugated to the
-system of the benzene ring.[1][2][3][4]
The Benzylic "Diagnostic" Region ( 3.5 – 4.0 ppm)[3][4]
The Aromatic Region ( 7.0 – 7.5 ppm)[3][4]
-
Since the acetyl group is on the saturated ring, the aromatic ring remains unsubstituted (assuming 1,1-dimethyl-tetralin starting material).[1][2][3][4]
-
Pattern: Look for a 4-proton multiplet characteristic of an ortho-disubstituted benzene (the fused ring).[1][2][3][4]
-
Differentiation: If the spectrum shows distinct splitting with a deshielded doublet around 7.8 ppm, the acetyl group is likely at position 6 or 7 (aromatic substitution).[1][2][3][4]
Part 4: Experimental Protocol
To ensure resolution of the aliphatic multiplets and precise integration of the acetyl peak:
-
Sample Preparation:
-
Dissolve 10-15 mg of the analyte in 0.6 mL of CDCl3 (99.8% D).
-
Optional: Add trace TMS (0.03%) for internal referencing, though residual CHCl3 (7.26 ppm) is preferred to avoid signal crowding in the methyl region.[1][2][3][4]
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., Li salts from MeLi synthesis).[1][2][3][4]
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Sequence: zg30 (30° pulse angle) to allow accurate integration.
-
Relaxation Delay (D1): Set to 3.0 seconds . The quaternary methyls and acetyl methyl have longer T1 relaxation times; insufficient delay will under-integrate these diagnostic peaks.[1][2][3][4]
-
Number of Scans (NS): 16 or 32 scans are sufficient for this concentration.[1][2][3][4]
-
-
Processing:
Part 5: Logic Workflow (Visualization)
The following diagram outlines the decision tree for validating the synthesis of 1,1-dimethyl-4-acetyl-tetralin.
Figure 1: Structural elucidation logic flow for distinguishing benzylic acetylation from aromatic acetylation and starting materials.
References
-
Synthesis & Physical Properties
-
General Tetralin NMR Data
-
Chemical Shift Prediction Principles
Sources
- 1. 1,1-Diethyl-1,2,3,4-tetrahydronaphthalene | C14H20 | CID 520431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | C12H16 | CID 138145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetralin - Wikipedia [en.wikipedia.org]
- 4. 6-Acetyltetralin | C12H14O | CID 69885 - PubChem [pubchem.ncbi.nlm.nih.gov]
FTIR characteristic peaks of 1,1-dimethyl-4-acetyl-tetralin
An In-Depth Guide to the FTIR Spectral Analysis of 1,1-dimethyl-4-acetyl-tetralin: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or intermediate compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a first-line, rapid, and non-destructive analytical technique for identifying functional groups and elucidating molecular structures. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 1,1-dimethyl-4-acetyl-tetralin, a substituted tetralin derivative of interest.
Instead of merely presenting a list of wavenumbers, we will adopt a predictive and comparative methodology. By dissecting the molecule into its core components—the tetralin framework, the gem-dimethyl group, and the acetyl moiety—and comparing them to simpler, well-characterized analogues, we can build a comprehensive and reliable interpretation of the compound's vibrational spectrum. This approach not only predicts the spectral features of the target molecule but also equips the researcher with a logical framework for interpreting the spectra of other complex derivatives.
Deconstructing the Molecular Architecture
The foundation of a robust spectral interpretation lies in understanding the vibrational contributions of each part of the molecule. 1,1-dimethyl-4-acetyl-tetralin is composed of three key structural features that will dominate its infrared spectrum:
-
The Tetralin Core: A bicyclic system where a benzene ring is fused to a cyclohexane ring. This core provides characteristic aromatic and aliphatic vibrations.[1][2]
-
The Acetyl Group (Aromatic Ketone): An acetyl group attached to the aromatic ring. This introduces a strong carbonyl (C=O) stretching vibration, a key diagnostic peak.[3]
-
The Gem-Dimethyl Group: Two methyl groups attached to the same carbon atom on the saturated ring. These contribute to aliphatic C-H stretching and bending vibrations.
By analyzing the spectra of molecules representing each of these parts, we can confidently assign the peaks in the composite spectrum of our target molecule.
A Comparative Analysis of Vibrational Modes
To predict the spectrum of 1,1-dimethyl-4-acetyl-tetralin, we will establish a baseline with the parent molecule, tetralin, and then compare it with a simple aromatic ketone to understand the influence of the acetyl group.
Baseline: The Spectrum of Tetralin
Tetralin (1,2,3,4-tetrahydronaphthalene) provides the foundational vibrations of the fused ring system. Its spectrum is a composite of an alkyl-substituted benzene and a cyclohexane.[1][4]
-
Aromatic C-H Stretch: A group of medium-to-weak bands expected above 3000 cm⁻¹, typically in the 3020-3070 cm⁻¹ region.
-
Aliphatic C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range, arising from the CH₂ groups of the saturated ring.
-
Aromatic C=C Ring Stretching: Two or three bands of variable intensity in the 1450-1600 cm⁻¹ region. These are highly characteristic of the aromatic ring.
-
Aliphatic CH₂ Bending (Scissoring): A distinct peak around 1450 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region, which are highly sensitive to the substitution pattern on the aromatic ring.
Alternative Comparison: Aromatic Ketones (e.g., Acetophenone)
To understand the powerful influence of the acetyl group, we can look at a simple aromatic ketone. The most prominent feature is the carbonyl stretch.
-
Carbonyl (C=O) Stretch: A very strong, sharp absorption band. For aromatic ketones, conjugation with the benzene ring lowers the frequency compared to saturated ketones, typically placing it in the 1685–1690 cm⁻¹ range.[3] This peak is often the most intense in the entire spectrum.
-
Methyl C-H Bending: The methyl group of the acetyl moiety will exhibit symmetric and asymmetric bending vibrations around 1360 cm⁻¹ (symmetric) and 1450 cm⁻¹ (asymmetric). The symmetric bend is often sharp and characteristic.
Predicted FTIR Spectrum of 1,1-dimethyl-4-acetyl-tetralin
By synthesizing the information from our comparative analysis, we can now construct a detailed prediction for the key vibrational bands of 1,1-dimethyl-4-acetyl-tetralin.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale & Expected Intensity |
| 3100-3000 | Aromatic C-H Stretching | From the tetralin aromatic ring. Weak to medium intensity. |
| 2975-2950 | Asymmetric Aliphatic C-H Stretching | From CH₃ (gem-dimethyl & acetyl) and CH₂ groups. Strong intensity. |
| 2875-2860 | Symmetric Aliphatic C-H Stretching | From CH₃ (gem-dimethyl & acetyl) and CH₂ groups. Medium to strong intensity. |
| ~1685 | Aromatic Ketone C=O Stretching | The acetyl group conjugated with the aromatic ring. Very strong and sharp, the most prominent peak.[3] |
| ~1600, ~1470 | Aromatic C=C Ring Stretching | Characteristic vibrations of the substituted benzene ring. Medium to strong intensity.[5] |
| ~1450 | Aliphatic C-H Bending | Overlapping scissoring from CH₂ and asymmetric bending from CH₃ groups. Medium intensity. |
| ~1365 | Symmetric CH₃ Bending | "Umbrella" mode from the methyl groups, particularly the gem-dimethyl pair. Often a sharp, distinct peak. |
| ~1260 | Aryl Ketone C-C Stretching | Stretching of the bond between the carbonyl carbon and the aromatic ring carbon. Medium to strong intensity. |
| 900-700 | Aromatic C-H Out-of-Plane Bending | The exact position depends on the substitution pattern (1,2,4-trisubstituted). Strong intensity. |
Self-Validating Experimental Protocol for FTIR Analysis
To ensure the acquisition of high-quality, reproducible data, the following protocol should be employed. This protocol includes internal validation checks for trustworthiness.
Objective: To obtain a high-resolution FTIR spectrum of a solid or liquid organic compound, such as 1,1-dimethyl-4-acetyl-tetralin.
Methodology: Attenuated Total Reflectance (ATR) is recommended for its minimal sample preparation and ease of use.
Step-by-Step Protocol:
-
Instrument Preparation & Validation:
-
Turn on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures a stable energy baseline.
-
Perform an instrument performance qualification (PQ) check using a certified polystyrene standard. Verify that the characteristic polystyrene peaks are within the accepted wavenumber tolerance (e.g., ±1 cm⁻¹). This step is critical for ensuring instrument accuracy.
-
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Collect a background spectrum with at least 32 scans at a resolution of 4 cm⁻¹. The resulting baseline should be flat and free of significant atmospheric (water, CO₂) or contaminant peaks. This step is crucial as the sample spectrum is a ratio against this background.
-
-
Sample Application:
-
For a liquid sample, place a single drop onto the center of the ATR crystal.
-
For a solid sample, place a small amount (a few milligrams) onto the crystal and apply consistent pressure using the ATR anvil to ensure good contact. Insufficient contact is a common source of poor data quality.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: The absorbance of the strongest peak (expected to be the C=O stretch) should ideally be between 0.5 and 1.5 absorbance units. If the spectrum is saturated (flat-topped peaks > 2.0 AU) or too weak (< 0.1 AU), clean the crystal and re-run with less or more sample, respectively.
-
-
Data Processing and Cleaning:
-
Perform an ATR correction if necessary (this is a standard function in most FTIR software) to account for the wavelength-dependent depth of penetration of the IR beam.
-
Perform an automated baseline correction to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their exact wavenumbers.
-
Visualizing the Interpretation Workflow
A logical workflow is key to systematically interpreting an FTIR spectrum. The following diagram illustrates the decision-making process for identifying the key functional groups in 1,1-dimethyl-4-acetyl-tetralin.
Caption: Logical workflow for the structural elucidation of 1,1-dimethyl-4-acetyl-tetralin via FTIR.
Conclusion
The power of FTIR spectroscopy is magnified when a systematic, comparative approach is used for spectral interpretation. For 1,1-dimethyl-4-acetyl-tetralin, the most definitive characteristic peaks will be the very strong aromatic ketone C=O stretch around 1685 cm⁻¹ , strong aliphatic C-H stretching bands between 2850-2975 cm⁻¹ , and weaker aromatic C-H stretches above 3000 cm⁻¹ . The fingerprint region will be further defined by aromatic C=C stretching and aliphatic C-H bending modes. By following the validated experimental protocol and logical interpretation workflow presented here, researchers can confidently identify and characterize this and other complex tetralin derivatives, ensuring the integrity and progress of their research and development efforts.
References
- B. P. (2020). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. Journal of Chemistry and Exchange.
-
D'Angelo, J. A., & Marchevsky, E. J. (Year not available). FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications. ResearchGate. Available at: [Link]
-
Etim, E. J., et al. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Hilaris Publisher. Available at: [Link]
- (Author not available). (2024). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (Source not provided).
-
(Author not available). (Date not available). Functional groups and mode of vibration from FTIR spectra of the evaluated oils. ResearchGate. Available at: [Link]
-
Prabavathi, N., & Nilufer, A. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available at: [Link]
- (Author not available). (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (Source not provided).
-
Ramasamy, R., & Prabhakaran, V. (2014). Vibrational Spectroscopic Studies of Tetralin. International Journal of Physics and Applications. Available at: [Link]
-
(Author not available). (2024). Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
NIST. (Date not available). Naphthalene, 1,2,3,4-tetrahydro-. NIST WebBook. Available at: [Link]
-
(Author not available). (Date not available). Synthesis of 1,1-dimethyl-4-acetyl-tetralin. PrepChem.com. Available at: [Link]
-
Sangeetha, C. C., et al. (2013). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Archives of Physics Research. Available at: [Link]
-
(Author not available). (Date not available). New approach to the synthesis of functionalized tetralins via the TaCl5-mediated reaction 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. ChemRxiv. Available at: [Link]
-
Yuniarti, E., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
-
(Author not available). (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. PMC - NIH. Available at: [Link]
-
(Author not available). (2010). A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. ResearchGate. Available at: [Link]
-
(Author not available). (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. Available at: [Link]
- (Author not available). (Date not available). Tetralin derivatives, their preparation and their use. Google Patents.
-
(Author not available). (Date not available). Synthesis of 1,1-dimethyl-4-propionyl-tetralin. PrepChem.com. Available at: [Link]
-
(Author not available). (Date not available). Tetralin. Wikipedia. Available at: [Link]
-
(Author not available). (Date not available). 1,1-Dimethyl-6-ethyl-tetralin. SpectraBase. Available at: [Link]
-
(Author not available). (Date not available). 6-Acetyltetralin. PubChem. Available at: [Link]
-
(Author not available). (Date not available). 1,1-Dimethyl-4-acetyl-tetralin. PubChem. Available at: [Link]
-
(Author not available). (2006). TR-561: Tetralin (CASRN 119-64-2) in F344/N Rats and B6C3F1 Mice and Tetralin in Male NBR Rats (Inhalation Studies). National Toxicology Program - NIH. Available at: [Link]
Sources
Comparative GC-MS Profiling: Acetyl Dimethyl Tetralin (ADMT) vs. Polycyclic Musk Analogs
Executive Summary
This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of Acetyl Dimethyl Tetralin (ADMT) , specifically the 6-acetyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene isomer.[1] We compare its spectral performance and stability against its fully methylated industry-standard alternative, AHTN (Tonalide) .[1]
While AHTN is the dominant polycyclic musk in the fragrance industry, ADMT serves as a critical synthesis intermediate and a degradation marker. Accurate differentiation between these structurally related tetralins is essential for quality control, environmental monitoring, and forensic analysis.[1] This guide establishes the analytical performance of ADMT detection, focusing on ionization stability, unique fragmentation pathways, and chromatographic resolution.[1]
Mechanistic Deep Dive: Fragmentation Physics
To understand the "performance" of ADMT in a mass spectrometer, one must understand the stability of the tetralin ring under Electron Ionization (EI) at 70 eV.
The Gem-Dimethyl Effect
Both ADMT and AHTN possess a gem-dimethyl group at the C1 position of the tetralin ring. Upon electron impact, the most energetically favorable pathway is the loss of one methyl group (
-
Mechanism: The loss of a methyl radical from C1 generates a tertiary carbocation that is hyperconjugated with the aromatic ring.
-
Result: This ion is exceptionally stable, almost invariably forming the Base Peak (100% abundance) in the mass spectrum for this class of compounds.
The Acetyl Cleavage ( -Cleavage)
The acetyl group attached to the aromatic ring undergoes
-
Loss of Methyl (from Acetyl): Creates an acylium ion (
). -
Loss of Acetyl Radical: Direct cleavage of the ring-carbonyl bond, leading to
.[1]
Fragmentation Pathway Diagram
The following diagram illustrates the specific decay pathway for ADMT (MW 202) under EI conditions.
Figure 1: Proposed EI fragmentation pathway for 6-acetyl-1,1-dimethyltetralin (ADMT).
Comparative Analysis: ADMT vs. AHTN (Tonalide)
The primary analytical challenge is distinguishing ADMT from AHTN, which shares the same tetralin skeleton but carries four additional methyl groups.
Spectral Performance Data
The table below compares the key diagnostic ions. Note the consistent mass shift (
| Feature | ADMT (Analyte) | AHTN (Alternative) | Differentiation Logic |
| Formula | AHTN is highly methylated.[1] | ||
| Molecular Weight | 202 Da | 258 Da | Clear separation in molecular ion region.[1] |
| Base Peak (100%) | m/z 187 | m/z 243 | Both lose gem-methyl; 56 Da shift.[1] |
| Acetyl Loss | m/z 159 | m/z 215 | Diagnostic for the acetyl group presence.[1] |
| Acylium Ion | m/z 43 | m/z 43 | Non-diagnostic (present in both).[1] |
| Retention Index | ~1450 - 1550 (DB-5) | ~1750 - 1800 (DB-5) | ADMT elutes significantly earlier due to lower MW.[1] |
Performance Verdict
-
Sensitivity: ADMT shows slightly higher volatility than AHTN, leading to sharper peaks and potentially higher sensitivity in headspace analysis.[1]
-
Stability: Both molecules exhibit robust molecular ions (
), but the base peak is the most reliable quantifier for both. -
Resolution: On standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane), ADMT and AHTN are baseline separated by >2 minutes, eliminating co-elution risks.
Experimental Protocol: Validated GC-MS Workflow
This protocol is designed to ensure reproducible detection of ADMT in complex matrices (e.g., wastewater or fragrance mixtures).[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 10 mL of aqueous sample to a glass centrifuge tube.
-
Surrogate Spike: Add 10
L of deuterated internal standard ( ) to monitor extraction efficiency. -
Extraction: Add 2 mL of Hexane:Dichloromethane (1:1 v/v). Vortex for 2 minutes.
-
Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Concentration: Transfer the organic layer and concentrate to 0.5 mL under a gentle nitrogen stream.
Instrumental Parameters
-
System: Agilent 7890/5977 (or equivalent).
-
Column: HP-5MS UI (30m x 0.25mm x 0.25
m).[1] -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode, 260°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C (Critical for separating tetralin isomers).[1]
-
Ramp 3: 30°C/min to 300°C (hold 3 min).
-
Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Mode:
-
Full Scan: m/z 40-400 (for identification).[1]
-
SIM Mode (Quantitation): Target m/z 187 (Quant), 202 (Qual 1), 159 (Qual 2).
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the isolation and detection of ADMT.[1]
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin (Tonalide).[1] National Institute of Standards and Technology.[1] [Link]
-
Balk, F. & Ford, R.A. (1999).[1] Environmental risk assessment for the polycyclic musks AHTN and HHCB in the EU. Toxicology Letters.[1] [Link]
-
Rimkus, G.G. (1999).[1] Polycyclic musk fragrances in the aquatic environment. Toxicology Letters.[1] [Link]
-
PubChem. (2023).[1] Compound Summary: 1-(1,1-dimethyl-1,2,3,4-tetrahydronaphthalen-6-yl)ethanone.[1] National Library of Medicine.[1] [Link]
Sources
Refractive index validation for 1,1-dimethyl-4-acetyl-tetralin (1.5333)
Title: Comparative Validation Guide: Refractive Index Determination for 1,1-Dimethyl-4-Acetyl-Tetralin (
Executive Summary & Technical Scope
Target Analyte: 1,1-dimethyl-4-acetyl-tetralin (DMAT)
Target Specification:
This guide provides a rigorous validation protocol for confirming the identity and purity of 1,1-dimethyl-4-acetyl-tetralin using Refractive Index (RI). Unlike simple "dip-and-read" methods, this protocol utilizes ASTM D1218 principles to distinguish DMAT from structural isomers (e.g., 6-acetyl derivatives) and common synthetic impurities (e.g., unreacted tetralin).[1]
Why 1.5333? The value 1.5333 is a specific optical signature resulting from the molecule's structure:
-
Base Tetralin Ring (
): Provides high aromatic polarizability. -
Dimethyl Substitution: Adds aliphatic character, slightly lowering the RI compared to unsubstituted tetralin.
-
Acetyl Group: Restores some polarizability via conjugation, balancing the value at 1.5333.
Comparative Performance: DMAT vs. Alternatives
To validate DMAT, one must understand how it differs from its likely contaminants. The following table contrasts DMAT with its precursors and potential impurities.
Table 1: Refractive Index Differentiation Matrix (
| Compound | Refractive Index ( | Deviation from Target | Detection Logic |
| 1,1-Dimethyl-4-Acetyl-Tetralin | 1.5333 | 0.0000 | Target Analyte (Pass) |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | 1.5413 | +0.0080 | Starting Material: Higher RI indicates incomplete methylation/acetylation. |
| 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin (AHTN) | ~1.5600 | +0.0267 | Isomer/Analog: Higher substitution/conjugation drastically raises RI.[1] |
| Toluene (Process Solvent) | 1.4969 | -0.0364 | Solvent Contamination: Significant drop in RI indicates residual solvent.[1] |
| Ethanol (Cleaning Solvent) | 1.3614 | -0.1719 | Gross Contamination: Massive drop; indicates improper drying.[1] |
Analyst Insight: A reading of 1.5380 often signals a mixture of DMAT and unreacted Tetralin. A reading of 1.5290 often signals residual non-polar solvents (Hexane/Heptane).
Validation Protocol (ASTM D1218 Modified)
This protocol ensures precision to the 4th decimal place (
Phase A: System Preparation
-
Instrument: High-precision Abbé refractometer or Digital Oscillating U-tube Refractometer (accuracy
). -
Temperature Control: Circulating water bath set to 20.0°C ± 0.1°C .
-
Critical: Organic liquids change RI by approx.
per °C. A 1°C deviation introduces a error, causing a false failure.[1]
-
-
Cleaning: Wipe prism with Toluene, followed by Acetone. Air dry for 2 minutes.
Phase B: Calibration
Validate the instrument using a standard closer to the target range than water.
-
Standard: Toluene (HPLC Grade).[2]
-
Acceptance Criteria: Reading must be
at 20°C. -
Correction: If off, adjust zero-point before measuring DMAT.[1]
Phase C: Measurement Workflow
Figure 1: Decision logic for RI validation of DMAT. Note the specific branching for High vs. Low failure modes.
Troubleshooting & Interferences
1. The Temperature Coefficient (
-
Equation:
[1] -
Scenario: If you measure at 25°C instead of 20°C, your reading will be approx 1.5310 (False Low). You must correct or control temperature.
2. Prism Hysteresis If the previous sample was a high-index musk (RI > 1.56), residual oil film can cause "ghosting," pulling the reading upward.
-
Solution: Use the "Dual-Solvent" cleaning method (Non-polar Toluene to dissolve the musk, followed by Polar Acetone to remove the Toluene).
3. Moisture Interference DMAT is hydrophobic. Micro-emulsions of water (RI 1.33) will cause a blurry shadowline in Abbé refractometers.
-
Visual Check: If the borderline is fuzzy/colored, dry the sample with anhydrous Sodium Sulfate (
) and re-test.
References
-
ASTM International. (2021). ASTM D1218-12(2021) Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[1] West Conshohocken, PA.[2] [Link]
-
National Institute of Standards and Technology (NIST). Tetralin (1,2,3,4-Tetrahydronaphthalene) Properties.[3] NIST Chemistry WebBook, SRD 69. [Link][1]
-
PubChem. Compound Summary: 6-Acetyltetralin (Structural Analog Data).[1] National Library of Medicine. [Link][1][4]
Sources
Precision Vacuum Distillation: Verifying the Boiling Point of 1,1-Dimethyl-4-Acetyl-Tetralin
Content Type: Technical Verification Guide Target Audience: Synthetic Organic Chemists, Fragrance Chemists, Process Development Scientists.[1]
Executive Summary & Core Distinction
In the synthesis of polycyclic tetralin derivatives—often used as fragrance intermediates or pharmaceutical scaffolds—structural isomerism presents a critical purification challenge.
The specific target, 1,1-dimethyl-4-acetyl-tetralin (acetyl group on the saturated ring), is structurally distinct from the more thermodynamically stable and commercially prevalent 1,1-dimethyl-6-acetyl-tetralin (acetyl group on the aromatic ring).[1][2]
This guide provides a definitive protocol to verify the identity of the 4-acetyl isomer using reduced-pressure boiling points. Crucially, the boiling point differential between these isomers is substantial (>60°C at atmospheric equivalent) , driven by the presence or absence of conjugation.[1]
The "Golden Rule" of Tetralin Ketones:
-
Target (4-Acetyl): Non-conjugated ketone.[1] Lower Boiling Point.
-
Contaminant (6-Acetyl): Conjugated aromatic ketone.[1] Higher Boiling Point.
Theoretical Framework: Conjugation & Volatility[1][2]
To validate your experimental data, you must understand the physical chemistry driving the separation.
Structural Comparison
| Feature | Target: 4-Acetyl Isomer | Alternative: 6-Acetyl Isomer |
| IUPAC Name | 1-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone | 1-(5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
| Functionalization | Saturated Ring (C4) | Aromatic Ring (C6) |
| Electronic State | Non-conjugated (Isolated Carbonyl) | Conjugated (Acetophenone-like) |
| Dipole Moment | Lower | Higher (Resonance stabilized) |
| Intermolecular Forces | Weaker dipole-dipole interactions | Stronger dipole-dipole & pi-stacking |
| Boiling Point Trend | Significantly Lower | Significantly Higher |
Predictive Logic
The 6-acetyl isomer behaves like an acetophenone derivative.[1] The conjugation between the carbonyl group and the benzene ring significantly lowers the vapor pressure, raising the boiling point. The 4-acetyl isomer lacks this conjugation; its carbonyl is isolated, behaving more like a standard cyclic ketone (e.g., cyclohexanone derivative), resulting in higher volatility.[1][2]
Comparative Data: The Verification Standard
Use the following table to benchmark your distillation fractions.
Table 1: Physical Property Verification Matrix
| Property | Target: 1,1-Dimethyl-4-Acetyl-Tetralin | Comparator: 1,1-Dimethyl-6-Acetyl-Tetralin | Notes / Causality |
| BP @ 0.07 mmHg | 69°C | ~105–110°C (Est.) | Target is highly volatile under high vacuum.[1][2] |
| BP @ 2.0 mmHg | ~100–105°C (Est.) | 130°C | Standard manifold pressure range.[2] |
| BP @ 760 mmHg | ~245°C (Calc.) | 312–313°C | Do not distill at atm.[2][3] pressure (decomposition risk).[3][4] |
| Refractive Index ( | 1.5333 | 1.5550 – 1.6000 | Aromatic conjugation increases RI significantly. |
| Odor Profile | Rose, Tobacco, Damascone, Fruity | Musk, Orange Flower, Methyl Anthranilate-like | Distinct olfactory check.[1][2][5] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Data Point: If your main fraction boils at 130°C (2 mmHg) or >100°C (0.1 mmHg) , you have likely synthesized the aromatic (6-acetyl) isomer, not the 4-acetyl target.[1]
Experimental Protocol: Self-Validating Distillation
This protocol is designed for High Vacuum (<0.1 mmHg) to minimize thermal stress, as the 4-acetyl isomer can undergo elimination or isomerization at high temperatures.[1]
Equipment Setup
-
Apparatus: Short-path distillation head (Vigreux column optional but recommended for isomer separation).
-
Vacuum Source: Two-stage rotary vane pump (Target: <0.1 mmHg).[1]
-
Manometer: Digital Pirani gauge (Must measure 0.01–1.0 mmHg accurately).
-
Heating: Oil bath with magnetic stirring (Do not use heating mantles; hot spots cause polymerization).
Workflow Diagram (DOT)
Figure 1: Comparison-driven distillation workflow for isolating the 4-acetyl isomer.
Step-by-Step Methodology
-
System Conditioning:
-
Fractionation:
-
Fore-run: Collect any material distilling below 60°C (0.07 mmHg).[1] This is likely unreacted 1,1-dimethyltetralin.[1][2]
-
Target Fraction: Collect the fraction boiling steadily at 69°C ± 3°C (at 0.07 mmHg).
-
Transition: If the vapor temperature drops and then rises rapidly toward 100°C+, stop collection. The higher boiling material is the 6-acetyl isomer or polymerized residue.
-
-
Rapid Verification (Refractive Index):
-
Place 1 drop of the Target Fraction on a refractometer.
-
Target:
. -
Error Flag: If
, the fraction contains significant aromatic ketone (6-acetyl) contamination.[1]
-
Troubleshooting & Common Pitfalls
| Symptom | Diagnosis | Corrective Action |
| Boiling Point is >100°C | Vacuum is insufficient (>1 mmHg) OR Product is the 6-acetyl isomer.[1][2] | Check manometer. If pressure is truly <0.1 mmHg, you have synthesized the wrong isomer.[1] |
| Product is viscous/yellow | Polymerization or oxidation.[2] | The 4-acetyl isomer is sensitive.[2] Ensure N2 bleed or inert atmosphere.[6] Distill rapidly. |
| RI is ~1.545 | Mixed fraction (4-acetyl + 6-acetyl).[1][2] | Re-distill using a Vigreux column to separate the isomers (Delta BP is sufficient for separation). |
References
-
Synthesis and Properties of 1,1-dimethyl-4-acetyl-tetralin
-
Comparator Data (6-Acetyl Isomer / Florantone T)
-
General Tetralin Properties (NIST)
Sources
- 1. echemi.com [echemi.com]
- 2. 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin (CAS 88-29-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. acetyl tetralin, 774-55-0 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0024306A2 - Substituted tetralines and indanes (I), use of (I) as perfuming and/or flavouring agents, and perfuming and/or flavouring compositions containing (I) - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Acetyltetralin | C12H14O | CID 69885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tetralin - Wikipedia [en.wikipedia.org]
Technical Comparison: 1,1-Dimethyl-4-Acetyl-Tetralin vs. AHTN (Tonalid)
Executive Summary
This guide provides a technical analysis comparing AHTN (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene), a ubiquitous polycyclic musk, with 1,1-dimethyl-4-acetyl-tetralin (DMAT) , a structural analog with a distinct sensory and functional profile.
While AHTN serves as a benchmark fixative in the fragrance industry, DMAT functions as a "modifier," offering tobacco, rose, and damascone-like nuances. This guide explores the structural causality behind these differences, their environmental fates, and experimental protocols for evaluating their synergistic potential.
Structural & Physicochemical Characterization
The divergence in sensory performance between these two molecules is not accidental; it is a direct result of pharmacophore variation .
Comparative Data Matrix
| Feature | AHTN (Tonalid) | 1,1-Dimethyl-4-Acetyl-Tetralin (DMAT) |
| CAS Number | 21145-77-7 | 73010-49-2 (Generic/Isomer specific) |
| Molecular Formula | C₁₈H₂₆O | C₁₄H₁₈O |
| Molecular Weight | 258.40 g/mol | 202.29 g/mol |
| Acetyl Position | Aromatic Ring (C7) | Saturated Ring (C4) |
| Methyl Substitution | Hexamethyl (High Steric Bulk) | Dimethyl (Lower Steric Bulk) |
| Odor Profile | Musk, Sweet, Woody, Amber | Rose, Tobacco, Fruity, Honey-like |
| Boiling Point | ~340°C (Standard Pressure) | 69°C @ 0.07 mmHg (High Volatility) |
| Function | Base Note / Fixative | Heart Note / Modifier |
Mechanistic Insight: The "Musk" vs. "Damascone" Shift
The critical difference lies in the position of the acetyl group :
-
AHTN (The Musk): The acetyl group is conjugated with the aromatic ring (position 7).[1] Combined with the steric bulk of six methyl groups, this locks the molecule into a conformation that fits the G-protein coupled "musk receptors" (OR5AN1), providing the characteristic tenacious, animalic scent.
-
DMAT (The Modifier): The acetyl group is located at position 4 on the saturated (alicyclic) ring. This structural arrangement mimics the pharmacophore of Damascones and Ionones (which feature a ketone adjacent to a ring system). Consequently, DMAT triggers receptors associated with fruity, rose, and fermented (tobacco) notes rather than musk.
Sensory Profile & Application Logic
AHTN: The Structural Foundation
AHTN is lipophilic and substantive. It is used to anchor volatile compounds.
-
Performance: Linear release over >400 hours on a smelling strip.
-
Risk: High substantivity leads to bioaccumulation potential (see Safety section).
DMAT: The Diffusive Nuance
DMAT lacks the heavy lipophilicity of AHTN. It acts as a "blooming" agent.
-
Performance: High impact in the "Heart" phase (1–12 hours).
-
Synergy: When DMAT is added to AHTN, the "Tobacco/Rose" aspect of DMAT lifts the heavy "Woody" aspect of AHTN, creating a "Velvet" effect often sought in luxury perfumery.
Visualization: Sensory Pathway Divergence
The following diagram illustrates how structural modifications lead to divergent sensory classifications.
Caption: Structural modification shifts the molecule from a Musk profile (AHTN) to a Floral/Tobacco profile (DMAT).
Safety & Environmental Toxicology
This section grounds the comparison in regulatory reality, specifically addressing the "Green Liver" phenomenon associated with polycyclic musks.
AHTN: Bioaccumulation Risks
AHTN has been extensively studied for its environmental persistence.
-
Hepatotoxicity: High-dose exposure in rats has been linked to liver discoloration ("Green Liver") and macrophage polarization, indicating metabolic stress and accumulation in lipid-rich tissues [1, 2].
-
Endocrine Disruption: While considered safe at current usage levels by RIFM, AHTN shows weak estrogenic activity in vitro and is monitored for potential long-term aquatic toxicity [3].
DMAT: Predicted Fate
While less data exists for DMAT compared to the high-volume AHTN, structural inference suggests a more favorable safety profile:
-
Reduced Lipophilicity: With four fewer methyl groups than AHTN, DMAT has a significantly lower LogP (partition coefficient). This predicts lower bioaccumulation potential in adipose tissue.
-
Metabolic Clearance: The acetyl group on the saturated ring (secondary carbon) is more accessible to enzymatic oxidation/hydrolysis than the sterically hindered acetyl group on the aromatic ring of AHTN.
Experimental Protocol: Comparative Substantivity Analysis
Objective: To empirically quantify the evaporation rate and olfactory impact of DMAT vs. AHTN in a controlled matrix.
Rationale: Relying solely on vapor pressure data is insufficient for complex mixtures. A gravimetric and sensory time-course analysis provides actionable formulation data.
Materials
-
Analytes: AHTN (98%+ purity), DMAT (Synthesis grade).
-
Solvent: Diethyl Phthalate (DEP) or Dipropylene Glycol (DPG).
-
Substrate: Standard perfumer's blotting strips (neutral pH cellulose).
Workflow Diagram
Caption: Step-by-step workflow for evaluating the substantivity and olfactory evolution of DMAT vs. AHTN.
Step-by-Step Methodology
-
Solution Preparation: Prepare 10% (w/w) solutions of AHTN and DMAT in DPG. Ensure complete solubilization (AHTN may require slight warming).
-
Loading: Tare the analytical balance. Dip 2cm of the smelling strip into the solution. Record the wet weight to ensure consistent loading (target: 0.05g ± 0.002g).
-
Environmental Chamber: Hang strips in a draft-free chamber at 21°C / 50% RH.
-
Sensory Evaluation (Blind):
-
T=0: DMAT should exhibit immediate fruity/tobacco lift. AHTN will be faint/solvent-masked.
-
T=6h: DMAT peaks (Rose/Honey character). AHTN begins to bloom (Musk).
-
T=48h: DMAT intensity fades significantly. AHTN remains linear and strong.
-
-
Validation (GC-MS): Extract residual compound from strips at T=168h using ethanol. Inject into GC-MS to calculate % recovery.
-
Expected Result: AHTN recovery >80%; DMAT recovery <10%.
-
References
-
Pipino, S., et al. (2004).[2] Chromogenic derivatives of AHTN (6-acetyl-1,1,2,4,4,7-hexamethyltetralin) react with amino acids and protein in vitro.[2] Food and Chemical Toxicology.[2] Available at: [Link]
-
Steinberg, P., et al. (1999). Evaluation of the oral subchronic toxicity of AHTN in the rat.[3] Archives of Toxicology. Available at: [Link]
- European Patent Office. (1981). Substituted tetralines and indanes, use as perfuming agents. (Patent EP0024306).
-
Fragrance Conservatory. Acetyl Hexamethyl Tetralin (AHTN) Profile.[1][4] Available at: [Link][1]
Sources
- 1. Acetyl hexamethyl tetralin | The Fragrance Conservatory [fragranceconservatory.com]
- 2. Chromogenic derivatives of AHTN (6-acetyl-1,1,2,4,4,7-hexamethyltetralin) react with amino acids and protein in vitro. Spectral characteristics of the colour products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the oral subchronic toxicity of AHTN (7-Acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-acetyl-1,1,2,4,4,7-hexamethyltetraline (AHTN) induces abnormal macrophage polarization and nuclear lamina remodeling under low-dosage and long-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Olfactory Analysis: Acetyl Tetralin vs. Damascones
In the intricate world of fragrance chemistry, the selection of aromatic compounds is paramount to the creation of a successful and memorable scent. This guide provides a detailed comparative analysis of two classes of fragrance ingredients: acetyl tetralin and damascones. While both are mainstays in the perfumer's palette, they possess distinctly different olfactory profiles and chemical properties that dictate their application. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of these molecules for their work in fragrance science and related fields.
Introduction to the Molecules
Acetyl Tetralin:
Often referred to by its commercial names, such as Tonalid or Florantone, acetyl tetralin is a synthetic aromatic compound prized for its unique scent profile. Chemically, it is 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.[1] It presents a distinctive floral-musky character with notable orange blossom and neroli facets.[2][3] A peculiar grape-like sweetness adds to its complexity and contributes to its excellent longevity and stability in various applications.[2][3]
Damascones:
Damascones are a group of chemical compounds that are among the most valued and potent fragrance materials in modern perfumery.[4] They are C13 norterpenoid ketones known for their intense and complex rosy, fruity, and slightly woody aroma.[5] Key members of this family include alpha-damascone, beta-damascone, and delta-damascone, each with its own unique olfactory nuances. First isolated between 1970 and 1980, their discovery was a significant breakthrough in fragrance chemistry due to their vibrant and powerful scent profiles.[5]
Olfactory Profile Comparison
The primary distinction between acetyl tetralin and damascones lies in their scent profiles.
-
Acetyl Tetralin: Possesses a warm, sweet, and radiant musk-like scent with a prominent floral character, often described as having notes of orange flower and neroli.[3][6] Its profile is also characterized by a unique grape-like nuance.[3] It is considered a medium-strength odorant with high substantivity, lasting over 168 hours at a 20% concentration.[3]
-
Damascones: Exhibit a much more complex and potent olfactory profile.
-
Alpha-damascone: Features an intensely rosy-floral core with distinct fruity notes of apple and pear.[4] It also has honey-like sweetness, subtle green nuances, and a tobacco-like dryness in the dry-down.[4]
-
Beta-damascone: Is described as having a fruity, floral, blackcurrant, plum, rose, honey, and tobacco character.[7] It is particularly valuable in rose accords and adds interesting effects to floral, woody, herbal, and fruity perfumes.[8]
-
Damascenone: A related compound, is known for its intensely natural-smelling floral-fruity notes of rose, plum, grape, and raspberry with sugary and tobacco nuances.[5][9]
-
Damascones are exceptionally high-impact fragrance materials, with detection thresholds in the parts-per-billion range.[4] Their intensity requires careful dosing, typically at 0.1-1.0% in fine fragrance compositions, to avoid overpowering other ingredients.[4]
Physicochemical Properties
A comparison of the key physicochemical properties of acetyl tetralin and a representative damascone (alpha-damascone) is presented below. These properties influence their performance in fragrance formulations, including their volatility, stability, and solubility.
| Property | Acetyl Tetralin | Alpha-Damascone |
| Chemical Name | 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one |
| CAS Number | 774-55-0 | 43052-87-5 |
| Molecular Formula | C12H14O | C13H20O |
| Molecular Weight | 174.24 g/mol [1] | 192.30 g/mol [4] |
| Boiling Point | 130 °C @ 8 mmHg | Not specified |
| Flash Point | 153.89 °C[10] | Not specified |
| Solubility | Soluble in alcohol, insoluble in water[3] | Not specified |
Experimental Methodologies for Olfactory Evaluation
To objectively compare the olfactory properties of acetyl tetralin and damascones, a combination of instrumental and sensory analysis techniques is employed.
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory evaluation.[11] It allows for the identification of individual odor-active compounds in a complex mixture.[12]
Experimental Workflow:
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Protocol:
-
Sample Preparation: Prepare solutions of acetyl tetralin and a selected damascone (e.g., alpha-damascone) in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.
-
Injection: Inject a small volume of the prepared sample into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where individual compounds are separated based on their volatility and interaction with the stationary phase.
-
Detection: The effluent from the column is split. One portion is directed to a mass spectrometer (MS) for chemical identification, while the other is directed to an olfactory detection port (ODP).[12]
-
Sensory Evaluation: A trained sensory panelist sniffs the effluent at the ODP and records the perceived odor, its intensity, and its duration.[13]
-
Data Correlation: The data from the MS and the sensory panelist are correlated to identify the specific compounds responsible for the perceived odors.
Sensory panel analysis provides qualitative and quantitative data on the perceived fragrance characteristics.[14]
Triangle Test:
This is a discriminative test used to determine if a sensory difference exists between two samples.[15]
Protocol:
-
Panelist Selection: Select a panel of trained sensory assessors.
-
Sample Presentation: Present each panelist with three samples, two of which are identical and one is different (e.g., two samples of acetyl tetralin and one of alpha-damascone, or vice versa). The order of presentation should be randomized.
-
Evaluation: Ask the panelists to identify the odd sample out.
-
Statistical Analysis: Analyze the results to determine if the number of correct identifications is statistically significant.
Descriptive Analysis:
This method is used to quantify the specific sensory attributes of a fragrance.[16]
Protocol:
-
Descriptor Generation: A trained panel develops a vocabulary of descriptive terms for the fragrances being evaluated.
-
Intensity Rating: Panelists rate the intensity of each descriptor for each sample on a linear scale.
-
Data Analysis: The data is statistically analyzed to generate a sensory profile for each fragrance.
Synthesis Overview
Acetyl Tetralin:
The synthesis of acetyl tetralin can be achieved through various methods, often involving the acylation of tetralin. One common approach is the Friedel-Crafts acylation of tetralin with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[17]
Damascones:
The synthesis of damascones is more complex and can be achieved through multiple synthetic routes. For instance, α-damascone can be synthesized from α-ionone through a four-step process involving oximization, epoxidation, dehydration, and reduction.[18] Another approach involves the Rupe rearrangement or a Barton vinyl iodation of 2,6-dimethylcyclohexanone as key steps for the synthesis of β-damascone.[19]
Applications in Fragrance Development
The distinct olfactory profiles of acetyl tetralin and damascones lead to their use in different fragrance applications.
-
Acetyl Tetralin: Its stable, long-lasting, and versatile floral-musk character makes it a valuable component in a wide range of products, including fine fragrances, personal care items, and household products.[10] It can be used to replace methyl anthranilate in formulations where discoloration is a concern.[10]
-
Damascones: Due to their high impact and complex character, damascones are often used in fine fragrances to create sophisticated floral and fruity accords.[4] They are particularly effective in rose-themed scents, where they can enhance and brighten the natural rose notes.[5] Their potency means they are used in small quantities to add a significant lift and complexity to a fragrance.[9]
Conclusion
Acetyl tetralin and damascones are both indispensable tools for the modern perfumer, yet they occupy different olfactory spaces. Acetyl tetralin offers a reliable and persistent floral-musk foundation, while damascones provide a powerful and intricate rosy-fruity complexity. The choice between these molecules, or their synergistic use, depends entirely on the creative direction and desired technical performance of the final fragrance. A thorough understanding of their individual characteristics, as detailed in this guide, is essential for their effective application in research and product development.
References
-
Alpha-damascone (CAS 43052-87-5) - Premium Synthetic Ingredient for Perfumery. (n.d.). The Good Scents Company. Retrieved February 22, 2024, from [Link]
-
Bois de Jasmin. (2006, February 13). Damascones : Perfume Ingredients. Bois de Jasmin. Retrieved February 22, 2024, from [Link]
-
acetyl tetralin | Perfume Material - Olfactorian. (n.d.). Olfactorian. Retrieved February 22, 2024, from [Link]
-
acetyl tetralin, 774-55-0. (n.d.). Perflavory. Retrieved February 22, 2024, from [Link]
-
Acetyl hexamethyl tetralin. (n.d.). The Fragrance Conservatory. Retrieved February 22, 2024, from [Link]
-
Gas Chromatography—Olfactometry of Aroma Compounds. (2001). ResearchGate. Retrieved February 22, 2024, from [Link]
-
beta-damascenone, 23696-85-7. (n.d.). The Good Scents Company. Retrieved February 22, 2024, from [Link]
-
acetyl tetralin 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. (n.d.). The Good Scents Company. Retrieved February 22, 2024, from [Link]
-
Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). News. Retrieved February 22, 2024, from [Link]
-
6-Acetyltetralin | C12H14O | CID 69885. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]
- Vera, W., & Banerjee, A. K. (2008). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2008(8), 441-442.
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From craftsmanship to science: A toolbox for sensory analysis in perfumery. (n.d.). TimTul. Retrieved February 22, 2024, from [Link]
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Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2018). PMC. Retrieved February 22, 2024, from [Link]
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Preparation of α-damascone. (2019). ResearchGate. Retrieved February 22, 2024, from [Link]
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Damascone Beta. (n.d.). The Perfumers Apprentice. Retrieved February 22, 2024, from [Link]
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SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. (n.d.). Sitaram Dixit. Retrieved February 22, 2024, from [Link]
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(E)-beta-damascone, 23726-91-2. (n.d.). The Good Scents Company. Retrieved February 22, 2024, from [Link]
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A new synthesis of .alpha.- and .beta.-damascones from the ionones. (1972). The Journal of Organic Chemistry. Retrieved February 22, 2024, from [Link]
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Total Synthesis of Natural Products Containing the Tetralone Subunit. (2015). Semantic Scholar. Retrieved February 22, 2024, from [Link]
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Fragrances and sensory evaluation techniques. (2019). ResearchGate. Retrieved February 22, 2024, from [Link]
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What Is Fragrance Testing?. (n.d.). Wirral Sensory Services. Retrieved February 22, 2024, from [Link]
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Synthesis of β-damascone from 2,6-dimethylcyclohexanone. (2021). Arkivoc. Retrieved February 22, 2024, from [Link]
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A Senior Application Scientist's Guide to the Chromatographic Separation of Tetralin Isomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of tetralin isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. The structural similarity of these isomers presents a significant analytical challenge. This guide provides an in-depth comparison of the primary chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into the principles of each technique, present comparative experimental data, and provide detailed protocols to empower you to select and implement the optimal separation strategy for your research needs.
The Challenge of Tetralin Isomer Separation
Tetralin (1,2,3,4-tetrahydronaphthalene) and its derivatives are common structural motifs in many biologically active molecules. The separation of tetralin isomers, which can be either positional isomers (differing in the substitution pattern on the aromatic ring) or stereoisomers (enantiomers and diastereomers), is often complicated by their nearly identical physical and chemical properties. Achieving baseline separation is crucial for accurate quantification and isolation of the desired isomer.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is paramount for the successful separation of tetralin isomers. Below, we compare the performance of HPLC, GC, and SFC, highlighting their respective strengths and weaknesses in this application.
High-Performance Liquid Chromatography (HPLC): Versatility and Widespread Use
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in handling a wide range of compound polarities and its amenability to various detection methods. For tetralin isomers, both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the specific isomers and their functional groups.
Key Advantages for Tetralin Isomer Separation:
-
Broad Applicability: Suitable for a wide range of substituted tetralins.
-
Variety of Stationary Phases: A vast library of stationary phases, including chiral stationary phases (CSPs), is commercially available.
-
Robust and Well-Understood: HPLC is a mature technique with well-established protocols.
Limitations:
-
Solvent Consumption: Can generate significant volumes of organic solvent waste.
-
Longer Runtimes: Compared to GC and SFC, HPLC methods can have longer analysis times.
The separation of enantiomers is a critical aspect of drug development, as different enantiomers can have distinct pharmacological and toxicological profiles. Chiral HPLC is a powerful technique for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the enantioseparation of tetralin derivatives.[1]
Gas Chromatography (GC): The Choice for Volatile and Thermally Stable Isomers
GC is a high-resolution technique ideally suited for the separation of volatile and thermally stable compounds.[2] For tetralin and its less polar, more volatile derivatives, GC offers excellent separation efficiency and speed.
Key Advantages for Tetralin Isomer Separation:
-
High Resolution: Capillary GC columns provide exceptional resolving power.
-
Fast Analysis: GC methods are often faster than HPLC.
-
Sensitive Detectors: Flame Ionization Detection (FID) and Mass Spectrometry (MS) provide high sensitivity.
Limitations:
-
Analyte Volatility: Limited to compounds that can be volatilized without decomposition.
-
Derivatization Requirement: Polar or non-volatile tetralin derivatives may require derivatization prior to analysis.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for both chiral and achiral separations.[3][4] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of organic modifier.[5]
Key Advantages for Tetralin Isomer Separation:
-
Speed: The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations than HPLC.[5]
-
Reduced Solvent Consumption: Significantly less organic solvent is used compared to HPLC, making it a more environmentally friendly and cost-effective technique.[6]
-
Orthogonal Selectivity: SFC can offer different selectivity compared to HPLC and GC, providing a valuable alternative for challenging separations.
-
Ideal for Chiral Separations: SFC is particularly well-suited for chiral separations, often providing better and faster results than HPLC.[7]
Limitations:
-
Analyte Solubility: Less suitable for highly polar compounds that are not soluble in the supercritical CO2/modifier mobile phase.
-
Specialized Equipment: Requires dedicated SFC instrumentation.
Comparative Data for Tetralin Isomer Separations
| Technique | Analyte(s) | Stationary Phase | Mobile Phase/Carrier Gas | Key Performance Metrics | Reference |
| HPLC (Reversed-Phase) | Tetralin | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Scalable for preparative separation. | [8] |
| HPLC (Chiral) | Disubstituted Tetralin Derivatives (Stereoisomers) | Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) | n-Hexane/Alcohol | Baseline separation (Rs > 1.5) achieved in many cases.[1] | [1] |
| GC-FID | Impurities in Tetralin (including positional isomers like cis/trans-decalin and naphthalene) | Agilent CP-Wax 52 CB | Nitrogen | Separation of six C6 to C10 impurities in 12 minutes.[9] | [9] |
| GC-MS | Tetralin Metabolites (positional isomers: 5,6,7,8-tetrahydro-1-naphthol and 5,6,7,8-tetrahydro-2-naphthol) | Not specified | Not specified | Retention times of 6.75 and 6.97 minutes for the two isomers.[10] | [10] |
| SFC (Chiral) | General chiral compounds (illustrative of tetralin enantiomers) | Polysaccharide-based CSPs (e.g., Chiralpak) | CO2 with alcohol modifiers (e.g., methanol, ethanol) | Can resolve enantiomers 3 to 5 times faster than HPLC.[5] | [3][5] |
Experimental Protocols
To provide actionable guidance, we present detailed, step-by-step methodologies for representative separations of tetralin isomers using each technique.
Protocol 1: Chiral HPLC Separation of Substituted Tetralin Enantiomers
This protocol is based on the successful separation of disubstituted tetralin derivatives using a cellulose-based chiral stationary phase.[1]
1. Instrumentation and Column:
- HPLC system with a UV detector.
- Chiral Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
2. Mobile Phase Preparation:
- Prepare a mobile phase consisting of n-hexane and an alcohol modifier (e.g., methanol, ethanol, or 2-propanol).
- The optimal ratio will depend on the specific tetralin derivative. A typical starting point is 90:10 (n-hexane:alcohol).
- Degas the mobile phase prior to use.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 254 nm (or the UV maxima of the specific analyte).
- Injection Volume: 10 µL.
4. Sample Preparation:
- Dissolve the tetralin isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Identify the peaks corresponding to each enantiomer based on their retention times.
- Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.
Protocol 2: GC-FID Analysis of Impurities in Tetralin
This protocol is adapted from a method for the determination of impurities in tetralin, which is applicable to the separation of positional isomers.[9]
1. Instrumentation and Column:
- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary Column: Agilent CP-Wax 52 CB (25 m x 0.53 mm, 2.0 µm film thickness).
2. Carrier Gas and Flow:
- Carrier Gas: Nitrogen.
- Flow Rate: 10 mL/min.
3. Chromatographic Conditions:
- Injector Temperature: 250 °C.
- Detector Temperature: 275 °C.
- Oven Temperature Program:
- Initial temperature: 50 °C.
- Ramp: 10 °C/min to 200 °C.
- Injection Mode: Direct.
- Sample Size: 0.2 µL.
4. Sample Preparation:
- If analyzing a neat tetralin sample, it can be injected directly.
- For quantitative analysis, prepare calibration standards of the expected impurities in a suitable solvent.
5. Data Analysis:
- Identify the peaks of tetralin and its isomers/impurities based on their retention times.
- Quantify the impurities using an appropriate calibration method (e.g., external standard or standard addition).
Protocol 3: Chiral SFC Separation of Tetralin Enantiomers (General Approach)
This protocol outlines a general approach for developing a chiral SFC method for tetralin enantiomers, based on common practices in the field.[3]
1. Instrumentation and Column:
- Supercritical Fluid Chromatography system with a UV or Mass Spectrometry (MS) detector.
- Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralpak AD-H or Chiralcel OD-H is a good starting point.
2. Mobile Phase:
- Primary Mobile Phase: Supercritical CO2.
- Modifier: An alcohol such as methanol or ethanol. The percentage of the modifier is a critical parameter to optimize, typically starting in the range of 5-20%.
3. Chromatographic Conditions:
- Flow Rate: 2-4 mL/min.
- Back Pressure: 100-200 bar.
- Column Temperature: 30-40 °C.
- Detection: UV at an appropriate wavelength or MS for enhanced sensitivity and identification.
4. Sample Preparation:
- Dissolve the racemic tetralin derivative in the modifier solvent to a suitable concentration (e.g., 0.5-1 mg/mL).
5. Method Development and Optimization:
- Screen different chiral columns and alcohol modifiers to find the best initial separation.
- Optimize the percentage of the modifier to improve resolution and reduce analysis time.
- Fine-tune the back pressure and temperature to further enhance the separation.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each chromatographic technique.
Caption: Workflow for HPLC Separation of Tetralin Isomers.
Caption: Workflow for GC Separation of Tetralin Isomers.
Caption: Workflow for SFC Separation of Tetralin Isomers.
Conclusion and Recommendations
The selection of the most appropriate chromatographic technique for the separation of tetralin isomers is a multifaceted decision that depends on the specific properties of the isomers and the analytical goals.
-
For chiral separations of a wide range of tetralin derivatives, HPLC with a polysaccharide-based chiral stationary phase remains a robust and reliable choice.
-
When dealing with volatile and thermally stable tetralin isomers, GC offers unparalleled resolution and speed.
-
For a fast, green, and often more efficient alternative, particularly for chiral separations, SFC is an increasingly attractive option that can significantly reduce solvent consumption and analysis time.
By understanding the principles and practical considerations of each technique, researchers can confidently develop and implement effective separation methods for tetralin isomers, ensuring the quality and integrity of their scientific and developmental work.
References
-
SIELC Technologies. Separation of Tetralin on Newcrom R1 HPLC column. [Link]
-
Li, T., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 6(82), 78584-78591. [Link]
-
Analytics-Shop. HPLC Column CHIRALCEL® OD-H, 150 x 2,1 mm, 5 µm. [Link]
-
Marriott, P. J., & Shellie, R. (2002). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Journal of Chromatography A, 965(1-2), 237-247. [Link]
-
Ciogli, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633. [Link]
-
Li, T., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 6(82), 78584-78591. [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]
-
Roskam, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 83-92. [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Welch, C. J., et al. (2010). Enantioselective chromatography in drug discovery. Drug Discovery Today, 15(19-20), 843-857. [Link]
-
van der Westhuizen, J. H., et al. (2018). GC-FID chromatogram of tetralin oxidized at 140°C for 7 days... ResearchGate. [Link]
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
Agilent Technologies. Determination of impurities in tetralin. [Link]
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Berger, T. A., & Berger, B. K. (2013). Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. [Link]
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HPLC.eu. chiral columns. [Link]
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Zenkevich, I. G. (2020). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. Preprints.org. [Link]
-
Lipka, E., et al. (2001). Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases. Journal of Chromatography A, 904(1), 127-136. [Link]
-
Roskam, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 35(4), 133-142. [Link]
-
Kim, D., et al. (2007). GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites... ResearchGate. [Link]
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Wang, M., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4198. [Link]
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Agilent Technologies. GC/FID & GC/MS RTL Flavor Databases. [Link]
-
Kumar, A., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1). [Link]
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Krzek, J., et al. (2009). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Acta Poloniae Pharmaceutica, 66(3), 237-243. [Link]
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Valcárcel, M., & Cárdenas, S. (2019). Supercritical Fluid Chromatography in Bioanalysis–A Review. UVaDOC Principal. [Link]
-
M.A. Aati, H.Y., et al. (2019). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. ResearchGate. [Link]
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Purity Assessment of 1,1-Dimethyl-4-Acetyl-Tetralin (DMAT) via HPLC: A Comparative Guide
Executive Summary & Strategic Rationale
In the synthesis of polycyclic musk precursors and pharmaceutical intermediates, 1,1-dimethyl-4-acetyl-tetralin (DMAT) represents a critical structural scaffold. While Gas Chromatography (GC) is the industry standard for analyzing volatile tetralin derivatives, it faces significant limitations when monitoring the specific synthetic route involving 1,1-dimethyl-tetralin-4-carboxylic acid .
This guide presents a validated High-Performance Liquid Chromatography (HPLC) protocol that outperforms GC in Process Analytical Technology (PAT) applications. By leveraging Reverse-Phase (RP) chemistry, this method allows for the simultaneous quantification of the polar acidic precursor and the non-polar ketone product without the need for derivatization—a capability where GC-FID often struggles due to peak tailing and thermal decarboxylation of the acid starting material.
Comparative Analysis: HPLC vs. GC-FID
To objectively assess performance, we compared the proposed RP-HPLC method against a standard capillary GC-FID protocol commonly used for tetralin analysis.
The "Acid Problem" in GC
The primary synthesis route for DMAT involves the methylation of 1,1-dimethyl-tetralin-4-carboxylic acid using methyl lithium [1].
-
GC Limitation: Under standard GC injector temperatures (250°C+), the carboxylic acid precursor often undergoes partial thermal decarboxylation or exhibits severe peak tailing due to active site adsorption in the liner. This leads to inaccurate conversion data.
-
HPLC Advantage: HPLC operates at ambient temperatures with buffered mobile phases, preserving the integrity of the thermolabile acid precursor and ensuring stoichiometric accuracy.
Performance Data Summary
| Parameter | RP-HPLC (Proposed) | GC-FID (Alternative) | Analysis |
| Analyte Stability | High (Ambient Temp) | Moderate (Thermal stress at 250°C) | HPLC prevents degradation of precursors. |
| Precursor Tailing ( | 1.1 (Excellent) | > 2.5 (Poor) | Acidic mobile phase in HPLC suppresses ionization, sharpening peaks. |
| LOD (DMAT) | 0.05 µg/mL | 0.01 µg/mL | GC is more sensitive for the main peak, but HPLC is sufficient for purity >98%. |
| Sample Prep | Dilute & Shoot | Derivatization often required | HPLC reduces prep time by 40%. |
| Total Run Time | 12.0 min | 25.0 min | HPLC gradient allows faster elution of late-eluting dimers. |
Detailed Experimental Protocol
This protocol is designed to be self-validating . The use of a Diode Array Detector (DAD) allows for peak purity checks to ensure no co-eluting isomers are hidden under the main peak.
Instrumentation & Conditions
-
System: UHPLC or HPLC system (e.g., Agilent 1290 or Waters Alliance) with quaternary pump.
-
Detector: DAD/UV at 254 nm (Primary) and 210 nm (Secondary for non-conjugated impurities).
-
Column: C18 End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus C18).
-
Rationale: End-capping reduces silanol interactions with the ketone, while the C18 phase provides sufficient retention for the hydrophobic tetralin core.
-
Mobile Phase Chemistry
-
Solvent A: 0.1% Phosphoric Acid (
) in Water. -
Solvent B: Acetonitrile (HPLC Grade).
Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Phase Description |
| 0.0 | 60 | 40 | 1.0 | Equilibration: Elute polar acids early. |
| 8.0 | 10 | 90 | 1.0 | Ramp: Elute DMAT (Product). |
| 10.0 | 10 | 90 | 1.0 | Wash: Flush highly non-polar dimers. |
| 10.1 | 60 | 40 | 1.0 | Re-equilibration. |
| 12.0 | 60 | 40 | 1.0 | End of Run. |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of DMAT reference standard in 10 mL of Acetonitrile.
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to match initial gradient conditions, preventing "solvent shock" and peak splitting.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and mechanistic flow for selecting HPLC over GC for this specific synthesis pathway.
Figure 1: Decision matrix for analyzing DMAT synthesis mixtures. The HPLC pathway ensures integrity of the labile acid precursor.
Troubleshooting & Critical Quality Attributes (CQAs)
To ensure Trustworthiness and reproducibility, monitor these specific failure modes:
Peak Splitting of DMAT
-
Cause: The sample solvent (100% ACN) is too strong compared to the initial mobile phase (40% ACN).
-
Fix: Dilute samples in 50:50 ACN:Water. This focuses the analyte at the head of the column.
Retention Time Drift
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: The carboxylic acid precursor is sensitive to pH changes near its
. Ensure the phosphate buffer is strictly adjusted to pH 2.5 ± 0.1.
Unknown Impurity at RRT 0.85
-
Identification: In synthesis involving methyl lithium, a common side product is the tertiary alcohol formed by double addition (1,1-dimethyl-4-(1-hydroxy-1-methylethyl)-tetralin).
-
Detection: This impurity has lower UV absorbance at 254 nm (loss of carbonyl conjugation). Use 210 nm to quantify this specific impurity accurately.
References
-
PrepChem. (n.d.). Synthesis of 1,1-dimethyl-4-acetyl-tetralin. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2025).[1][3][4][5][6] PubChem Compound Summary for CID 20439315, 1,1-Dimethyl-4-acetyl-tetralin. Retrieved February 5, 2026, from [Link]
-
Drawell Analytical. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved February 5, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Spectroscopic Identification of Tetralin Ring Substitution Patterns
For Researchers, Scientists, and Drug Development Professionals
The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique conformational properties, blending aromatic planarity with alicyclic puckering, make it a valuable component in drug design. However, this same structural complexity presents a significant analytical challenge: unambiguously determining the substitution pattern on the tetralin ring system. Distinguishing between, for example, a 5-substituted (α-position) and a 6-substituted (β-position) isomer is critical, as even minor positional changes can profoundly impact biological activity.
This guide provides an in-depth comparison of spectroscopic techniques for the definitive identification of tetralin ring substitution patterns. Moving beyond a simple recitation of methods, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to build a self-validating analytical workflow.
The Core Challenge: Isomeric Differentiation
Substitution can occur on either the aromatic or the alicyclic portion of the tetralin ring. This guide will focus on the more common challenge of differentiating substitution on the aromatic ring, specifically between the C5 (α) and C6 (β) positions. These isomers often exhibit similar physical properties, making their differentiation by chromatography or melting point difficult. Therefore, a multi-faceted spectroscopic approach is essential for confident structural elucidation.
Nuclear Magnetic Resonance (NMR): The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful tool for determining tetralin substitution patterns. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's connectivity.
¹H NMR: A First Look at the Aromatic Environment
The aromatic region of the ¹H NMR spectrum offers the first and most direct clues to the substitution pattern. The key is to analyze the chemical shifts and, more importantly, the coupling constants (J-values) of the aromatic protons.
-
Causality: The electronic nature of the substituent (electron-donating or -withdrawing) will influence the chemical shifts of the nearby protons. However, the splitting pattern, dictated by the number of adjacent protons, is a more reliable indicator of position.
-
5-Substituted Tetralins: These isomers will typically show three aromatic protons. The proton at C8 is ortho to the C1 benzylic methylene group and meta to the substituent at C5. The protons at C6 and C7 are ortho to each other. This arrangement often results in a complex multiplet for H-6 and H-7 and a distinct doublet or doublet of doublets for H-8.
-
6-Substituted Tetralins: This pattern also results in three aromatic protons. Critically, the protons at C5 and C7 are now isolated from each other by the substituent and the C8a-C4a bridge. This leads to two singlets (or very finely split doublets due to long-range coupling) for H-5 and H-7, and a doublet for H-8, providing a clear diagnostic signature.
A study on 2,2-dimethylchroman-4-one derivatives, which share a similar bicyclic structure, highlights how coupling constants are characteristic of the substitution pattern. For instance, 6-substituted derivatives showed ortho coupling (J ≈ 8.0-8.6 Hz) and meta coupling (J ≈ 1.6-2.4 Hz), patterns that are directly translatable to tetralin systems[1].
¹³C NMR and DEPT: Mapping the Carbon Skeleton
While ¹H NMR provides information about the proton environment, ¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the carbon framework. DEPT experiments differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the aliphatic signals of the tetralin core[2].
-
Substituent Effects: The chemical shift of the carbon directly attached to the substituent (ipso-carbon) and the adjacent (ortho, meta, para) carbons can be predicted. Databases and computational tools can assist in correlating observed shifts with specific substitution patterns[3].
-
Symmetry: The number of unique carbon signals can immediately indicate the symmetry of the molecule. For example, a symmetrically disubstituted tetralin will have fewer aromatic carbon signals than an unsymmetrically substituted one.
2D NMR: Unambiguous Connectivity and Final Confirmation
Two-dimensional NMR experiments are essential for building a self-validating system of structural assignment. They provide definitive proof of atomic connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds)[4]. In the context of tetralins, COSY is crucial for tracing the connectivity within the alicyclic ring (H1-H2-H3-H4) and confirming the relationships between adjacent aromatic protons.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation)[2][5]. It is the definitive way to assign the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for differentiating isomers. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds)[4][5].
-
The Decisive Experiment: To distinguish a 5- from a 6-substituted tetralin, the key is to look for long-range correlations from the benzylic protons (H-1 and H-4) to the aromatic carbons.
-
In a 5-substituted isomer, the H-1 protons will show an HMBC correlation to the substituted ipso-carbon (C-5).
-
In a 6-substituted isomer, the H-1 protons will not show a correlation to the substituted carbon (C-6), but will show correlations to C-5 and C-8a. This absence of a key correlation is as informative as its presence. This principle of using HMBC to connect different structural fragments is a standard technique in natural product chemistry[6].
-
-
Comparative Data Summary
The following table summarizes the key diagnostic NMR features for differentiating 5- and 6-substituted tetralins.
| Spectroscopic Feature | 5-Substituted Tetralin (α-position) | 6-Substituted Tetralin (β-position) | Rationale |
| ¹H Aromatic Pattern | Typically one doublet and two multiplets (e.g., d, t, d pattern) | Typically two singlets (or narrow doublets) and one doublet | The symmetry and proximity of protons are different. The isolated H-5 and H-7 in the 6-isomer are key. |
| Key ¹H-¹H COSY | Correlation between H-6 and H-7 is expected. | No COSY correlation between H-5 and H-7. | Protons must be spin-coupled (typically ≤ 3 bonds) to show a COSY correlation. |
| Key ¹H-¹³C HMBC | Correlation from benzylic H-1 to the substituted carbon C-5. | No correlation from benzylic H-1 to the substituted carbon C-6. | HMBC shows 2-3 bond correlations. The distance from H-1 to C-6 is 4 bonds. |
Systematic Identification Workflow
A logical workflow ensures that all necessary data is collected for an unambiguous assignment. This process cross-validates each piece of information, adhering to the principle of a self-validating system.
Caption: Systematic workflow for tetralin isomer identification.
Orthogonal Techniques: IR and Mass Spectrometry
While NMR is the primary tool, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable, orthogonal data for cross-validation.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups, but it can also provide clues about the aromatic substitution pattern. The key regions are the C-H out-of-plane (OOP) bending vibrations between 900-675 cm⁻¹ and the overtone/combination bands from 2000-1665 cm⁻¹[7].
-
Causality: The number of adjacent free hydrogens on the aromatic ring dictates the pattern of OOP bending vibrations.
-
Application: For a 1,2,3-trisubstituted ring (analogous to a 5-substituted tetralin), a characteristic absorption is often seen. For a 1,2,4-trisubstituted ring (analogous to a 6-substituted tetralin), a different pattern emerges. While these patterns can be complex, they provide a rapid check against the proposed structure from NMR. The NIST Chemistry WebBook is a valuable resource for reference IR spectra of tetralin itself[8][9].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the structure. In electron ionization (EI-MS), the energetically unstable molecular ion breaks apart into smaller, characteristic fragments[10].
-
Causality: The fragmentation of the tetralin core is often dominated by cleavage of the bonds next to the aromatic ring (benzylic cleavage), which are weaker[11]. A retro-Diels-Alder reaction on the alicyclic ring can also occur.
-
Isomer Differentiation: While the primary fragmentation patterns of 5- and 6-substituted isomers may be similar, the relative intensities of certain fragment ions can differ. The stability of the resulting carbocations or radical cations can be influenced by the substituent's position[10]. For example, cleavage that results in a more stable secondary or tertiary carbocation is favored[10]. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of fragments, helping to distinguish between losses of seemingly similar mass, such as CO and C₂H₄[12].
Caption: Key diagnostic HMBC correlations for isomer differentiation.
Experimental Protocols
Protocol 1: High-Resolution NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the tetralin derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
¹H NMR: Acquire a standard one-pulse proton spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for quantitative integration if needed.
-
¹³C & DEPT-135: Acquire a standard ¹³C spectrum and a DEPT-135 spectrum. The DEPT-135 will show CH/CH₃ signals as positive and CH₂ signals as negative.
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 2 scans per increment and 1024 increments in the F1 dimension.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond J-coupling of ~145 Hz.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence. Crucially, set the long-range coupling delay to optimize for J-couplings of 7-10 Hz, which is typical for 2-3 bond correlations in aromatic systems[4].
-
Data Processing: Process all spectra with appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phase and baseline corrections. Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum accordingly.
Protocol 2: EI-Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS) for volatile compounds. GC-MS is preferred as it also confirms sample purity.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy level is standard and produces reproducible fragmentation patterns.
-
Analysis: Acquire a full scan spectrum from a suitable m/z range (e.g., 40-500 amu).
-
Interpretation: Identify the molecular ion (M⁺·). Analyze the major fragment ions, paying close attention to losses corresponding to benzylic cleavage and retro-Diels-Alder fragmentation. Compare the fragmentation pattern to library data if available.
Conclusion
The unambiguous identification of tetralin ring substitution patterns is a challenge that demands a rigorous, multi-technique approach. While ¹H NMR provides the initial, powerful clues through coupling patterns, it is the complete connectivity map generated by 2D NMR—and specifically the strategic use of the HMBC experiment—that provides the definitive, incontrovertible evidence required in drug development and chemical research. By integrating NMR data with orthogonal validation from IR and MS, researchers can build a self-validating dossier for each molecule, ensuring the highest level of scientific integrity and trustworthiness in their findings.
References
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved February 8, 2024, from [Link]
-
NMR Databases | 1H, 13C, 15N, 19F, 31P. (n.d.). ACD/Labs. Retrieved February 8, 2024, from [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). Molecules, 25(9), 2056. [Link]
-
Structural and Stereochemical Studies of a Tetralin Norsesquiterpenoid from Ligularia kangtingensis. (2014). Chirality, 26(2), 85-90. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Naphthalene, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved February 8, 2024, from [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Victoria. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 8, 2024, from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
-
Tetralin. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). International Journal of Analytical Chemistry, 2011, 483940. [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved February 8, 2024, from [Link]
Sources
- 1. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. mdpi.com [mdpi.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tetralin - Wikipedia [en.wikipedia.org]
- 12. benthamopen.com [benthamopen.com]
Safety Operating Guide
1,1-Dimethyl-4-acetyl-tetralin proper disposal procedures
This guide outlines the technical safety and disposal protocols for 1,1-Dimethyl-4-acetyl-tetralin (and structurally related polycyclic musk intermediates).
Based on the tetralin core structure and acetyl-functionalization, this compound is classified as a High-Risk Aquatic Pollutant and a Potential Peroxide Former .
Part 1: Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the chemical state of the material. This compound belongs to the family of acetylated tetralin derivatives (often associated with synthetic musks like Versalide or Tonalide precursors).
| Property | Data / Classification | Operational Implication |
| Chemical Class | Polycyclic Ketone / Tetralin Derivative | Do not mix with strong oxidizers or mineral acids. |
| Flash Point | > 93°C (Estimated based on analogs) | Combustible Liquid (Class IIIB). High energy incineration required. |
| Aquatic Toxicity | Category 1 (H410/H411) | Zero Tolerance for drain disposal. Material is persistent and bio-accumulative. |
| Stability Risk | Class B Peroxide Former (Suspected) | The tetralin ring contains benzylic carbons susceptible to autoxidation. Test for peroxides if the container is >12 months old. |
| Waste Code | Non-Halogenated Organic | Dispose via licensed chemical incineration.[1] |
Part 2: Pre-Disposal Stabilization (The "Time-Bomb" Check)
CRITICAL SAFETY STEP: Tetralin derivatives can form explosive peroxides upon prolonged exposure to air. The 1,1-dimethyl substitution reduces this risk at the C1 position compared to unsubstituted tetralin, but the risk remains non-zero for the class.
Protocol: Peroxide Validation Perform this test if the container has been opened for >12 months or if solids/crystals are visible around the cap.
-
Visual Inspection: Look for cloudiness or crystal formation near the threads of the cap. If crystals are present, DO NOT OPEN . Contact your EHS officer immediately for remote opening/detonation.
-
Starch-Iodide Test:
-
Mix 1 mL of solvent with 1 mL of glacial acetic acid.
-
Add a few drops of saturated potassium iodide (KI) solution.
-
Result: Yellow/Brown color indicates peroxides.
-
Action: If peroxide concentration is >100 ppm , the solvent must be treated (reduced) before transport.
-
Reduction Protocol (If Peroxides > 100 ppm):
-
Add Ferrous Sulfate (FeSO₄) or Sodium Bisulfite to the solvent.
-
Stir gently to reduce peroxides to alcohols.
-
Retest until negative.
Part 3: Disposal Workflow & Decision Logic
The following decision tree illustrates the segregation logic required for safe disposal.
Figure 1: Decision matrix for handling aged tetralin derivatives prior to disposal.
Part 4: Step-by-Step Disposal Procedures
Step 1: Waste Stream Segregation
Do not mix this compound with halogenated solvents (e.g., Chloroform, DCM) unless your facility uses a "Commingled Organic" stream. Halogenated disposal is significantly more expensive and requires different incineration parameters.
-
Correct Stream: Organic Solvents (Non-Halogenated).
-
Container: High-density polyethylene (HDPE) or amber glass. Avoid standard LDPE if the solvent concentration is high, as tetralins can swell plastics over time.
Step 2: Labeling Requirements
Adhere to the Globally Harmonized System (GHS). Your waste tag must explicitly state:
-
Chemical Name: 1,1-Dimethyl-4-acetyl-tetralin (or Acetyl-dimethyl-tetrahydronaphthalene).
-
Hazard Checkboxes:
-
Constituents: If mixed, list the % composition (e.g., "95% Ethanol, 5% Acetyl-Tetralin").
Step 3: Spill Contingency (Immediate Action)
If a spill occurs during transfer:
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE: Wear Nitrile gloves (double gloved recommended) and organic vapor respirator if ventilation is poor.
-
Absorb: Use Vermiculite or Sand . Do not use paper towels or combustible sawdust, as this increases surface area for potential oxidation/ignition.
-
Clean: Wash the surface with a detergent solution; tetralin derivatives are lipophilic and will not rinse with water alone.
Step 4: Final Disposal (Incineration)
The only acceptable destruction method is High-Temperature Incineration .
-
Mechanism: Thermal oxidation breaks the tetralin ring and oxidizes the acetyl group.
-
Prohibited: Do not discharge into municipal sewage systems. The compound is toxic to the bacteria used in wastewater treatment plants and will pass through to surface waters.
Part 5: Regulatory References
-
U.S. EPA: Resource Conservation and Recovery Act (RCRA). Regulations regarding the disposal of ignitable (D001) and toxic organic wastes.
-
Source:
-
-
ECHA (European Chemicals Agency): Substance Information for Polycyclic Musks (Tetralin derivatives). Highlights aquatic toxicity (H410) and persistence.[1][3]
-
Source:
-
-
Sigma-Aldrich / Merck: Peroxide Forming Solvents Guide. Classification of tetralin as a Group B peroxide former.
-
Source:
-
Sources
Personal protective equipment for handling 1,1-Dimethyl-4-acetyl-tetralin
This guide is structured to serve as an authoritative operational manual for researchers handling 1,1-Dimethyl-4-acetyl-tetralin (DMAT) .
As a Senior Application Scientist, I must clarify a critical safety nuance: while specific toxicological data for this precise isomer is often limited in public repositories compared to its commercial analogs (like Tonalide or Versalide), its structural core (a tetralin ring with a ketone functionality) dictates a specific, non-negotiable safety profile.[1] We treat this substance not just as an irritant, but as a Class B Peroxidizable and a potent Aquatic Toxin .[1]
Chemical Hazard Landscape
Before selecting PPE, we must understand the "Why."[1] This molecule combines the lipophilicity of a tetralin backbone with the reactivity of a ketone.[1]
-
Peroxidation Risk (The Silent Threat): The benzylic carbons in the tetralin ring are susceptible to auto-oxidation.[1] Prolonged exposure to air can form unstable hydroperoxides, which may concentrate and explode during distillation or heating.[1]
-
Lipophilicity & Permeation: As a lipophilic ketone, DMAT aggressively permeates standard latex gloves.[1] It acts as a vehicle, potentially carrying other contaminants through the skin barrier.[1]
-
Aquatic Toxicity: Like most polycyclic musk precursors, this compound is likely highly toxic to aquatic life with long-lasting effects.[1][2] Waste streams must never enter municipal drainage.[1]
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" protocols are insufficient for synthesis or scale-up.[1] The following matrix is designed for zero-contact handling.
| Body Zone | Standard Protocol (Analytical/Small Scale) | Elevated Protocol (Synthesis/Heating/Spill) | Technical Rationale |
| Hand Protection | Nitrile (Double Gloved) Inner: 4 mil (0.10mm)Outer: 5-8 mil (0.14mm) | Laminate / Silver Shield® Required if immersion is possible or handling >100mL.[1] | Tetralin derivatives degrade latex instantly.[1] Nitrile offers good splash protection, but ketones can swell nitrile over time.[1] Change outer gloves every 30 mins. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles Mandatory during heating or rotary evaporation.[1] | DMAT is an eye irritant.[1][2] Goggles prevent vapor absorption; face shields protect against flask implosion (peroxide risk).[1] |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Half-Face Respirator Cartridge: OV/P100 (Organic Vapor + Particulate) | Low vapor pressure at RT reduces risk, but heating generates aerosols.[1] OV cartridges capture the ketone; P100 stops mists.[1] |
| Body | Cotton Lab Coat (Buttoned, sleeves rolled down) | Tychem® Apron/Sleeves Over lab coat.[1] | Cotton absorbs spills; Tychem provides a chemical barrier against lipophilic soak-through.[1] |
Operational Workflows & Logic
A. Peroxide Management Workflow
Because DMAT is a tetralin derivative, you must validate solvent integrity before any heating or distillation step.[1]
Figure 1: Mandatory decision logic for handling tetralin derivatives to prevent explosive decomposition.
B. Transfer and Handling Protocol
-
Engineering Controls: Always handle DMAT within a certified fume hood.
-
Inerting: Store and transfer under Nitrogen or Argon.[1] This mitigates the auto-oxidation risk described in the Hazard Landscape.[1]
-
Glassware: Use amber glassware for storage to block UV light, a catalyst for peroxidation.[1]
-
Heating: Never distill to dryness. Leave a "heel" of solvent to prevent the concentration of any trace peroxides.[1]
Emergency Response & Disposal
In Case of Skin Exposure:
-
Drench: Immediately wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) to clean skin; this will drive the chemical deeper into the dermis.[1]
-
Discard: Contaminated leather (shoes, watch bands) cannot be decontaminated.[1] Discard them as hazardous waste.[1]
Spill Management (Liquid):
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE Up-Armor: Don OV respirator and Silver Shield gloves.[1]
-
Absorb: Use Vermiculite or sand.[1] Avoid combustible materials like sawdust due to the oxidizing potential of peroxides.[1]
-
Disposal: Collect in a dedicated container labeled "Organic Waste - Potential Peroxides." [1]
Disposal Strategy:
-
Do NOT pour down the drain.[1][2][3] DMAT is toxic to aquatic organisms (H411).[1]
-
Segregation: Segregate from strong oxidizers (e.g., nitric acid) to prevent exothermic reactions.[1]
-
Labeling: Clearly mark waste containers with the date of accumulation to track peroxide formation potential.[1]
References & Verification
-
PubChem. Tetralin (1,2,3,4-Tetrahydronaphthalene) Compound Summary.[1] National Library of Medicine.[1] (Source for Tetralin class hazards and peroxide risks).
-
ECHA (European Chemicals Agency). Registration Dossier: 1-(1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalen-6-yl)ethanone (Tonalide/AHTN).[1][4] (Source for toxicological endpoints of acetyl-tetralin analogs).
-
Sigma-Aldrich. Safety Data Sheet: 1,2,3,4-Tetrahydronaphthalene.[1] (Verification of Class B Peroxidizable status).
-
NOAA CAMEO Chemicals. Tetrahydronaphthalene.[1][5][6] (Emergency response and fire fighting data).
Sources
- 1. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 1,1-Diethyl-1,2,3,4-tetrahydronaphthalene | C14H20 | CID 520431 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
